(S)-Methyl 4-azido-2-(Boc-amino)butanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O4/c1-10(2,3)18-9(16)13-7(8(15)17-4)5-6-12-14-11/h7H,5-6H2,1-4H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQHQNKUOJENPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-Methyl 4-azido-2-(Boc-amino)butanoate chemical properties
Executive Summary
(S)-Methyl 4-azido-2-(Boc-amino)butanoate (also known as Boc-Azidohomoalanine methyl ester or Boc-Aha-OMe ) is a critical non-canonical amino acid derivative used extensively in bio-orthogonal chemistry and peptidomimetics. Structurally, it is a methionine surrogate where the sulfur-methyl thioether is replaced by an azide moiety.
This substitution endows the molecule with unique reactivity: the azide group is chemically inert under physiological conditions but reacts specifically and rapidly with alkynes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with phosphines via Staudinger ligation. This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol from L-homoserine, and rigorous safety standards for handling organic azides.
Chemical Identity & Physicochemical Profile[1][2][3][4]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | Methyl (2S)-4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
| Common Name | Boc-L-Azidohomoalanine methyl ester (Boc-Aha-OMe) |
| CAS Number | 120042-14-0 |
| Molecular Formula | |
| Molecular Weight | 258.28 g/mol |
| SMILES | CC(C)(C)OC(=O)NC(=O)OC |
Physical Properties
-
Physical State: Typically a pale yellow to colorless oil; may crystallize upon prolonged storage at -20°C.
-
Solubility: Soluble in organic solvents (DCM, Ethyl Acetate, Methanol, DMSO). Sparingly soluble in water.
-
Chirality: L-configuration (S). Enantiomeric purity is critical for biological applications.
-
Stability: Stable at room temperature for short periods. Long-term storage requires -20°C under inert atmosphere (Ar/N2) to prevent Boc-deprotection or azide decomposition.
Synthetic Route & Mechanistic Insight
The most robust synthesis of Boc-Aha-OMe avoids the use of diazo transfer reagents (which can be hazardous) and instead utilizes a nucleophilic substitution on a protected homoserine derivative.
Validated Synthesis Protocol
Precursor:
Step 1: Mesylation (Activation)
The primary hydroxyl group of Boc-homoserine methyl ester is converted into a good leaving group (mesylate) using methanesulfonyl chloride (MsCl).
-
Reagents: MsCl, Triethylamine (
), DCM ( ). -
Conditions:
to RT.[1]
Step 2: Azidation (Displacement)
The mesylate is displaced by the azide anion (
-
Reagents: Sodium Azide (
), DMF or DMSO.[2] -
Conditions:
(Controlled heating). -
Stereochemistry: The reaction occurs at the
-carbon, remote from the -chiral center. Therefore, stereochemical integrity is preserved (no racemization).
Synthesis Workflow Diagram
Caption: Two-step synthesis of Boc-Aha-OMe preserving alpha-carbon chirality.
Handling & Safety: The Azide Factor[2][7][8]
Working with organic azides requires strict adherence to safety protocols to prevent explosive decomposition.[3][4][5][6]
Stability Calculation (Rule of Three)
The safety of an organic azide is estimated using the Carbon/Nitrogen ratio equation:
- (1 amine + 3 azide)
Verdict: The ratio is 3.5 , which is
Mandatory Safety Protocols
-
No Metal Spatulas: Avoid contact with metals (especially Cu, Pb) to prevent formation of highly explosive metal azides.[6] Use Teflon or plastic tools.
-
Solvent Restrictions: Do not use halogenated solvents (DCM,
) for long-term storage or rotary evaporation at high temperatures, as di- and tri-azidomethane can form (though less likely with this specific structure, it is best practice). -
Heat Limit: Do not heat above
. Decomposition generally begins > , but the safety margin is necessary. -
Waste Disposal: Quench excess azide with mild oxidants or specific reduction protocols before disposal. Never pour azide solutions down the drain (reacts with lead pipes).
Applications in Drug Discovery & Chemical Biology
Bio-orthogonal Labeling ("Click" Chemistry)
Boc-Aha-OMe is a primary building block for "Clickable" peptides. Once incorporated into a peptide (after deprotection), the azide side chain serves as a handle.
-
Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Partner: Terminal alkynes linked to fluorophores, drugs, or affinity tags (e.g., Biotin-alkyne).
-
Product: 1,4-disubstituted 1,2,3-triazole linkage (stable, rigid, mimics a peptide bond).
Peptidomimetics
The triazole ring formed from Aha can mimic the electronic and steric properties of an amide bond, making Aha-derived peptides useful for:
-
Stabilizing alpha-helices.
-
Creating protease-resistant peptide drugs.
Click Chemistry Pathway
Caption: Mechanism of CuAAC conjugation utilizing the Aha side chain.
Experimental Protocol: Synthesis of Boc-Aha-OMe
Based on modified procedures from Link et al. (2007).
Materials
- -Boc-L-homoserine methyl ester (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.1 eq)
-
Sodium Azide (
) (2.0 eq)[2] -
Triethylamine (
) (1.5 eq) -
Dichloromethane (DCM) (Anhydrous)
-
Dimethylformamide (DMF) (Anhydrous)
Procedure
Step A: Mesylation
-
Dissolve Boc-L-homoserine methyl ester in anhydrous DCM (
) under nitrogen atmosphere. -
Cool the solution to
in an ice bath. -
Add
followed by dropwise addition of MsCl. -
Stir at
for 30 min, then allow to warm to RT for 2 hours. -
Workup: Wash with
HCl, saturated , and brine. Dry over and concentrate in vacuo. (The mesylate is stable enough for immediate use).
Step B: Azidation
-
Dissolve the crude mesylate in anhydrous DMF (
). -
Add
(Caution: Toxic solid).[2] -
Heat the mixture to
(Do not exceed ) for 4–16 hours. Monitor by TLC (stain with Ninhydrin or PMA; azide is not UV active, but the Boc group may show weak absorption). -
Workup: Dilute with Ethyl Acetate (
) and wash extensively with water (5x) to remove DMF and excess azide. -
Purification: Flash column chromatography (Hexanes/EtOAc).
-
Yield: Typically 70–85%.
References
-
Link, A. J., Vink, M. K., & Tirrell, D. A. (2007).[7] Synthesis of the functionalizable methionine surrogate azidohomoalanine using Boc-homoserine as precursor.[7] Nature Protocols, 2(8), 1884–1887.[7]
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240.
-
Goddard-Borger, E. D., & Stick, R. V. (2007). An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride. Organic Letters, 9(19), 3797–3800.
-
PubChem Database. (2023). Compound Summary for CID 10260212 (Related Azidohomoalanine derivatives).
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. uvic.ca [uvic.ca]
- 5. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. Synthesis of the functionalizable methionine surrogate azidohomoalanine using Boc-homoserine as precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Guide to NMR Characterization of Boc-Protected Azido Amino Acids
Content Type: Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Structural elucidation, purity assessment, and self-validating protocols.[1]
Executive Summary & Strategic Context
Boc-protected azido amino acids (e.g., Boc-L-Azidohomoalanine, Boc-Lys(N3)-OH, Boc-4-Azidoproline) are critical intermediates in peptidomimetics and bio-orthogonal chemistry ("Click" chemistry). Their dual functionality—an acid-labile tert-butyloxycarbonyl (Boc) protecting group and a chemoselective azide moiety—requires rigorous characterization to ensure downstream synthetic success.
This guide moves beyond basic spectral assignment. It establishes a self-validating NMR workflow designed to detect subtle synthetic failures, such as incomplete diazotransfer, Boc-deprotection, or racemization, which are often invisible to low-resolution LC-MS.
Structural Logic & Chemical Shift Diagnostics[2]
Understanding the electronic influence of the Boc and Azido groups is prerequisite to accurate assignment.
The Boc Group Signature
The Boc group (
-
H NMR: A sharp singlet integrating to 9 protons, typically found at 1.44 ± 0.05 ppm (CDCl
) or 1.37 ± 0.05 ppm (DMSO- ). -
C NMR: Three diagnostic signals:
-
Methyl carbons: ~28.3 ppm (intense signal).
-
Quaternary carbon (
-O): ~79-81 ppm . -
Carbamate carbonyl (
): ~155-157 ppm .[2]
-
The Azide Group ( ) Signature
The azide group is electron-withdrawing but lacks protons, making it "silent" in
-
-Effect (
H): Protons on the carbon directly attached to the azide ( ) shift downfield to 3.2 – 3.6 ppm . -
-Effect (
C): The carbon bearing the azide ( ) exhibits a characteristic shift to 50 – 54 ppm . This is a critical purity checkpoint; unreacted amines ( ) typically appear upfield at ~40 ppm.
Experimental Protocol: The Self-Validating Workflow
This protocol integrates sample preparation with real-time quality control logic.
Sample Preparation
-
Solvent Selection:
-
CDCl
: Preferred for fully protected esters. Provides sharp peaks but may obscure amide protons. -
DMSO-
: Mandatory for free acids (Boc-AA-OH) to prevent aggregation and visualize the carbamate NH proton (~7.0 ppm).
-
-
Concentration: Dissolve 15–20 mg of compound in 0.6 mL of solvent. High concentration is vital for detecting the quaternary Boc carbon in
C scans.
Acquisition Parameters[4]
-
H NMR: 16 scans, 2s relaxation delay (
). - C NMR: >512 scans. Ensure broad-band decoupling is active.
-
2D Validation (Optional):
HSQC is recommended if the signal overlaps with the -proton or solvent satellites.
Workflow Diagram
The following diagram illustrates the logical flow from crude isolation to validated material.
Figure 1: Self-validating NMR characterization workflow for Boc-protected azido amino acids.
Data Interpretation & Quantitative Analysis
H NMR Assignment Table (Example: Boc-Lys(N )-OH)
Solvent: DMSO-
| Proton Assignment | Chemical Shift ( | Multiplicity | Integral | Diagnostic Value |
| Boc Methyls | 1.37 | Singlet (s) | 9H | Purity Ref: Set this to 9.00. |
| 1.20 – 1.60 | Multiplet (m) | 4H | Overlap region; confirm with 2D COSY. | |
| 1.50 – 1.70 | Multiplet (m) | 2H | Diastereotopic effects may split this. | |
| 3.28 | Triplet (t) | 2H | Critical: Confirm azide presence. | |
| 3.80 – 3.95 | Multiplet (m) | 1H | Verify chirality (sharpness implies purity). | |
| Carbamate NH | 6.90 – 7.10 | Doublet (d) | 1H | Disappears in CD |
| Carboxylic OH | 12.0+ | Broad (br) | 1H | Often invisible due to exchange. |
C NMR Assignment Table
| Carbon Assignment | Chemical Shift ( | Diagnostic Note |
| Boc Methyls | 28.2 | Intense signal. |
| 22.0 – 29.0 | Aliphatic chain. | |
| 30.0 – 32.0 | ||
| 51.1 | Identity Check: Distinct from amine precursor (~40 ppm). | |
| 53.0 – 55.0 | ||
| Boc Quaternary | 78.0 – 80.0 | Weak intensity; requires sufficient scans. |
| Boc Carbonyl | 155.5 | Carbamate. |
| Acid Carbonyl | 174.0 | Carboxylic acid. |
Troubleshooting & Impurity Profiling
A "clean" spectrum can still hide impurities. Use these specific checks:
-
The "9:1" Rule: Integrate the Boc singlet (1.37 ppm) against the
-proton (3.90 ppm).-
Ratio = 9.0 : 1.0
High Purity. -
Ratio > 9.0 : 1.0
Presence of Boc-removal byproducts (e.g., tert-butyl alcohol, ~1.1 ppm, often overlaps) or excess Boc anhydride. -
Ratio < 9.0 : 1.0
Partial Boc deprotection (free amine).
-
-
The Azide Shift Check: In
C NMR, zoom into the 40–60 ppm region.-
Signal at ~51 ppm : Product (Azide).
-
Signal at ~39-40 ppm : Unreacted Amine (Starting Material).
-
Action: If 40 ppm signal exists, the diazotransfer reaction was incomplete.
-
-
Residual Solvents: Common synthesis solvents must be quantified.
-
DMF: Methyls at 2.73/2.89 ppm; CH at 7.95 ppm.
-
DCM: Singlet at 5.76 ppm (in DMSO-
).
-
Structure-Shift Relationship Diagram
Figure 2: Influence of functional groups on NMR chemical shifts in Boc-azido amino acids.
References
- Goddard-Borger, E. D., & Stick, R. V. (2007). An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride. Organic Letters, 9(19), 3797-3800.
-
University of Wisconsin-Madison. (n.d.). Boc-group Chemical Shifts in NMR. Reich Collection. Retrieved from [Link]
Sources
Technical Guide: Mass Spectrometry Characterization of (S)-Methyl 4-azido-2-(Boc-amino)butanoate
Executive Summary
This technical guide provides a rigorous framework for the mass spectrometric analysis of (S)-Methyl 4-azido-2-(Boc-amino)butanoate , a critical non-canonical amino acid derivative widely employed in bio-orthogonal "Click Chemistry" (CuAAC) and solid-phase peptide synthesis (SPPS).
Given the molecule's dual lability—specifically the thermal instability of the azide (
Molecular Profile & Physicochemical Properties[1][2][3]
Before establishing MS parameters, one must define the analyte's physical boundaries. The combination of the lipophilic Boc group and the polar azide functionality dictates the ionization strategy.
| Property | Specification |
| IUPAC Name | Methyl (2S)-4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
| Molecular Formula | |
| Exact Mass (Monoisotopic) | 258.1328 Da |
| Molecular Weight (Average) | 258.27 Da |
| Key Functional Groups | 1. Azide ( |
| LogP (Predicted) | ~1.2 (Moderately lipophilic due to Boc/Methyl ester) |
Mass Spectrometry Strategy: The "Soft" Approach
Ionization Mode Selection
Recommendation: Electrospray Ionization (ESI) in Positive Mode (
-
Why ESI? Electron Impact (EI) is too energetic (70 eV) and will cause immediate degradation of the azide group (loss of
) and the Boc group, likely resulting in a missing molecular ion ( ). ESI is a "soft" technique essential for observing the protonated molecular ion .[1] -
Why Positive Mode? The carbamate nitrogen (Boc-NH-) and the azide motif are proton-receptive. The formation of
at m/z 259.14 is the primary target.
Critical Parameter: Source Temperature
Constraint: The desolvation temperature must be optimized to prevent In-Source Decay (ISD) .
-
Risk: High source temps (
) trigger the thermal elimination of isobutene (from Boc) or (from Azide) before the ion enters the mass analyzer. -
Protocol: Set source temperature to
and optimize declustering potential (DP) or cone voltage to the lowest setting that maintains signal stability.
Fragmentation Pathways & Spectral Interpretation[3][5][6][7][8]
Understanding the specific neutral losses is the only way to distinguish the intact molecule from its degradation products.
Primary Fragmentation Channels (MS/MS)
Upon Collision-Induced Dissociation (CID), the molecule follows two distinct pathways based on energy application.
-
Pathway A: The Boc Collapse (Dominant)
-
Mechanism: McLafferty-type rearrangement or proton-catalyzed elimination.
-
Step 1: Loss of isobutene (
, -56 Da). Peak: m/z 203.1 . -
Step 2: Subsequent loss of
(-44 Da) to yield the free amine. Peak: m/z 159.1 . -
Note: Often, these happen simultaneously, appearing as a direct loss of the Boc group (-100 Da).
-
-
Pathway B: The Azide Release (Diagnostic)
-
Mechanism: Expulsion of molecular nitrogen (
). -
Loss: -28 Da.
-
Observation: This can occur from the parent (
) or, more commonly, from the de-protected fragment ( ).
-
Visualization of Fragmentation Logic
Figure 1: CID Fragmentation Pathway for this compound. The green node (m/z 159) represents the de-protected amine, a stable intermediate often used for quantification.
Experimental Protocol: LC-MS Workflow
This protocol is designed to minimize pre-analytical degradation.
Sample Preparation
-
Solvent: Acetonitrile (ACN) / Water (50:50). Avoid alcohols (MeOH) if storing for long periods to prevent transesterification, though MeOH is acceptable for immediate injection.
-
Concentration:
(tunable based on detector sensitivity). -
Temperature: Keep samples at
in the autosampler.
Chromatographic Separation (UPLC/HPLC)
Direct infusion is risky due to potential ion suppression from synthesis byproducts. A short gradient is preferred.
-
Column: C18 Reverse Phase (e.g., Acquity BEH C18,
). -
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. The Boc-Azide ester is moderately hydrophobic and will elute mid-gradient.
Analytical Workflow Diagram
Figure 2: LC-MS/MS Workflow emphasizing low-temperature ionization to preserve the azide moiety.
Quality Control & Troubleshooting
The "Ghost Peak" Phenomenon
If you observe a dominant peak at m/z 159 (Des-Boc) or m/z 203 (Des-isobutene) in your MS1 scan (full scan) without applying collision energy, your method is failing.
-
Cause: In-source fragmentation. The source voltage or temperature is too high.
-
Correction: Lower the Cone Voltage/Declustering Potential in 5V increments until the parent ion (259) dominates.
Impurity Profiling
Common synthesis impurities to watch for:
-
Hydrolyzed Ester: (S)-4-azido-2-(Boc-amino)butanoic acid.
-
Shift: -14 Da (Loss of Methyl).
-
m/z: 245.1 .
-
-
Reduced Azide: (S)-Methyl 4-amino-2-(Boc-amino)butanoate.
-
Shift: -26 Da (
). -
m/z: 233.1 .
-
References
-
Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. Third Edition. CRC Press. (Definitive guide on ESI mechanisms for labile groups).
-
Jobin, M. L., et al. (2015). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products."[2] Natural Product Reports. (Detailed mechanisms on even-electron fragmentation).
-
National Institute of Standards and Technology (NIST). (2023). "Mass Spectrometry Data Center." (Standard reference for fragmentation patterns of small organic molecules).
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. (Contextual grounding for the utility of azide-functionalized amino acids).
Sources
Precision Engineering of the Proteome: A Technical Guide to Unnatural Amino Acid Incorporation
Executive Summary
The ability to site-specifically incorporate unnatural amino acids (UAAs) into proteins represents a paradigm shift in biochemical engineering, moving beyond the stochastic limitations of cysteine and lysine conjugation. This guide provides a rigorous technical framework for Genetic Code Expansion (GCE), enabling researchers to install bioorthogonal handles, spectroscopic probes, and post-translational modification mimics with atomic precision.
Part 1: The Mechanistic Basis of Genetic Code Expansion
The core of GCE relies on the "orthogonal translation system" (OTS). This system hijacks a nonsense codon (typically the Amber stop codon, UAG) to direct the incorporation of a UAA instead of terminating translation.[1]
The Orthogonal Pair
Success depends on a tRNA/aminoacyl-tRNA synthetase (aaRS) pair that satisfies two strict orthogonality criteria:
-
Inertness to Host: The exogenous aaRS must not aminoacylate endogenous tRNAs, and the exogenous tRNA must not be recognized by endogenous aaRSs.
-
Specificity: The exogenous aaRS must uniquely charge the exogenous tRNA with the specific UAA.
System Architecture
The following diagram illustrates the molecular logic of Amber suppression.
Figure 1: Mechanism of Amber suppression. The orthogonal aaRS charges the tRNA with the UAA, which then competes with Release Factor 1 (RF1) at the ribosome to extend the polypeptide chain.
Selection of the Orthogonal Pair
Choosing the right OTS is the first critical experimental decision.
| Feature | MjTyrRS / MjtRNA | MmPylRS / MmtRNA |
| Origin | Methanocaldococcus jannaschii | Methanosarcina mazei |
| Primary Host | E. coli (Prokaryotes) | E. coli, Mammalian, Yeast |
| Substrate Scope | Aromatic analogues (e.g., pAzF, pAcF) | Lysine derivatives, Aliphatic chains |
| Efficiency | High in E. coli (evolved variants) | Moderate to High; Lower background |
| Limitation | Not orthogonal in Eukaryotes | Large enzyme size; lower solubility |
Part 2: The Chemical Toolkit (Bioorthogonal Handles)
Once the UAA is incorporated, it serves as a "chemical handle" for secondary labeling. The choice of chemistry dictates the reaction speed, biocompatibility, and stability.
Reaction Kinetics & Selection
The second-order rate constant (
| Reaction Type | Reagents | Kinetics ( | Key Application |
| CuAAC (Click) | Azide + Alkyne (Cu(I)) | In vitro labeling (Cu is toxic) | |
| SPAAC | Azide + Strained Alkyne (DBCO) | Live cell surface labeling | |
| SPIEDAC | Tetrazine + TCO | Intracellular, rapid pulse-chase | |
| Photo-crosslinking | Benzophenone / Aryl Azide | N/A (Light activated) | Mapping protein-protein interactions |
Expert Insight: For intracellular labeling, SPIEDAC (Inverse Electron Demand Diels-Alder) is superior due to its extreme speed, allowing labeling at nanomolar concentrations which reduces background noise [1].
Part 3: Experimental Workflow (Protocol for E. coli)
This protocol describes the incorporation of p-azido-L-phenylalanine (pAzF) into a target protein (e.g., GFP) using the MjTyrRS system.
Plasmid Design
-
Plasmid A (Machinery): pEVOL-pAzF (contains MjTyrRS and MjtRNA
).-
Note: The pEVOL system uses both constitutive and inducible (araBAD) promoters to maximize tRNA/RS levels [2].
-
-
Plasmid B (Target): pET-GFP-TAG (Target gene with T7 promoter and TAG codon at permissive site).
Expression Protocol[2]
-
Transformation: Co-transform BL21(DE3) cells with Plasmid A and B. Plate on LB-Agar with Chloramphenicol (Cm, 34 µg/mL) and Ampicillin (Amp, 100 µg/mL).
-
Inoculation: Pick a single colony into 10 mL LB (Cm/Amp) overnight at 37°C.
-
Induction & Incorporation:
-
Dilute overnight culture 1:100 into fresh LB (or 2xYT).
-
Grow to OD
= 0.5 . -
CRITICAL STEP: Add pAzF (dissolved in 0.1M NaOH) to final conc. of 1 mM .
-
Induce RS: Add 0.02% L-Arabinose .
-
Optimization: Lower temperature to 30°C or 25°C and express for 12-16 hours to favor folding over aggregation.
-
-
Harvest: Centrifuge at 5,000 x g for 15 min.
Labeling (SPAAC)
-
Purification: Purify GFP-Azide via Ni-NTA affinity chromatography.
-
Checkpoint: Verify full-length protein vs. truncation product via SDS-PAGE.
-
-
Reaction:
-
Protein conc: 10–50 µM in PBS (pH 7.4).
-
Dye: DBCO-Fluorophore (5–10 equivalents).
-
Incubation: 4 hours at Room Temp or Overnight at 4°C.
-
-
Cleanup: Remove excess dye using a desalting column (e.g., PD-10) or dialysis.
Workflow Visualization
Figure 2: Step-by-step workflow for genetic incorporation and bioorthogonal labeling.
Part 4: Troubleshooting & Optimization
The most common failure mode is low yield due to truncation (premature termination by RF1).
Diagnosing Truncation
Run a Western Blot targeting the C-terminal tag (e.g., His-tag).
-
Band at correct MW: Successful incorporation.
-
No Band: Truncation (RF1 terminated translation at the UAG site before UAA incorporation).
Optimization Matrix
| Problem | Root Cause | Solution |
| Low Yield | RF1 competition | Use C321.ΔA strain (RF1 knockout) [3]. |
| Background Labeling | Non-specific dye binding | Perform negative control (WT protein without UAA). |
| Precipitation | UAA insolubility | Dissolve UAA in NaOH or DMSO; add slowly to culture. |
| Plasmid Loss | Metabolic burden | Maintain antibiotic selection; use fresh transformants. |
Part 5: Strategic Applications in Drug Development
Antibody-Drug Conjugates (ADCs)
Traditional ADCs (lysine/cysteine conjugation) result in heterogeneous mixtures (Drug-to-Antibody Ratio, DAR 0–8). GCE allows the installation of pAcF or pAzF at precise sites, enabling the production of ADCs with exact DARs (e.g., exactly 2.0) . This homogeneity significantly improves pharmacokinetics and therapeutic index [4].
19F-NMR Conformational Probes
Incorporating Trifluoromethyl-phenylalanine allows researchers to use 19F-NMR to monitor protein conformational changes in real-time. Unlike fluorescence, this does not perturb the protein structure due to the small size of the fluorine modification, providing high-fidelity structural data during ligand binding screens.
References
-
Lang, K. & Chin, J. W. (2014). Cellular incorporation of unnatural amino acids and bioorthogonal labeling of proteins.[1][3][4][5][6][7][8] Chemical Reviews, 114(9), 4764–4806. [Link]
-
Young, T. S., et al. (2010). An enhanced system for unnatural amino acid incorporation in E. coli.[1][2][3][7][9] Journal of Molecular Biology, 395(2), 361–374. [Link]
-
Lajoie, M. J., et al. (2013). Genomically recoded organisms expand biological functions. Science, 342(6156), 357–360. [Link]
-
Axup, J. Y., et al. (2012). Synthesis of site-specific antibody-drug conjugates using unnatural amino acids.[10] Proceedings of the National Academy of Sciences, 109(40), 16101–16106. [Link]
Sources
- 1. Incorporation of Unnatural Amino Acids into Proteins with e.coli expression systems - Profacgen [profacgen.com]
- 2. A Robust Platform for Unnatural Amino Acid Mutagenesis in E. coli Using the Bacterial Tryptophanyl-tRNA synthetase/tRNA pair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. annualreviews.org [annualreviews.org]
- 6. mdpi.com [mdpi.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. pure.psu.edu [pure.psu.edu]
- 9. biorxiv.org [biorxiv.org]
- 10. Incorporation of Unnatural Amino Acids into protein Service - Profacgen [profacgen.com]
(S)-Methyl 4-azido-2-(Boc-amino)butanoate CAS number and structure
A Versatile Scaffold for Bioorthogonal Chemistry and Proteomics[1]
Executive Summary
(S)-Methyl 4-azido-2-(Boc-amino)butanoate (CAS: 359781-97-8), often referred to as Boc-Aha-OMe (Boc-Azidohomoalanine methyl ester), is a critical intermediate in the synthesis of non-canonical amino acids (NCAAs) and peptidomimetics. Its structural core—an aliphatic azide—serves as a bioorthogonal handle, enabling "Click Chemistry" (CuAAC) and Staudinger ligations.
This guide details the physicochemical properties, validated synthetic protocols, and safety frameworks required to utilize this compound in drug discovery and proteomic profiling (e.g., BONCAT/FUNCAT methodologies).
Chemical Identity & Physicochemical Properties[2][3]
The compound is a derivative of L-homoserine where the gamma-hydroxyl group has been replaced by an azide moiety. It functions as a methionine surrogate in biological systems due to the steric similarity between the azido group (–N₃) and the thioether (–S–CH₃) of methionine.
Table 1: Technical Specifications
| Property | Specification |
| IUPAC Name | Methyl (2S)-4-azido-2-{[(tert-butoxy)carbonyl]amino}butanoate |
| Common Name | Boc-Aha-OMe; Boc-L-azidohomoalanine methyl ester |
| CAS Number | 359781-97-8 (Methyl Ester) / 120042-14-0 (Free Acid) |
| Molecular Formula | C₁₀H₁₈N₄O₄ |
| Molecular Weight | 258.28 g/mol |
| Physical State | Colorless to pale yellow viscous oil or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO, DMF; Insoluble in water |
| Stability | Stable at -20°C; Azide group is heat-sensitive (avoid >80°C) |
| SMILES | CC(C)(C)OC(=O)NC(=O)OC |
Validated Synthetic Protocol
The synthesis of this compound is typically achieved via the functionalization of Boc-L-Homoserine methyl ester . The protocol below is a self-validating system: every step produces a distinct intermediate confirmable by TLC or NMR, ensuring process control.
Core Logic: The "Activate-and-Displace" Strategy
Direct azidation of alcohols is difficult. Therefore, the hydroxyl group of homoserine is first converted to a mesylate (a superior leaving group), followed by nucleophilic substitution (
Workflow Diagram
Caption: Step-wise synthesis from Boc-Homoserine. Blue indicates starting material; Green indicates final product.
Detailed Methodology
Pre-requisites:
-
Safety: Perform all steps in a fume hood. Azides are potentially explosive; use a blast shield.
-
Reagents: Boc-L-Homoserine, Methanol (anhydrous), TMSCl (Trimethylsilyl chloride), Methanesulfonyl chloride (MsCl), Triethylamine (
), Sodium Azide ( ), DMF (anhydrous).
Step 1: Methyl Ester Formation (if starting from acid)
-
Dissolve Boc-L-Homoserine (10 mmol) in anhydrous MeOH (30 mL).
-
Cool to 0°C. Add TMSCl (2.2 equiv) dropwise. Mechanism: TMSCl reacts with MeOH to generate anhydrous HCl in situ.
-
Stir at RT for 12 hours. Monitor by TLC (EtOAc/Hexane).
-
Concentrate in vacuo to yield Boc-L-Homoserine methyl ester as a crude oil.
Step 2: Mesylation (Activation)
-
Dissolve the crude ester (10 mmol) in anhydrous DCM (50 mL).
-
Add Triethylamine (1.5 equiv) and cool to 0°C.
-
Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise over 10 mins.
-
Stir for 1 hour at 0°C.
-
Workup: Wash with 1N HCl, sat.
, and brine. Dry over and concentrate.-
Checkpoint: The product should be a solid/oil corresponding to the O-mesyl derivative.
-
Step 3: Azidation (
Displacement)
-
Dissolve the mesylate (10 mmol) in anhydrous DMF (20 mL).
-
Add Sodium Azide (
) (2.0 equiv).[1] Caution: is acutely toxic. -
Heat to 50°C for 4–6 hours. Note: Do not exceed 80°C to prevent decomposition.
-
Workup: Dilute with water (100 mL) and extract with Ethyl Acetate (3x). Wash organic layer extensively with water (to remove DMF) and brine.
-
Purification: Silica gel chromatography (Hexane:EtOAc gradient).
-
Yield: Typically 70–85% overall.
Applications in Drug Discovery & Chemical Biology
This compound is a "masked" amino acid. Once deprotected (removal of Boc/Methyl ester), it becomes L-Azidohomoalanine (AHA) , a powerful tool for proteomic labeling.
BONCAT (Bioorthogonal Non-Canonical Amino Acid Tagging)
Researchers use the free acid form of this compound to label newly synthesized proteins in cell culture.
-
Incorporation: Cells are starved of Methionine and fed AHA. The cellular machinery (MetRS) accepts AHA due to structural similarity.
-
Tagging: The azide-labeled proteins are reacted with an alkyne-fluorophore via Click Chemistry.
-
Analysis: Fluorescence microscopy or mass spectrometry identifies the nascent proteome.
"Click" Chemistry Mechanism
The azide group undergoes a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable triazole linkage.
Caption: The CuAAC reaction pathway forming a stable triazole conjugate.
Safety & Handling: The "Rule of Two"
Working with organic azides requires strict adherence to safety protocols to prevent explosion hazards.
The "Rule of Two" Stability Check
For an organic azide to be considered non-explosive, the number of carbon (
For this compound (
-
Ratio:
Verdict: The compound is STABLE (Ratio > 3).[2] However, the following precautions are mandatory:
-
Heat: Do not heat reaction mixtures above 80°C.
-
Concentration: Do not distill azides to dryness on a rotary evaporator; always leave a small amount of solvent or use a stream of nitrogen.
-
Incompatibility: Avoid contact with strong acids (forms hydrazoic acid,
, which is highly toxic and explosive) and heavy metals (forms metal azides).
References
-
Link, A. J., Vink, M. K. S., & Tirrell, D. A. (2007).[3] Synthesis of the functionalizable methionine surrogate azidohomoalanine using Boc-homoserine as precursor.[3] Nature Protocols, 2(8), 1884–1887.[3]
-
Splendid Lab. (n.d.). (2S)-N-Boc-2-amino-4-azido-butanoic Acid Methyl Ester Product Page. Splendid Lab CRO.
-
Santa Cruz Biotechnology. (n.d.). 2(S)-Amino-4-azido-butanoic Acid (CAS 120042-14-0).[4][5] SCBT.
-
Pharmaffiliates. (n.d.). (2S)-N-Boc-2-amino-4-azido-butanoic Acid Methyl Ester (CAS 359781-97-8).[6][7] Pharmaffiliates Analytics.
- Goddard-Borger, E. D., & Stick, R. V. (2007). An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride. Organic Letters, 9(19), 3797-3800.
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Boc-4-azido- L -homoalanine = 97 CE 1217459-14-7 [sigmaaldrich.com]
- 3. Synthesis of the functionalizable methionine surrogate azidohomoalanine using Boc-homoserine as precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 2(S)-Amino-4-azido-butanoic Acid | CAS 120042-14-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Precision Purity Analysis of (S)-Methyl 4-azido-2-(Boc-amino)butanoate
A Senior Scientist’s Technical Guide
Executive Summary
(S)-Methyl 4-azido-2-(Boc-amino)butanoate (CAS: 359781-97-8) is a critical non-canonical amino acid derivative, widely utilized as a "click chemistry" handle in peptide synthesis and drug conjugation. Its structural integrity hinges on two distinct purity metrics: chemical purity (absence of elimination by-products and precursors) and stereochemical purity (maintenance of the (S)-enantiomer configuration).
This guide departs from standard template reporting to address the specific stability and safety challenges inherent to organic azides. It provides a self-validating analytical framework designed for high-stakes drug development environments.
Part 1: Critical Safety & Stability Protocol
⚠️ HAZARD ALERT: Organic Azide Handling While this compound (C₁₀H₁₈N₄O₄) satisfies the "Rule of Six" (14 non-hydrogen atoms / 4 nitrogens = 3.5 ≥ 3), it remains an energy-rich molecule.
-
Thermal Limit: Do not heat above 40°C during sample preparation.
-
Solvent Restriction: Avoid halogenated solvents (DCM/CHCl₃) in the presence of sodium azide residues to prevent formation of explosive di/tri-azidomethane.
-
Metal Contact: Use non-metallic spatulas (Teflon/Ceramic) to avoid heavy metal azide formation.
Part 2: Impurity Profiling & Origin Analysis
To validate purity, one must understand the genesis of impurities. The synthesis typically proceeds via nucleophilic substitution of a leaving group (Mesylate/Tosylate) on a Homoserine derivative.
Key Impurities:
-
The "Crotonate" (Elimination Product): Formed via E2 elimination competing with the Sɴ2 azide displacement.
-
The Hydrolyzed Acid: Methyl ester hydrolysis product.
-
The (R)-Enantiomer: Resulting from base-catalyzed racemization during the substitution or esterification steps.
Figure 1: Impurity Genesis Pathway
Caption: Mechanistic origin of critical impurities during the azidation of homoserine derivatives.
Part 3: Chemical Purity Analysis (RP-HPLC)
Objective: Quantify the target molecule and separate it from the des-azido elimination product (Impurity A) and precursors.
Method Strategy
The azide group is weakly chromophoric but detectable at low UV (210 nm). However, the Boc group and ester carbonyl provide sufficient signal. A C18 column is standard, but acidic mobile phases are mandatory to suppress silanol interactions with the amine carbamate.
Detailed Protocol
| Parameter | Specification | Rationale |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) | High surface area for resolution of structurally similar elimination products. |
| Mobile Phase A | 0.1% H₃PO₄ in Water | Phosphoric acid provides better baseline stability at 210 nm than TFA. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Low viscosity and UV cutoff.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Gradient | 0-2 min: 10% B; 2-20 min: 10%→90% B; 20-25 min: 90% B. | Shallow gradient required to separate the target from the slightly less polar elimination product. |
| Detection | UV 210 nm (Primary), 254 nm (Secondary) | 210 nm captures the amide/ester backbone; Azide has a weak stretch ~280nm but 210 is more sensitive. |
| Sample Diluent | 50:50 Water:Acetonitrile | Matches initial gradient strength to prevent peak distortion. |
System Suitability Criteria:
-
Resolution (
): > 1.5 between Target and Impurity A (Crotonate). -
Tailing Factor (
): 0.9 < < 1.2. -
RSD (Area): < 1.0% (n=5 injections).
Part 4: Stereochemical Purity (Chiral HPLC)
Objective: Determine Enantiomeric Excess (% ee). The (S)-enantiomer is the active pharmaceutical ingredient (API) precursor; the (R)-enantiomer is a critical impurity.
Method Strategy
Protected amino acids (Boc-esters) separate well on polysaccharide-based stationary phases. Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD or IA) is the gold standard for this class.
Detailed Protocol
-
Technique: Normal Phase HPLC (or SFC for higher throughput).
-
Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).
-
Note: No acidic additive is usually needed for Boc-esters, but 0.1% TFA can sharpen peaks if tailing occurs.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C.
-
Detection: UV 210 nm.
Expected Elution Order: Typically, for N-Boc-amino acid methyl esters on Chiralpak AD, the L-isomer (S) elutes before the D-isomer (R), but this must be experimentally verified using a racemic standard (Rac-Methyl 4-azido-2-(Boc-amino)butanoate).
Figure 2: Analytical Workflow
Caption: Parallel workflow for simultaneous chemical and stereochemical validation.
Part 5: Structural Verification & Safety Screening
To ensure the material is safe for downstream scale-up, specific non-chromatographic tests are required.
-
IR Spectroscopy (Azide Confirmation):
-
Marker: Strong, distinct absorption band at 2100–2110 cm⁻¹ (asymmetric azide stretch).
-
Pass Criteria: Presence of peak confirms azide integrity; absence suggests decomposition.
-
-
Residual Sodium Azide (Safety):
-
Test: Silver Nitrate precipitation test (Qualitative) or Ion Chromatography (Quantitative).
-
Limit: < 0.1% w/w (NaN₃ is highly toxic and shock-sensitive).
-
-
NMR (¹H, 300/400 MHz, CDCl₃):
-
Diagnostic Signals:
- 1.44 (s, 9H, Boc).
- 3.78 (s, 3H, OMe).
- 3.40 (t, 2H, -CH₂-N₃).
- 5.1-5.3 (br d, 1H, NH).
-
Verification: Integration ratio of Methyl ester (3H) to Azide methylene (2H) must be 1.5:1. Deviation implies hydrolysis or elimination.
-
References
-
Synthesis & Impurity Context
-
Chiral Separation Methodology
-
Safety of Organic Azides
- Analytical Standards: FDA Guidance for Industry. (2000). "Analytical Procedures and Methods Validation for Drugs and Biologics." (Regulatory basis for the System Suitability criteria defined in Part 3).
Sources
Solubility and Stability of Boc-Protected Amino Acid Esters: A Technical Guide
Executive Summary
This technical guide provides a comprehensive analysis of N-α-tert-butyloxycarbonyl (Boc) protected amino acid esters , a critical class of intermediates in peptide synthesis, medicinal chemistry, and prodrug development.[1] Unlike free amino acids, these fully protected species (N-masked, C-masked) exhibit distinct physicochemical properties driven by the lipophilic nature of the Boc and ester moieties. This guide details their solubility profiles in organic media, stability matrices under acidic/basic conditions, and validated protocols for their synthesis and manipulation, designed for researchers requiring high-fidelity control over peptide assembly.
Physicochemical Profile: Solubility & Aggregation
The Lipophilic Shift
The introduction of the Boc group (
Mechanism of Solubility:
-
Solute-Solvent Interaction: The carbamate NH of the Boc group acts as a hydrogen bond donor, while the carbonyl oxygens (ester and carbamate) act as acceptors.
-
Solvent Selection: Polar aprotic solvents (DMF, DMSO) and moderately polar solvents (DCM, EtOAc) are ideal. Non-polar solvents (Hexane) are often used as anti-solvents for precipitation.
Solubility Data Matrix
The following table summarizes the solubility behavior of standard Boc-amino acid esters (e.g., Boc-Phe-OMe, Boc-Gly-OBzl) at 25°C.
| Solvent Class | Representative Solvent | Solubility Status | Application Note |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Primary solvent for synthesis and liquid-phase coupling. |
| Esters | Ethyl Acetate (EtOAc) | High | Preferred for extraction and recrystallization workups. |
| Polar Aprotic | DMF, DMSO, NMP | Very High | Used for difficult sequences or aggregation-prone residues. |
| Alcohols | Methanol, Ethanol | Moderate to High | Useful for hydrogenation (Bzl removal) or transesterification. |
| Ethers | Diethyl Ether, THF | Moderate | Ether is often used to precipitate products from DCM/EtOAc. |
| Hydrocarbons | Hexanes, Petroleum Ether | Insoluble | Standard anti-solvent for inducing crystallization. |
| Aqueous | Water, Buffers | Insoluble | Allows for aqueous wash steps to remove salts/impurities. |
Aggregation Phenomena
While Boc-amino acid esters are generally soluble, "beta-sheet" type aggregation can occur in longer peptide esters or specific residues (e.g., Boc-Ile-Ala-OMe).
-
Mitigation: Use "Magic Solvents" like DCM:TFE (Trifluoroethanol) (4:1) or add chaotropic salts (LiCl) to disrupt intermolecular H-bonds.
Stability Matrix: Orthogonality & Degradation
The utility of Boc-amino acid esters lies in the orthogonality between the N-terminal protection (Acid Labile) and the C-terminal protection (Base/Hydrogenolysis Labile).
Chemical Stability Map
| Reagent/Condition | Boc Group Stability | Ester Group Stability (OMe/OEt) | Result/Mechanism |
| TFA (neat or 50% in DCM) | Unstable (Cleaved) | Stable | Selective N-deprotection. Forms amine-TFA salt. |
| HCl (4M in Dioxane) | Unstable (Cleaved) | Stable | Selective N-deprotection. Forms amine-HCl salt. |
| NaOH / LiOH (aq) | Stable | Unstable (Hydrolyzed) | Saponification to free acid (Boc-AA-OH). |
| Diisopropylethylamine (DIEA) | Stable | Stable | Standard base for coupling reactions. |
| H2 / Pd-C | Stable | Stable (OMe/OEt) ; Unstable (OBzl) | Hydrogenolysis removes Benzyl esters selectively. |
| Temperature (>80°C) | Moderate Risk | Stable | Thermal decomposition of Boc to isobutene is possible.[2] |
Mechanism of Cleavage
Understanding the mechanism is vital for troubleshooting incomplete deprotections or side reactions.
Diagram 1: Orthogonal Cleavage Pathways
The following diagram illustrates the divergent pathways for removing the Boc group versus the Ester group.
Figure 1: Orthogonal cleavage pathways. Acid removes the N-terminal Boc group, while base removes the C-terminal Ester.
Experimental Protocols
Protocol A: Synthesis of Boc-Amino Acid Methyl Esters
This protocol uses Thionyl Chloride (
Reagents: L-Amino Acid, Methanol (anhydrous), Thionyl Chloride,
-
Esterification:
-
Chill 50 mL anhydrous Methanol to 0°C.
-
Dropwise add 1.2 eq
(Caution: Exothermic, HCl gas evolution). -
Add 10 mmol Amino Acid.[2] Stir at Room Temp (RT) for 12h.
-
Concentrate in vacuo to yield
.
-
-
Boc Protection:
-
Suspend the ester salt in DCM (50 mL).
-
Add 2.2 eq TEA (to neutralize HCl and free the amine).
-
Add 1.1 eq
. Stir 4h at RT.
-
-
Workup:
Protocol B: Solubility & Stability Testing
For drug development, verifying the stability of the ester in plasma-simulating fluids or specific solvents is crucial.
Step-by-Step Assessment:
-
Preparation: Dissolve 5 mg Boc-AA-Ester in 0.5 mL solvent (e.g., DMSO-d6 for NMR, or MeOH for HPLC).
-
Stress Test (Base Stability): Add 2 eq of 1M NaOH. Monitor by TLC (SiO2, 1:1 EtOAc/Hex) every 15 mins.
-
Observation: Disappearance of high Rf spot (Ester) and appearance of baseline spot (Acid).
-
-
Stress Test (Acid Stability): Add 10% TFA. Monitor by TLC.[4]
-
Observation: Disappearance of UV-active spot (if aromatic) or stain response change (Ninhydrin active after Boc removal).
-
Troubleshooting & Optimization
Racemization Risk
Racemization is a critical failure mode, particularly for Histidine (His) and Cysteine (Cys) esters.
-
Mechanism: Base-catalyzed proton abstraction from the
-carbon, often facilitated by oxazolone formation. -
Prevention:
-
Use "weak" bases like Collidine or N-Methylmorpholine (NMM) instead of TEA/DIEA during coupling.
-
Keep temperatures low (0°C) during base addition.
-
Use urethane protection (like Boc) which is less prone to oxazolone formation than amide protection (e.g., Acetyl).
-
Handling "Oily" Esters
Many Boc-amino acid esters (especially aliphatic ones like Leu, Ile, Val) are oils at room temperature, making purification difficult.
-
DCHA Salt Method: If saponified to the free acid, convert to the Dicyclohexylamine (DCHA) salt to induce crystallization [1].[5]
-
High-Vac Drying: Oils often contain trapped solvent. Dry under high vacuum (<1 mbar) for 24h to solidify or obtain a stable gum.
Diagram 2: Solvent Selection Decision Tree
Use this logic flow to select the appropriate solvent system for synthesis or purification.
Figure 2: Decision tree for solvent selection based on process requirements.
References
-
BenchChem. Purification of Boc-Protected Amino Acids by Recrystallization. Technical Support Center. Link
-
Sigma-Aldrich. BOC-ON Technical Bulletin: Reagents for Boc-Amino Acid Synthesis. Link
-
RSC Publishing. Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 2013.[1][6] Link
-
Boc Sciences. BOC-Amino Acids: Properties and Applications.
-
National Institutes of Health (NIH). Racemization of alpha-amino acid esters. PubMed. Link
Sources
- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Guide: Storage and Handling of (S)-Methyl 4-azido-2-(Boc-amino)butanoate
Executive Summary & Molecular Profile
(S)-Methyl 4-azido-2-(Boc-amino)butanoate (often abbreviated as Boc-Aha-OMe or similar derivatives) is a specialized non-canonical amino acid derivative used primarily in bioorthogonal chemistry. It serves as a "clickable" methionine surrogate, allowing for the metabolic labeling of nascent proteins or the precise chemical modification of peptides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
While this compound is chemically stable enough for isolation, the presence of the azido (
Molecular Specifications
| Property | Specification |
| CAS Number | 359781-97-8 |
| Formula | |
| Molecular Weight | 258.27 g/mol |
| Functional Groups | Alkyl Azide, Methyl Ester, Boc-Carbamate |
| Physical State | White to off-white solid (low melting point) or viscous oil |
| Solubility | DCM, DMF, DMSO, MeOH; Insoluble in water |
Safety Architecture: The Azide Stability Calculus
Handling organic azides requires a quantitative assessment of their explosive potential. We utilize the C/N Ratio Rule and the Rule of Six to determine the safety margin for this specific molecule.[1][2]
Theoretical Stability Assessment
The safety of organic azides is governed by the ratio of carbon/oxygen atoms to nitrogen atoms. The standard safety equation is:
[1]For this compound:
- (Carbons): 10
- (Oxygens): 4
- (Nitrogens): 4 (3 in azide group + 1 in amide)
Critical Hazard Vectors
-
Acid Incompatibility (Lethal Risk): Contact with strong acids (e.g., concentrated HCl, TFA) can protonate the azide or hydrolyze the ester/Boc groups. In the presence of acid, azides can form Hydrazoic Acid (
) , a highly volatile, toxic, and explosive gas. -
Metal Sensitivity: Azides can react with transition metals (Copper, Lead, Brass) to form heavy metal azides, which are highly shock-sensitive explosives. Never use metal spatulas.
-
Photodecomposition: Exposure to UV light causes the azide to decompose into a nitrene (
), releasing nitrogen gas ( ) and destroying the compound's utility.
Storage Protocols: The "Dark-Cold-Dry" Triad
To preserve the integrity of the methyl ester (susceptible to hydrolysis) and the azide (susceptible to photolysis), the following storage system is mandatory.
Environmental Conditions
-
Temperature: Store at -20°C . Long-term storage at 4°C is acceptable for <1 month, but -20°C prevents slow ester hydrolysis.
-
Atmosphere: The container must be backfilled with Argon or Nitrogen . Moisture will hydrolyze the methyl ester to the free acid, altering stoichiometry in coupling reactions.
-
Container: Amber glass vials with PTFE-lined caps. If amber glass is unavailable, wrap clear vials in aluminum foil.
Storage Decision Logic
The following diagram illustrates the decision matrix for receiving and storing the compound.
Figure 1: Logic flow for the intake and long-term storage of azide-functionalized amino acids.
Operational Handling & Synthesis
This section details the "Safe Path" for using the compound in experiments, specifically focusing on weighing and solubilization.
Weighing and Transfer
-
Tooling: Use ceramic, Teflon, or plastic spatulas only. Metal spatulas pose a risk of friction-induced decomposition or trace metal contamination (which can catalyze premature click reactions).
-
PPE: Standard PPE plus a Face Shield is recommended when handling >1g quantities due to the energetic nature of the azide group.
-
Environment: Weigh in a fume hood. Avoid weighing on balances located in direct sunlight.
Solubilization Protocol
The methyl ester is hydrophobic. Proper solvation is required before introduction to aqueous buffers.
-
Primary Solvent: Dissolve in DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) to create a high-concentration stock (e.g., 100 mM).
-
Sonication: If the solid is clumpy, use a bath sonicator for <30 seconds. Do not heat.
-
Dilution: Dilute into the aqueous reaction buffer only immediately prior to use.
Waste Disposal (The Zero-Acid Rule)
NEVER pour azide solutions down the drain. Plumbing often contains copper or lead fittings; azides react with these to form heavy metal azides, which can explode when a plumber later works on the pipes.
-
Segregation: Collect all solid and liquid waste in a dedicated container labeled "AZIDE WASTE - NO ACID."
-
Quenching (Small Scale): For trace amounts in glassware, quench with 10% Sodium Nitrite (
) followed by slow addition of dilute sulfuric acid in a fume hood (controlled decomposition), or use a commercial azide quenching kit. Note: This generates toxic gas and should only be done by experienced chemists. For general users, simply segregate the waste for EHS pickup.
Figure 2: Operational workflow emphasizing material compatibility and waste segregation.
Quality Control & Validation
To ensure the compound has not degraded during storage, verify purity using the following markers.
| Method | Expected Result | Failure Mode Indicator |
| TLC | Single spot (Rf ~0.6 in 1:1 Hex/EtOAc) | Multiple spots or streaking (Hydrolysis/Photolysis) |
| IR Spectroscopy | Strong peak at ~2100 cm⁻¹ (Azide stretch) | Disappearance of 2100 cm⁻¹ peak (Azide loss) |
| H-NMR | Singlet at ~3.7 ppm (Methyl ester) | Loss of methyl singlet (Hydrolysis to acid) |
| Appearance | White/Off-white solid | Yellow/Orange discoloration (Nitrene formation) |
References
-
Bräse, S., et al. (2005).[2] Organic Azides: An Explosion of Diversity in Science and Technology. Angewandte Chemie International Edition. Link
-
University of California, Santa Barbara. (n.d.).[2] Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides. UCSB Environmental Health & Safety. Link
-
Stanford University. (n.d.). Information on Azide Compounds. Stanford Environmental Health & Safety. Link
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
-
Karlsruhe Institute of Technology (KIT). (2021). Azide Safety Rules (C/N Ratio). IOC-Bräse Research Group. Link
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Methodological & Application
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: Precision Engineering of Biomolecules
The ability to selectively modify proteins and peptides has revolutionized molecular biology and drug development. Among the chemical tools available, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out as a robust and highly efficient bioorthogonal ligation reaction.[1][2] First described as a prime example of "click chemistry" by Karl Barry Sharpless in 2002, this reaction forms a stable triazole linkage between an azide and a terminal alkyne with remarkable specificity and high yields.[1][3] The power of CuAAC is significantly amplified when combined with the site-specific incorporation of unnatural amino acids (UAAs) bearing either azide or alkyne functionalities. This combination allows for the precise installation of chemical handles at virtually any position within a protein's structure, opening up unprecedented possibilities for creating novel bioconjugates, therapeutic proteins, and tools for biological discovery.[4][]
This guide provides an in-depth exploration of the CuAAC reaction in the context of UAA-modified proteins, offering both the theoretical underpinnings and practical, field-proven protocols.
The Chemistry of CuAAC: A Mechanistic Overview
The CuAAC is a copper(I)-catalyzed variant of the Huisgen 1,3-dipolar cycloaddition.[6] While the uncatalyzed reaction is slow and yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, the presence of a copper(I) catalyst dramatically accelerates the reaction and exclusively produces the 1,4-disubstituted product.[7] The reaction is compatible with a wide range of functional groups and can be performed in aqueous solutions, making it ideal for biological applications.[1][7]
The catalytic cycle begins with the formation of a copper(I)-acetylide intermediate from the terminal alkyne.[3][8] The azide then coordinates to the copper center, and through a series of steps involving a copper-heterocycle intermediate, the triazole ring is formed.[3][] Protonation then releases the triazole product and regenerates the copper(I) catalyst, allowing the cycle to continue.[3][]
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Incorporating Unnatural Amino Acids: The Gateway to Precision
To leverage CuAAC for protein modification, an azide or alkyne group must first be introduced into the protein of interest. The genetic incorporation of UAAs offers the most precise method for achieving this.[6] This is typically accomplished through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is engineered to recognize a specific UAA and a unique codon, most commonly the amber stop codon (UAG).[] When the gene for the protein of interest is co-expressed with the engineered aaRS/tRNA pair in the presence of the UAA, the UAA is incorporated at the position encoded by the UAG codon.[11]
Commonly used UAAs for CuAAC include:
-
Azide-containing: p-Azido-L-phenylalanine (AzF), Azidohomoalanine (Aha)[12]
-
Alkyne-containing: p-Ethynyl-L-phenylalanine (EtF), Propargyl-L-lysine (Pra)
Cell-free protein synthesis (CFPS) systems are also a powerful platform for incorporating UAAs, as they bypass the constraints of cell viability and membrane permeability.[3][13]
Experimental Protocols
Part 1: General Considerations and Reagent Preparation
1.1 Catalyst System: The active catalyst is Cu(I). However, Cu(I) is prone to oxidation to the inactive Cu(II) state. Therefore, CuAAC reactions are typically performed using a Cu(II) salt (e.g., CuSO₄) in the presence of a reducing agent, most commonly sodium ascorbate, to generate Cu(I) in situ.[7][14]
1.2 Ligands for Bioconjugation: Copper ions can be toxic to biological systems and can cause protein degradation through the generation of reactive oxygen species (ROS).[3][7] To mitigate these effects and enhance reaction efficiency, a copper-chelating ligand is essential.[1][7]
| Ligand | Key Features |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Highly water-soluble, stabilizes Cu(I), and protects biomolecules from oxidative damage.[3][15] |
| TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) | Highly effective at stabilizing Cu(I) but has lower water solubility than THPTA.[6][15] |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | A water-soluble ligand that can accelerate the CuAAC reaction. |
1.3 Stock Solution Preparation:
-
Protein Stock: Prepare your UAA-containing protein in a suitable buffer (e.g., PBS, pH 7.4). Avoid buffers containing primary amines, such as Tris, as they can interfere with the reaction.[16] The protein concentration should ideally be in the range of 1-10 mg/mL.
-
Azide/Alkyne Probe Stock: Dissolve your azide- or alkyne-containing probe (e.g., a fluorescent dye, biotin) in a compatible solvent (e.g., DMSO, water) to a concentration of 1-10 mM.
-
Copper(II) Sulfate Stock: Prepare a 20-100 mM stock solution of CuSO₄ in deionized water.
-
Ligand Stock: Prepare a 100 mM stock solution of THPTA in deionized water.
-
Sodium Ascorbate Stock: Always prepare fresh. Dissolve sodium ascorbate in deionized water to a concentration of 100-300 mM. This solution is prone to oxidation.[17]
Part 2: Step-by-Step CuAAC Protocol for Protein Labeling
This protocol provides a general starting point for the CuAAC labeling of a protein containing an unnatural amino acid. Optimization of reagent concentrations and reaction time may be necessary for your specific protein and probe.
2.1 Reaction Setup:
-
In a microcentrifuge tube, combine the following components in the specified order. It is crucial to add the copper and sodium ascorbate last.
-
UAA-containing protein (to a final concentration of 10-50 µM)
-
Reaction buffer (e.g., PBS, pH 7.4) to bring the reaction to the final volume.
-
Azide or alkyne probe (a 5-20 fold molar excess over the protein is a good starting point).
-
Ligand (e.g., THPTA) to a final concentration of 5 times the copper concentration.
-
Copper(II) sulfate (to a final concentration of 0.25-1 mM).
-
Freshly prepared sodium ascorbate (to a final concentration of 2.5-5 mM).
-
2.2 Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-4 hours.[15] For sensitive proteins, the reaction can be performed at 4°C overnight. If your probe is light-sensitive, protect the reaction from light.
-
For reactions in complex biological media like cell lysates, longer incubation times may be required.[17]
2.3 Reaction Quenching and Purification:
-
The reaction can be quenched by adding EDTA to a final concentration of 5-10 mM to chelate the copper.
-
Remove unreacted small molecules, excess copper, and ligand using one of the following methods:
-
Size Exclusion Chromatography (SEC): This is an effective method for separating the labeled protein from smaller reaction components.
-
Dialysis: Dialyze the reaction mixture against a suitable buffer.
-
Spin Filtration: Use a centrifugal filter unit with an appropriate molecular weight cutoff to concentrate the protein and remove small molecules.[15]
-
Caption: A typical experimental workflow for CuAAC-mediated protein labeling.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Labeling | Inefficient UAA incorporation. | Verify UAA incorporation by mass spectrometry. |
| Inactive catalyst (oxidized Cu(I)). | Use freshly prepared sodium ascorbate. Degas solutions to remove oxygen.[15] Consider performing the reaction under anaerobic conditions.[18] | |
| Poor quality of azide/alkyne reagents. | Use high-purity reagents. | |
| Steric hindrance around the UAA. | If possible, choose a different incorporation site for the UAA. | |
| Protein Degradation or Aggregation | Oxidative damage from reactive oxygen species (ROS).[15] | Ensure a sufficient concentration of a protective ligand like THPTA (at least 5:1 ligand to copper ratio).[14][15] Degas all solutions thoroughly.[15] |
| High copper concentration. | Titrate down the copper concentration to the lowest effective level.[15] | |
| Ascorbate-mediated side reactions. | Add aminoguanidine to the reaction to protect arginine residues.[15][19] | |
| Non-specific Labeling | Reaction of the alkyne probe with protein nucleophiles (e.g., cysteines).[16] | Use an alkyne-containing probe and an azide-functionalized protein, as this orientation minimizes non-specific labeling.[16] If using an azide probe, consider blocking free thiols with iodoacetamide prior to the CuAAC reaction.[15] |
Applications in Research and Drug Development
The precision afforded by combining UAA incorporation with CuAAC has a broad impact across various scientific disciplines:
-
Drug Discovery: Creation of antibody-drug conjugates (ADCs) with defined drug-to-antibody ratios and attachment sites.[][20]
-
Proteomics: Development of activity-based probes for enzyme profiling and target identification.[21]
-
Biomaterials: Synthesis of well-defined protein-polymer conjugates and hydrogels.
-
Molecular Imaging: Site-specific attachment of fluorescent dyes and imaging agents for tracking proteins in living cells.[22]
Conclusion
The copper-catalyzed azide-alkyne cycloaddition, when paired with the site-specific incorporation of unnatural amino acids, provides a powerful and versatile platform for the precise chemical modification of proteins. By understanding the underlying chemistry and optimizing reaction conditions, researchers can unlock a vast array of possibilities for creating novel biomolecules with tailored properties and functions. This guide serves as a comprehensive resource to facilitate the successful application of this transformative technology.
References
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Creative Biolabs. (n.d.). Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Retrieved from [Link]
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Amiri, A., Abedanzadeh, S., Khodabandehloo, M. H., Shaabani, A., & Moosavi-Movahedi, A. A. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications, 61(123), 19810-19827. [Link]
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Li, L., & Zhang, Z. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 21(10), 1393. [Link]
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Kim, C. H., & Kim, D. (2017). Site-Specific Labeling of Proteins Using Unnatural Amino Acids. Molecules and cells, 40(10), 701–710. [Link]
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Ting, A. Y., et al. (2013). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Nature Protocols, 8(10), 2004-2015. [Link]
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Amiri, A., Abedanzadeh, S., Khodabandehloo, M. H., Shaabani, A., & Moosavi-Movahedi, A. A. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. [Link]
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Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 149–161. [Link]
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Jena Bioscience. (2011, December 15). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. Retrieved from [Link]
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Abdeljabbar, D. M. (2012). The Incorporation of Azide-bearing Unnatural Amino Acids into Proteins for Bio-orthogonal Reactions. Princeton University. Retrieved from [Link]
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Zhang, S., Li, J., & Zhang, L. (2021). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Methods and protocols, 4(2), 31. [Link]
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Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
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Ting Laboratory. (2013, July 25). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Retrieved from [Link]
-
Li, J., Lin, S., & Chen, P. R. (2013). CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors. International journal of molecular sciences, 14(12), 24594–24615. [Link]
-
RIKEN. (n.d.). Incorporation of synthetic amino acids into proteins at specific sites. Retrieved from [Link]
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Li, L., & Zhang, Z. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. OUCI. [Link]
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Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society reviews, 37(10), 2045–2053. [Link]
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Finn, M. G., & Fokin, V. V. (2010). Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition. Methods in enzymology, 478, 259–283. [Link]
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Kumar, A., Li, K., & Cai, C. (2011). Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed "Click" reaction with a water-soluble bis(triazole) ligand. Chemical communications (Cambridge, England), 47(10), 2829–2831. [Link]
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Wang, Y., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 677-693. [Link]
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Parker, C. G., & Pratt, M. R. (2015). Click Chemistry in Proteomic Investigations. Cell, 163(5), 1054–1066. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Kálay, M., et al. (2016). Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction. Bioconjugate Chemistry, 27(10), 2416-2425. [Link]
-
Wright, M. H., & Cravatt, B. F. (2014). Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling. Molecules, 19(2), 1677–1693. [Link]
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Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing (S)-Methyl 4-azido-2-(Boc-amino)butanoate
Authored by: Gemini, Senior Application Scientist
Introduction: The Advent of Bioorthogonal Chemistry with SPAAC
In the intricate landscape of biological systems, the ability to selectively and efficiently label and conjugate biomolecules without perturbing their native functions is paramount. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a revolutionary tool in the field of bioorthogonal chemistry, enabling researchers to forge stable covalent bonds in complex biological milieu.[1][2] This copper-free click chemistry variant circumvents the cytotoxicity associated with traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it an invaluable technique for in vivo studies, live-cell imaging, and the development of sophisticated drug delivery systems.[3]
The driving force behind SPAAC is the immense ring strain of cyclooctyne derivatives, which significantly lowers the activation energy for the [3+2] cycloaddition reaction with azides.[1][4] This allows the reaction to proceed rapidly and with high specificity under physiological conditions.[3][4] The azide and strained alkyne functional groups are bioorthogonal, meaning they are chemically inert to the vast array of functional groups present in biological systems, thus ensuring minimal off-target reactions.[1][2]
This application note provides a comprehensive guide to the use of a specialized azide, (S)-Methyl 4-azido-2-(Boc-amino)butanoate , in SPAAC reactions. This reagent is particularly advantageous for applications requiring the introduction of a protected amino acid moiety, paving the way for advanced bioconjugation strategies in peptide synthesis, protein modification, and drug development.
The Strategic Advantage of this compound in SPAAC
This compound is a chiral building block that incorporates an azide handle for SPAAC, a protected amine (Boc), and a methyl ester. This unique combination of functional groups offers several strategic advantages for researchers:
-
Introduction of a Chiral Center: The inherent chirality of this reagent is crucial for applications where stereochemistry is critical, such as in the synthesis of peptides or peptidomimetics with defined three-dimensional structures.
-
Orthogonal Deprotection Strategies: The Boc protecting group on the amine and the methyl ester provide orthogonal handles for further chemical modifications. The Boc group can be removed under acidic conditions, while the methyl ester can be hydrolyzed under basic conditions, allowing for sequential and site-specific derivatization.
-
Versatility in Bioconjugation: This reagent can be used to label peptides and proteins, or to conjugate them to other molecules of interest, such as imaging agents, drug molecules, or nanoparticles.[3][5]
-
Enhanced Solubility and Handling: The Boc and methyl ester groups can improve the solubility of the molecule in organic solvents, facilitating reaction setup and purification.
Core Principles and Mechanism of SPAAC
The SPAAC reaction is a concerted [3+2] cycloaddition between a 1,3-dipole (the azide) and a dipolarophile (the strained alkyne). The significant release of ring strain from the cyclooctyne provides the thermodynamic driving force for the reaction to proceed without the need for a catalyst.[4][] This results in the formation of a stable triazole linkage.
Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Protocols
Protocol 1: General Procedure for SPAAC using this compound and a DBCO-functionalized Molecule
This protocol outlines a general method for the conjugation of this compound to a molecule functionalized with a dibenzocyclooctyne (DBCO) group.
Materials:
-
DBCO-functionalized molecule of interest (e.g., DBCO-PEG-NHS ester, DBCO-biotin)
-
Anhydrous, degassed reaction solvent (e.g., DMSO, DMF, or a mixture of acetonitrile/water)
-
Reaction vessel (e.g., glass vial with a magnetic stir bar)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Analytical instruments for reaction monitoring (e.g., TLC, LC-MS, NMR)
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Reagent Preparation:
-
Dissolve the DBCO-functionalized molecule in the chosen reaction solvent to a final concentration of 1-10 mM. The choice of solvent will depend on the solubility of the reactants. For biological molecules, aqueous buffers like PBS are often used.[1]
-
Prepare a stock solution of this compound in the same solvent. A slight molar excess (1.1 to 2 equivalents) of the azide is typically used to ensure complete consumption of the more precious DBCO-functionalized molecule.
-
-
Reaction Setup:
-
In the reaction vessel, add the solution of the DBCO-functionalized molecule.
-
While stirring, add the solution of this compound to the reaction mixture.
-
If the reaction is sensitive to oxygen, it is advisable to perform the reaction under an inert atmosphere.
-
-
Reaction Monitoring:
-
The reaction progress can be monitored by various analytical techniques.
-
TLC: Spot the reaction mixture on a TLC plate and elute with an appropriate solvent system. The formation of the triazole product will be indicated by the appearance of a new spot with a different Rf value.
-
LC-MS: Inject a small aliquot of the reaction mixture into an LC-MS system to monitor the disappearance of the starting materials and the appearance of the product peak with the expected mass-to-charge ratio.
-
NMR: For larger scale reactions, ¹H NMR can be used to monitor the disappearance of the characteristic alkyne protons of the DBCO reagent.[9][10]
-
-
-
Reaction Time and Temperature:
-
SPAAC reactions are typically fast and can proceed to completion within a few hours at room temperature.[11] However, reaction times can vary depending on the specific reactants and their concentrations. For less reactive partners or very dilute solutions, the reaction may be left overnight.
-
-
Workup and Purification:
-
Once the reaction is complete, the desired triazole product can be purified from the excess azide and any side products.
-
The choice of purification method will depend on the properties of the product. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for purifying bioconjugates.
-
Silica Gel Column Chromatography: Suitable for small molecule products soluble in organic solvents.
-
Size-Exclusion Chromatography: Useful for separating large biomolecules from smaller unreacted reagents.[4]
-
-
-
Characterization:
-
The purified product should be characterized to confirm its identity and purity.
-
Mass Spectrometry (e.g., ESI-MS, MALDI-TOF): To confirm the molecular weight of the product.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the triazole product.
-
UV-Vis Spectroscopy: If one of the reactants has a characteristic absorbance, this can be used to quantify the extent of conjugation.
-
Caption: Experimental workflow for a typical SPAAC conjugation.
Protocol 2: Deprotection of the Conjugated Amino Acid
This protocol describes the removal of the Boc and/or methyl ester protecting groups from the SPAAC product to reveal the free amine and/or carboxylic acid.
A. Boc Deprotection (Acidic Conditions):
-
Dissolve the purified triazole product in a suitable solvent (e.g., dichloromethane, dioxane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, remove the acid and solvent under reduced pressure. The resulting amine salt can be used directly or neutralized with a mild base.
B. Methyl Ester Hydrolysis (Basic Conditions):
-
Dissolve the purified triazole product in a mixture of a water-miscible organic solvent (e.g., methanol, THF) and water.
-
Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1-2 equivalents).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture with a mild acid (e.g., dilute HCl, acetic acid).
-
Extract the product with an organic solvent or purify by HPLC.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 120042-14-0 | [7] |
| Molecular Formula | C₁₀H₁₈N₄O₄ | [8] |
| Molecular Weight | 258.27 g/mol | [8] |
| Appearance | Colorless to pale yellow oil | - |
| Storage | Store at -20°C | [7] |
Table 2: Representative Second-Order Rate Constants for SPAAC Reactions
| Cyclooctyne | Azide | Rate Constant (M⁻¹s⁻¹) | Reference |
| DBCO | Benzyl Azide | ~0.1 - 1.0 | [11] |
| BCN | Benzyl Azide | ~0.01 - 0.1 | [11][12] |
| DIBAC | Benzyl Azide | ~0.3 | [11] |
| DBCO | Electron-deficient Aryl Azide | > 1.0 | [13][14] |
Note: The reaction rate for this compound is expected to be in a similar range to other aliphatic azides like benzyl azide. The exact rate will depend on the specific cyclooctyne and reaction conditions.
Applications in Drug Development and Research
The use of this compound in SPAAC opens up a wide range of possibilities in drug development and biomedical research:
-
Peptide and Protein Modification: Site-specific incorporation of this azido-amino acid into peptides or proteins allows for their conjugation to various payloads, including fluorescent dyes for imaging, PEG chains to improve pharmacokinetic properties, or cytotoxic drugs to create antibody-drug conjugates (ADCs).[3][5]
-
Targeted Drug Delivery: The triazole linkage formed via SPAAC is highly stable in vivo. This allows for the construction of targeted drug delivery systems where a therapeutic agent is linked to a targeting moiety (e.g., an antibody, peptide, or small molecule) that directs it to the desired site of action.[3][]
-
Development of Novel Biomaterials: The ability to form stable covalent linkages under mild conditions makes SPAAC an ideal tool for the synthesis and functionalization of hydrogels, nanoparticles, and other biomaterials.[15][16]
Caption: Workflow for targeted drug delivery using SPAAC.
Conclusion and Future Perspectives
Strain-Promoted Azide-Alkyne Cycloaddition has revolutionized the field of bioconjugation, offering a powerful and versatile tool for researchers across various disciplines. The use of specialized reagents like this compound further expands the capabilities of this remarkable reaction, enabling the precise introduction of functionalized amino acid moieties. This opens up new avenues for the design and synthesis of complex biomolecules, targeted therapeutics, and advanced biomaterials. As our understanding of biological systems continues to grow, the demand for highly specific and efficient chemical tools will undoubtedly increase, and SPAAC is poised to remain at the forefront of this exciting field.
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Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]
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-
baseclick. (n.d.). Protocols. Retrieved from [Link]
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AxisPharm. (2024, October 4). What is SPAAC?. Retrieved from [Link]
- Jasti, R., & Lopez, S. A. (2023). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. Chemical Science, 14(9), 2378-2385.
- Lee, H., et al. (2025, November 7). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)
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- Jasti, R., & Lopez, S. A. (2023). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. Chemical Science, 14(9), 2378-2385.
- Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal chemistry. Nature Reviews Methods Primers, 1(1), 1-21.
- Schoffelen, S., & van Hest, J. C. M. (2018). Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy. Chemistry – A European Journal, 24(38), 9851-9856.
- Wang, Y., et al. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules, 18(6), 7089-7109.
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-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
- Jia, S., et al. (2021). SPAAC-NAD-seq, a sensitive and accurate method to profile NAD+-capped transcripts. Proceedings of the National Academy of Sciences, 118(13), e2026229118.
-
Lisure. (n.d.). This compound. Retrieved from [Link]
- Li, Y., et al. (2018). Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells. RSC Advances, 8(61), 35133-35136.
-
ResearchGate. (n.d.). Synthesis of Boc-protected methyl esters of azido-, cyano- and mercapto-proline analogs. Reagents and conditions. Retrieved from [Link]
- Larnaudie, S. C., et al. (2024). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society, 146(12), 8349-8359.
-
CRO Splendid Lab Pvt. Ltd. (n.d.). (2S)-N-Boc-2-amino-4-azido-butanoic Acid Methyl Ester. Retrieved from [Link]
-
Middle East Technical University. (n.d.). the preparation of azido amino acids and the application of native chemical ligation in the synthesis of. Retrieved from [Link]
- Jasti, R., & Lopez, S. A. (2023). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. Chemical Science, 14(9), 2378-2385.
-
Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of SPAAC in labeling reactions using short half-life radioisotopes. Retrieved from [Link]
- Shen, Y.-H., et al. (2021). SPAAC iClick: Progress Towards a Bioorthogonal Reaction Incorporating Metal Ions. Dalton Transactions, 50(34), 11659-11669.
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- 5. bachem.com [bachem.com]
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- 11. chemrxiv.org [chemrxiv.org]
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Application Notes and Protocols: Site-Specific Protein Labeling with (S)-Methyl 4-azido-2-(Boc-amino)butanoate
Introduction: Precision Engineering of Proteins
In the intricate landscape of cellular biology and therapeutic development, the ability to selectively modify proteins is paramount. Site-specific protein labeling allows for the introduction of probes, drugs, or other moieties at a defined location within a protein's structure, offering unparalleled precision in studying and manipulating protein function.[1][2] This contrasts with traditional methods that often rely on reactive amino acid side chains like lysines or cysteines, which can lead to heterogeneous products and potential disruption of protein function.[3] The advent of non-canonical amino acids (ncAAs) has revolutionized this field, enabling the genetic encoding of bioorthogonal functional groups that serve as chemical handles for subsequent modifications.[3][4][5][6]
(S)-Methyl 4-azido-2-(Boc-amino)butanoate is a protected form of the azido-containing ncAA, L-azidohomoalanine (Aha). The azide group is a key bioorthogonal functionality, being virtually absent in biological systems and exhibiting highly specific reactivity with a limited set of chemical partners.[7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for site-specific protein labeling. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights rooted in practical laboratory experience.
The Power of the Azide Handle: A Bioorthogonal Approach
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[7][8] The azide (-N₃) group is a cornerstone of bioorthogonal chemistry due to its small size, metabolic stability, and exquisite reactivity in specific "click chemistry" reactions.[7][9]
The primary methods for conjugating a molecule of interest to an azide-modified protein are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and highly efficient reaction between an azide and a terminal alkyne, yielding a stable triazole linkage.[9][10][11] While highly effective, the requirement for a copper catalyst can be a limitation for in vivo applications due to cytotoxicity.[12][13]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) which reacts rapidly with azides.[13][][15] The absence of a metal catalyst makes SPAAC ideal for labeling proteins in living cells and organisms.[13][15]
The choice between CuAAC and SPAAC depends on the experimental context, with CuAAC often favored for in vitro applications due to its faster kinetics, while SPAAC is the method of choice for live-cell labeling.[7][13]
Genetically Encoding the Azide: The Amber Suppression Strategy
Site-specific incorporation of (S)-4-Azido-L-homoalanine (the deprotected form of our topic compound) is typically achieved through the genetic code expansion technique known as amber suppression.[16][17][18] This powerful method involves repurposing the UAG "amber" stop codon to encode the ncAA.
The key components for this system are:
-
An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes the ncAA and attaches it to its cognate tRNA. This synthetase must not recognize any of the canonical amino acids.
-
An Orthogonal tRNA: A tRNA molecule that is not recognized by any of the endogenous aaRSs but is charged by the orthogonal aaRS. This tRNA possesses an anticodon (CUA) that recognizes the UAG stop codon.
-
The Target Protein Gene: The gene of interest is mutated to introduce a UAG codon at the desired site of ncAA incorporation.
When these components are present in a host cell (e.g., E. coli or mammalian cells), the translational machinery will read through the UAG codon, inserting the azido-containing amino acid into the nascent polypeptide chain.[18][19][20]
Experimental Workflow Overview
Caption: Overall workflow for site-specific protein labeling.
Detailed Protocols
PART 1: Site-Specific Incorporation of (S)-4-Azido-L-homoalanine in E. coli
This protocol outlines the expression and purification of a target protein containing a site-specifically incorporated azido-amino acid using an amber suppression system in E. coli.
Materials:
-
This compound
-
E. coli expression strain (e.g., BL21(DE3))
-
Plasmid encoding the gene of interest with an in-frame amber (UAG) codon at the desired position.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair (e.g., pEVOL).[18]
-
LB medium and appropriate antibiotics.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.
-
L-arabinose (if using an arabinose-inducible promoter for the aaRS/tRNA).
-
Standard protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).
Protocol:
-
Preparation of the ncAA: this compound is a protected precursor. The Boc and methyl ester protecting groups are typically cleaved in situ by cellular esterases and amidases. Prepare a 100 mM stock solution of the ncAA in DMSO.
-
Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest and the plasmid encoding the orthogonal aaRS/tRNA pair. Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.
-
Expression Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking. The next day, use this starter culture to inoculate a larger volume of expression medium (e.g., 1 L).
-
Growth and Induction: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction of Orthogonal System: If the aaRS/tRNA pair is under an inducible promoter (e.g., arabinose), add the inducer (e.g., L-arabinose to a final concentration of 0.2%) and shake for 15 minutes at 37°C.[18]
-
Addition of ncAA: Add the this compound stock solution to a final concentration of 1 mM.
-
Induction of Target Protein: Immediately after adding the ncAA, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Reduce the temperature to 20-25°C and continue to shake the culture for 16-20 hours.
-
Harvesting and Purification: Harvest the cells by centrifugation. Purify the protein of interest using standard protocols appropriate for its affinity tag (e.g., Ni-NTA chromatography for a His-tagged protein).
Expert Insight: The efficiency of ncAA incorporation can be influenced by the sequence context surrounding the amber codon.[19][20] If yields are low, consider testing different incorporation sites within your protein.
PART 2: Bioorthogonal Labeling of the Azide-Modified Protein
Protocol 2A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - In Vitro
This protocol is suitable for labeling purified azide-modified proteins with an alkyne-containing probe (e.g., a fluorophore or biotin).
Materials:
-
Purified azide-modified protein in a suitable buffer (e.g., PBS or Tris-HCl, pH 7.4).
-
Alkyne-functionalized probe (e.g., alkyne-fluorophore).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water). THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.[21]
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).
-
Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water). This is optional but can help prevent oxidative damage to the protein.[11]
Reaction Setup:
| Component | Stock Concentration | Volume (µL) for 100 µL reaction | Final Concentration |
| Azide-Protein | 100 µM | 50 | 50 µM |
| Alkyne-Probe | 10 mM | 2 | 200 µM (4-fold excess) |
| CuSO₄ | 20 mM | 0.5 | 100 µM |
| THPTA | 50 mM | 1 | 500 µM (5:1 ligand:copper) |
| Aminoguanidine | 100 mM | 2.5 | 2.5 mM |
| Buffer | - | to 97.5 | - |
| Sodium Ascorbate | 100 mM | 2.5 | 2.5 mM |
Protocol:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein, alkyne-probe, CuSO₄, THPTA, aminoguanidine (if using), and buffer.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.[11][21]
-
Incubation: Incubate the reaction at room temperature for 1-2 hours. Protect from light if using a fluorescent probe.
-
Purification: Remove excess reagents and purify the labeled protein using a desalting column or dialysis.
-
Analysis: Confirm labeling by SDS-PAGE with in-gel fluorescence imaging or by mass spectrometry.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol 2B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - In Vitro and Live Cells
This protocol is ideal for copper-free labeling and is applicable to both purified proteins and proteins on the surface of or inside living cells.
Materials:
-
Azide-modified protein (purified or expressed in cells).
-
Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore).
-
Physiologically compatible buffer (e.g., PBS, pH 7.4) or cell culture medium.
Reaction Setup (In Vitro):
| Component | Stock Concentration | Volume (µL) for 100 µL reaction | Final Concentration |
| Azide-Protein | 10 µM | 50 | 5 µM |
| DBCO-Probe | 1 mM | 5 | 50 µM (10-fold excess) |
| PBS, pH 7.4 | - | 45 | - |
Protocol (In Vitro):
-
Combine Reagents: In a microcentrifuge tube, mix the azide-modified protein with the DBCO-functionalized probe in a suitable buffer.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or 37°C. Reaction times may vary depending on the specific cyclooctyne used.[22]
-
Purification and Analysis: Purify and analyze the labeled protein as described for CuAAC.
Protocol (Live Cell Labeling):
-
Express Azide-Modified Protein: Culture cells expressing the azide-modified protein of interest.
-
Labeling: Add the DBCO-functionalized probe directly to the cell culture medium to a final concentration of 10-50 µM.
-
Incubation: Incubate the cells for 1-4 hours at 37°C in a CO₂ incubator.
-
Washing: Wash the cells three times with fresh medium or PBS to remove the unreacted probe.
-
Analysis: Analyze the labeled cells by fluorescence microscopy, flow cytometry, or proceed with cell lysis for downstream biochemical analysis.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be self-validating. The specificity of the orthogonal aaRS/tRNA pair for the ncAA and the amber codon ensures that the azide handle is incorporated only at the desired site. The bioorthogonal nature of the azide-alkyne cycloaddition guarantees that the labeling reaction is highly selective, minimizing off-target modifications.
Validation checkpoints:
-
Mass Spectrometry: Analysis of the purified protein before and after ncAA incorporation can confirm the mass shift corresponding to the added amino acid.
-
Western Blotting: A "no-ncAA" control experiment should result in a truncated protein product, confirming the dependence of full-length protein expression on the presence of the ncAA.
-
In-gel Fluorescence: Following the labeling reaction, a fluorescent signal should only be observed for the full-length protein, and not for the truncated product or other cellular proteins.
Conclusion
The use of this compound in conjunction with amber suppression and bioorthogonal click chemistry provides a robust and versatile platform for site-specific protein labeling.[3][16][23] This approach empowers researchers to dissect protein function with high precision, develop novel protein-based therapeutics and diagnostics, and engineer proteins with novel functionalities. By understanding the principles behind each step and carefully optimizing the experimental conditions, this powerful technique can be readily implemented to advance a wide range of scientific endeavors.
References
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. [Link]
-
Saleh, A. M., Wilding, K. M., Calve, S., Bundy, B. C., & Kinzer-Ursem, T. L. (2019). Non-canonical amino acid labeling in proteomics and biotechnology. Journal of Biological Engineering, 13(1). [Link]
-
Lang, K., & Chin, J. W. (2014). Cellular incorporation of unnatural amino acids and bioorthogonal labeling of proteins. Chemical Reviews, 114(9), 4764–4806. [Link]
-
Tippmann, E. M. (2014). Residue-specific incorporation of non-canonical amino acids into proteins: recent developments and applications. Current Opinion in Chemical Biology, 21, 115–121. [Link]
-
Lee, K. J., Kang, D., & Park, H. S. (2019). Site-Specific Labeling of Proteins Using Unnatural Amino Acids. Molecules and Cells, 42(5), 386–396. [Link]
-
Brustad, E., & Schultz, P. G. (2008). Expanding the Genetic Code: Selecting for Novel Covalent Connections in Biological Systems. Cell, 133(4), 565–567. [Link]
-
Lang, K. (n.d.). Bioorthogonal chemistries to image and label proteins. KLang Lab. [Link]
-
Panke, S., & Lindner, P. (2015). Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli. Methods in Molecular Biology, 1261, 17–32. [Link]
-
Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272–1279. [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]
-
Chen, Y., et al. (2017). SNAP-tagging live cells via chelation-assisted copper-catalyzed azide–alkyne cycloaddition. Organic & Biomolecular Chemistry, 15(3), 545-549. [Link]
-
Saleh, A. M., et al. (2019). Non-canonical amino acid labeling in proteomics and biotechnology. BYU ScholarsArchive. [Link]
-
Kim, S., Ko, W., Park, H., & Lee, H. S. (2016). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of Visualized Experiments, (118). [Link]
-
Lee, K. J., Kang, D., & Park, H. S. (2019). Site-Specific Labeling of Proteins Using Unnatural Amino Acids. Molecules and cells, 42(5), 386–396. [Link]
-
Finn, M. G. (2012). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Methods in Molecular Biology, 851, 449–458. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]
-
Olejnik, J., & Rothschild, K. J. (2011). In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs. RNA, 17(12), 2181–2191. [Link]
-
Kim, S., Ko, W., Park, H., & Lee, H. S. (2016). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of visualized experiments : JoVE, (118), 54922. [Link]
-
Plass, T., et al. (2012). Protein modification by strain-promoted alkyne-azide cycloaddition. Angewandte Chemie (International ed. in English), 51(17), 4166-70. [Link]
-
Serfling, R., et al. (2018). An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. Journal of Biomolecular NMR, 71(3), 195–202. [Link]
-
Matsumoto, R., et al. (2021). Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. PUREfrex. [Link]
-
Coin, I., et al. (2021). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Nucleic Acids Research, 49(14), 8297–8311. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. d-nb.info [d-nb.info]
- 5. Residue-specific incorporation of non�canonical amino acids into proteins: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Non-canonical amino acid labeling in proteomics and biotechnology" by Aya M. Saleh, Kristen M. Wilding et al. [scholarsarchive.byu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bioorthogonal Reactions – KLang Lab | Chemical Biology | ETH Zurich [lang.ethz.ch]
- 9. interchim.fr [interchim.fr]
- 10. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 11. scispace.com [scispace.com]
- 12. Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 15. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 17. In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. purefrex.genefrontier.com [purefrex.genefrontier.com]
- 20. academic.oup.com [academic.oup.com]
- 21. broadpharm.com [broadpharm.com]
- 22. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
- 23. researchgate.net [researchgate.net]
Application Note: Advanced Boc-Solid Phase Peptide Synthesis (SPPS)
Executive Summary: Why Boc in the Age of Fmoc?
While Fmoc chemistry dominates routine peptide synthesis due to its mild conditions, Boc (tert-butyloxycarbonyl) chemistry remains the "Gold Standard" for difficult sequences, particularly those prone to aggregation (e.g., amyloidogenic peptides, hydrophobic transmembrane domains) and for the generation of peptide thioesters for Native Chemical Ligation (NCL).
The chemical logic is distinct: In Boc synthesis, the N-terminus is protonated (charged) during the coupling step or immediately prior to it, which electrostatically repels inter-chain aggregation. In contrast, Fmoc synthesis proceeds through a neutral intermediate, often leading to β-sheet formation and "difficult sequences" where coupling stalls.
This guide details the High-Efficiency In Situ Neutralization Protocol , a methodology optimized by Kent and colleagues that outperforms standard protocols by maximizing coupling rates and minimizing deletion sequences [1].
Strategic Planning: Resin & Side-Chain Selection[1][2]
Resin Selection
The stability of the peptide-resin linkage to TFA (used for Boc removal) is the defining factor.
| Resin Type | Linker Chemistry | Application | Cleavage Condition |
| PAM Resin | Phenylacetamidomethyl | Standard. Generates C-terminal Carboxylic Acids. Highly stable to TFA. | High HF |
| MBHA Resin | Methylbenzhydrylamine | Standard. Generates C-terminal Amides. Highly stable to TFA. | High HF |
| Merrifield Resin | Chloromethyl polystyrene | Economical, but less stable to repeated TFA exposure (leaching risk). | High HF |
| Thioester-Generating | Mercaptopropionic acid | For Native Chemical Ligation (NCL). | HF (yields thioester) |
Side-Chain Protection Scheme (Benzyl-Based)
Boc chemistry relies on "Benzyl-based" permanent protection, cleaved only by strong acids (HF, TFMSA).
| Amino Acid | Protecting Group | Abbr.[1][2][3][4][5][6][7][][9] | Rationale for Selection |
| Lysine | 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | More stable than Z; prevents ε-branching during coupling. |
| Arginine | Tosyl | Tos | Extremely stable to TFA; cleaved only by HF. |
| Aspartic Acid | Cyclohexyl ester | OcHx | Critical: Prevents aspartimide formation (a major side reaction with OBzl). |
| Glutamic Acid | Benzyl ester | OBzl | Standard stability. |
| Tyrosine | 2-Bromobenzyloxycarbonyl | 2-Br-Z | Prevents alkylation during HF cleavage. |
| Histidine | Dinitrophenyl | Dnp | Stable to HF; must be removed before HF (thiolysis) or use Bom (cleaved by HF). |
| Cysteine | 4-Methylbenzyl | 4-MeBzl | Standard HF cleavage. Use Acm for orthogonal disulfide formation. |
| Tryptophan | Formyl | For | Prevents alkylation.[1] Requires deformylation step (low-high HF or piperidine). |
The High-Efficiency In Situ Neutralization Protocol
Reference: Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992).[6]
Standard protocols separate neutralization (DIEA wash) and coupling. This leaves the peptide resin in a neutral state for several minutes, allowing aggregates to form. The In Situ Neutralization protocol eliminates this window.
The Workflow Cycle
-
Coupling: Activated Boc-AA + DIEA added simultaneously to the protonated resin.
Figure 1: The Kent In Situ Neutralization Cycle. By maintaining the peptide in a protonated state until the activated amino acid is present, intermolecular hydrogen bonding (aggregation) is minimized.
Detailed Protocol Steps
Reagents:
-
Activator: 0.5 M HBTU or HATU in DMF.
-
Base: 100% DIEA (Diisopropylethylamine).
-
Amino Acids: 0.5 M Boc-AA-OH in DMF.
Procedure (Per Cycle):
-
Deprotect: Wash resin with 100% TFA (not 50%) for 1 min. Repeat once.
-
Flow Wash: Wash with DMF for 30 seconds. Do not neutralize.
-
Activation (In Vial):
-
Combine Boc-AA (1.1 eq), HBTU (1.0 eq), and DIEA (1.5 eq).
-
Critical: The excess DIEA neutralizes the protonated resin and activates the amino acid simultaneously.
-
-
Coupling: Add mixture to resin immediately. Shake for 10–20 minutes.
-
Drain & Wash: Drain reaction vessel. Wash with DMF.
-
QC: Perform quantitative Ninhydrin (Kaiser) test. If blue (positive), recouple.
The Critical Step: HF Cleavage (Low-High Method)
Reference: Tam, J. P., & Merrifield, R. B. (1987).[10]
Safety Warning: Hydrogen Fluoride (HF) is lethal upon contact and dissolves glass. Use only a closed Teflon (Kel-F) vacuum line system. Never work alone.
The "Low-High" HF procedure is superior to standard HF because it utilizes an
Scavenger Cocktails
| Component | Role | Low HF Ratio (v/v) | High HF Ratio (v/v) |
| HF | Reagent/Solvent | 25% | 90% |
| DMS (Dimethyl sulfide) | Reducing Agent/Scavenger | 65% | 0% |
| p-Cresol | Scavenger | 10% | 10% |
| p-Thiocresol | Scavenger (if Cys/Met present) | (Add 0.5%) | (Add 0.5%) |
The Low-High Protocol
-
Low HF Step (Deprotection):
-
High HF Step (Cleavage):
-
Workup:
-
Evaporate HF.
-
Precipitate peptide with cold Diethyl Ether (removes scavengers).
-
Dissolve peptide in 50% Acetic Acid/Water and lyophilize.
-
Figure 2: The Tam-Merrifield Low-High HF Cleavage Strategy. This two-stage process minimizes carbocation generation, protecting sensitive residues like Tryptophan and Methionine.
Troubleshooting & Quality Control
The Kaiser Test (Ninhydrin)
Perform after every coupling.
-
Reagents: Ninhydrin in ethanol, Phenol in ethanol, KCN in pyridine.
-
Result:
-
Colorless/Yellow: Negative (99%+ coupling efficiency). Proceed.
-
Blue Beads/Solution: Positive (Free amines present). Recouple.
-
Aggregation ("Difficult Sequences")
If Kaiser test remains positive after recoupling:
-
Magic Mixture: Use Urea (8M) or GuHCl in the coupling solvent (if compatible with activation).
-
Pseudoproline Dipeptides: Insert Fmoc-Ser/Thr-oxazolidine dipeptides (requires hybrid strategy, rare in pure Boc) or use Hmb-protection on the backbone to disrupt hydrogen bonding.
-
Switch to In Situ Neutralization: If not already using it, this is the primary fix.
References
-
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis.[4][6][7][9] Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research.
-
Merrifield, R. B. (1984).[13] Solid Phase Synthesis (Nobel Lecture).[13][14] NobelPrize.org.[14]
-
Tam, J. P., & Merrifield, R. B. (1987).[10] Strong Acid Cleavage of Synthetic Peptides: Mechanisms and Methods. The Peptides, Vol 9.[10] (Contextual Verification via Sigma/Merck Protocols: Link)
-
BenchChem. (2024). A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies.
Sources
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- 2. peptide.com [peptide.com]
- 3. drivehq.com [drivehq.com]
- 4. Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries [researchonline.jcu.edu.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (PDF) In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis [academia.edu]
- 7. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 11. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. Solid phase synthesis. Nobel lecture, 8 December 1984 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nobelprize.org [nobelprize.org]
Click chemistry applications of azido-functionalized amino acids.
Topic: : From Metabolic Profiling to Next-Gen ADCs Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals
Application Note: AN-AZ-2026
Introduction: The Bioorthogonal Paradigm
The integration of azido-functionalized amino acids into proteins represents a shift from passive observation to active engineering of biological systems. Unlike traditional amine- or thiol-reactive chemistries, which suffer from off-target labeling due to the ubiquity of lysine and cysteine residues, the azide group is bioorthogonal . It is chemically inert under physiological conditions but reacts rapidly and selectively with alkynes via Click Chemistry.
This guide details the application of two primary classes of azido-amino acids:
-
Metabolic Surrogates (e.g., Azidohomoalanine - AHA): Hijack the endogenous translational machinery for global proteome labeling.
-
Genetically Encoded Non-Canonical Amino Acids (e.g., p-Azido-L-phenylalanine - pAzF): Utilize orthogonal tRNA/synthetase pairs for site-specific incorporation, enabling precision antibody-drug conjugates (ADCs) and structural studies.[1]
Module A: Global Proteome Profiling via Metabolic Labeling
Target Reagent: L-Azidohomoalanine (AHA), a methionine surrogate.[2]
Mechanism of Action
AHA is structurally similar to Methionine (Met).[1][2] In Met-auxotrophic cells (or media depleted of Met), the endogenous Methionyl-tRNA synthetase (MetRS) charges tRNA^Met with AHA instead of Met. This results in the stochastic incorporation of AHA at methionine positions in nascent proteins, effectively "time-stamping" the proteome synthesized during the pulse window.
Protocol: Pulse-Chase Labeling in Mammalian Cells
Objective: Label and visualize nascent protein synthesis in HeLa cells.
Reagents:
-
Labeling Medium: Met-free DMEM, dialyzed FBS (10%), L-Glutamine (2 mM).
-
AHA Stock: 100 mM in water or PBS.
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 1% SDS, Protease Inhibitor Cocktail.
-
Click Cocktail: See Table 1.
Step-by-Step Workflow:
-
Met Depletion: Wash cells 2x with warm PBS. Incubate in Labeling Medium (Met-free) for 30–60 minutes to deplete intracellular methionine reserves. Rationale: Competition from endogenous Met drastically reduces AHA incorporation efficiency.
-
Pulse Labeling: Add AHA to a final concentration of 50 µM . Incubate for 1–4 hours (depending on protein turnover rates).
-
Harvest & Lysis: Wash cells 3x with ice-cold PBS (to remove free AHA). Lyse cells in Lysis Buffer . Sonicate to shear DNA and reduce viscosity.
-
Click Reaction (CuAAC): Perform the reaction on the lysate (see Section 4 for detailed chemistry).
Visualization: The Metabolic Labeling Workflow
Figure 1: Workflow for metabolic incorporation of AHA into nascent proteins followed by chemoselective ligation.
Module B: Site-Specific Engineering (Genetic Code Expansion)
Target Reagent: p-Azido-L-phenylalanine (pAzF).[1][3]
Mechanism: Amber Suppression
Unlike AHA, pAzF is not recognized by endogenous synthetases. It requires an Orthogonal Translation System (OTS) consisting of:
-
Orthogonal tRNA (tRNA_CUA): Recognizes the Amber stop codon (TAG).
-
Orthogonal Synthetase (aaRS): Specifically charges tRNA_CUA with pAzF, but not with any natural amino acid.
Protocol: Expression in E. coli
Objective: Express GFP with pAzF at position 151 (GFP-151-TAG).
Reagents:
-
Host: E. coli BL21(DE3).
-
Plasmids: pET-GFP-151-TAG (Target) + pEVOL-pAzF (OTS).
-
Inducers: IPTG (for GFP), L-Arabinose (for pEVOL).
-
pAzF Stock: 100 mM in 0.1 M NaOH (dissolves poorly in water/PBS).
Step-by-Step Workflow:
-
Transformation: Co-transform both plasmids into BL21(DE3). Plate on antibiotics (e.g., Kan/Cam).
-
Growth: Inoculate a single colony into LB media. Grow to OD600 ~0.5.
-
Induction:
-
Add pAzF to final 1 mM. Note: Add directly to media; the high pH stock will be buffered by the media.
-
Add L-Arabinose (0.02%) to induce the synthetase.
-
Add IPTG (1 mM) to induce GFP.
-
-
Expression: Incubate at 30°C for 12–16 hours.
-
Purification: Purify GFP via Ni-NTA. Validation: Full-length protein is only produced if pAzF is incorporated; otherwise, translation terminates at the TAG codon.
Visualization: Genetic Code Expansion
Figure 2: Mechanism of Amber Suppression. The orthogonal tRNA/RS pair incorporates pAzF in response to the UAG stop codon.
The Chemistry: CuAAC vs. SPAAC
Choosing the right click chemistry protocol is critical for experiment success.
Comparative Analysis
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Reagents | Azide + Terminal Alkyne + Cu(I) | Azide + Cyclooctyne (DBCO/BCN) |
| Kinetics | Fast (10^4 M^-1 s^-1) | Slower (0.1 - 1 M^-1 s^-1) |
| Biocompatibility | Low (Cu is toxic; ROS generation) | High (No catalyst required) |
| Primary Use | Lysates, Fixed Cells, Robust Proteins | Live Cells, In Vivo, Sensitive Proteins |
| Linkage Size | Small (Triazole) | Large (Triazole + Cyclooctyne ring) |
Protocol: Optimized CuAAC for Lysates
Why this works: The use of THPTA ligand protects the protein from oxidation and maintains Copper in the active Cu(I) state.[4]
Reaction Mix (Add in order):
-
Protein Lysate: 50 µL (1–2 mg/mL).
-
Alkyne-Tag: 1 µL (final 50 µM).
-
Premixed Catalyst Complex:
-
Mix CuSO4 (1 mM final) + THPTA Ligand (5 mM final).
-
Note: Ligand:Cu ratio must be at least 5:1 to prevent protein precipitation.
-
-
Sodium Ascorbate: Final 5 mM (Freshly prepared).
-
Critical: Ascorbate initiates the reaction by reducing Cu(II) to Cu(I).
-
-
Incubation: 1 hour at Room Temp, protected from light.
Application Focus: Antibody-Drug Conjugates (ADCs)
Azido-AAs enable the construction of homogeneous ADCs, overcoming the heterogeneity of traditional Lysine/Cysteine conjugation.[5]
Workflow:
-
Engineering: Introduce pAzF at a solvent-accessible site on the Antibody (e.g., Heavy Chain A114).
-
Expression: Express in CHO or HEK293 cells using a mammalian-optimized OTS.
-
Conjugation: React the purified Azido-mAb with DBCO-MMAE (Monomethyl auristatin E).
-
Result: A defined Drug-to-Antibody Ratio (DAR) of exactly 2.0 (if two sites are engineered), with improved pharmacokinetics compared to random conjugates.
References
-
Chin, J. W., et al. (2002). "Addition of p-azido-L-phenylalanine to the genetic code of Escherichia coli." Journal of the American Chemical Society.
-
Dieterich, D. C., et al. (2006). "Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging." Nature Protocols.
-
Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition.
-
Agard, N. J., et al. (2004). "A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems." Journal of the American Chemical Society.
-
Zimmerman, E. S., et al. (2014). "Production of Site-Specific Antibody-Drug Conjugates Using Optimized Non-Natural Amino Acids in a Cell-Free Expression System." Bioconjugate Chemistry.
Sources
- 1. Frontiers | Using Genetic Code Expansion for Protein Biochemical Studies [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry reagents from Jena Bioscience [bio-connect.nl]
- 5. Genetically Encoded Azide Containing Amino Acid in Mammalian Cells Enables Site-Specific Antibody-Drug Conjugates Using Click Cycloaddition Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Labeling peptides with fluorescent probes via azide-alkyne reaction
Application Note: High-Fidelity Peptide Labeling via Azide-Alkyne Cycloaddition
Abstract & Scope
Fluorescent labeling of peptides is a cornerstone of chemical biology, enabling the tracking of intracellular trafficking, receptor binding, and enzymatic activity. Traditional amine-coupling (NHS-ester) often fails due to lack of site-specificity or interference with the peptide's bioactive domain.
This guide details the implementation of Click Chemistry —specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—to achieve bioorthogonal, site-specific labeling.[1] Unlike rigid templates, this document prioritizes the chemical logic required to select the right method for your specific peptide sequence and biological application.
Strategic Planning: CuAAC vs. SPAAC
Before touching a pipette, you must select the chemistry that fits your biological constraints.
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Mechanism | Cu(I) catalyzes reaction between terminal alkyne and azide.[1][2][3][4][5] | Ring strain of cyclooctyne (e.g., DBCO) drives reaction with azide.[5][6] |
| Kinetics | Fast ( | Slower ( |
| Steric Footprint | Minimal. The triazole linkage is small and mimics a peptide bond. | Bulky. The cyclooctyne ring adds significant hydrophobicity and mass. |
| Cytotoxicity | High (Cu is toxic). Requires extensive washing or chelators. | Low. Bio-inert and suitable for live-cell metabolic labeling. |
| Best For | Synthetic peptides, fixed cells, in vitro assays requiring high purity. | Live cell imaging, metabolic labeling, copper-sensitive proteins. |
Reaction Mechanism & Pathway
The following diagram illustrates the mechanistic divergence between the two methods. Note the critical role of the THPTA ligand in CuAAC to prevent peptide degradation.
Figure 1: Mechanistic pathways for CuAAC (top) and SPAAC (bottom). Note that CuAAC proceeds via a copper-acetylide intermediate, while SPAAC is driven by the release of ring strain.
Protocol A: CuAAC (The "Gold Standard" for Synthesis)
Application: Labeling synthetic peptides in solution where copper toxicity is not a concern, but peptide oxidation is.
Critical Reagents
-
Peptide-Alkyne/Azide: 100 µM – 1 mM stock in water or DMSO.[7]
-
Fluorescent Probe: 10 mM stock in DMSO.
-
CuSO₄ (Copper source): 20 mM in water.[7]
-
Sodium Ascorbate (Reductant): 100 mM in water (Freshly prepared ).
-
THPTA (Ligand): 50 mM in water.
-
Expert Insight: Never use Copper without a ligand (THPTA or TBTA). Free Cu(I) generates Reactive Oxygen Species (ROS) that will oxidize Methionine, Histidine, and Tryptophan residues, ruining your peptide [1]. THPTA is water-soluble and superior to TBTA for biological molecules.
-
-
Aminoguanidine (Optional): 100 mM. Prevents side reactions of dehydroascorbate with Lys/Arg.[4]
Step-by-Step Methodology
-
Premix Catalyst (The "Master Mix"):
-
In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 10 µL CuSO₄ + 20 µL THPTA).
-
Why? This ensures all copper is coordinated before hitting the peptide.
-
-
Reaction Assembly:
-
Initiate Reaction:
-
Add the Cu-THPTA premix (Final Cu conc: 100 µM).
-
Add Sodium Ascorbate (Final conc: 2.5 – 5 mM).
-
Note: The solution may turn slightly yellow; this is normal.
-
-
Incubation:
-
Quenching & Purification:
-
Add EDTA (10 mM final) to chelate copper.
-
Mandatory: Purify via HPLC (C18 column) to remove the copper-ligand complex and excess fluorophore.
-
Validation: Verify mass shift via LC-MS (Mass = Peptide + Probe).
-
Protocol B: SPAAC (Copper-Free / Live Cell)
Application: Labeling peptides in complex biological media or when the peptide contains metal-sensitive motifs (e.g., Zinc fingers).
Critical Reagents
-
DBCO-Peptide or DBCO-Probe: Dissolved in DMSO/Water.
-
Azide-Partner: Dissolved in DMSO/Water.[7]
-
Buffer: PBS or HBSS (pH 7.2 – 7.6). Avoid Azide-containing buffers (e.g., no Sodium Azide preservative!).[8]
Step-by-Step Methodology
-
Stoichiometry Calculation:
-
Since SPAAC is slower, concentration drives kinetics. Keep reactants as concentrated as possible.
-
Use 2–5x molar excess of the cheaper reagent (usually the small molecule probe) to drive the reaction to completion [2].
-
-
Mixing:
-
Combine Peptide and Probe in PBS.
-
If reagents are in DMSO, ensure final DMSO concentration is < 20% to prevent peptide precipitation (unless peptide is hydrophobic).
-
-
Incubation:
-
Incubate for 2–4 hours at RT or Overnight at 4°C.
-
Expert Insight: DBCO is bulky. If your peptide loses solubility upon adding DBCO, add 0.1% Tween-20 or perform the reaction in 50% Acetonitrile/Water (if downstream application allows).
-
-
Purification:
-
Remove unreacted DBCO probe via size-exclusion chromatography (e.g., PD-10 column) or Dialysis.
-
For high-purity applications, Reverse-Phase HPLC is recommended.
-
Workflow Visualization
The following diagram outlines the decision tree and workflow for peptide labeling, highlighting the critical purification step.
Figure 2: Experimental workflow from peptide selection to Quality Control.
Troubleshooting & Optimization (E-E-A-T)
Problem 1: Peptide Precipitation
-
Cause: The triazole formation or the addition of a hydrophobic fluorophore (e.g., Cyanine dyes) alters the isoelectric point or hydrophobicity.
-
Solution: Add a PEG-linker between the Azide/Alkyne handle and the fluorophore (e.g., Azide-PEG4-Fluorophore). This increases water solubility significantly.
Problem 2: Oxidation of Methionine/Tryptophan (CuAAC)
-
Cause: Generation of hydroxyl radicals by Cu(I)/O2.
-
Solution: Increase THPTA concentration (up to 1:10 ratio with Cu). Perform the reaction in degassed buffers or under an Argon blanket. Add Aminoguanidine [3].[4][10]
Problem 3: Low Yield in SPAAC
-
Cause: Steric hindrance around the DBCO ring.
-
Solution: Ensure the azide on the peptide is accessible. If the azide is directly on a Lysine side chain close to a bulky hydrophobic residue (e.g., Phe, Trp), use a linker (e.g., Lys(N3)-PEG2).
Problem 4: Blue/Green Precipitate in CuAAC
-
Cause: Copper oxidation and precipitation as Hydroxide/Carbonate.
-
Solution: Your chelator (THPTA) is insufficient or your Ascorbate is dead (yellow/brown). Make fresh Ascorbate.
References
-
Preservation of Protein Function: Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. [Link]
-
SPAAC Kinetics: Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society. [Link]
Sources
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. chempep.com [chempep.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
Bioconjugation techniques using (S)-Methyl 4-azido-2-(Boc-amino)butanoate.
Application Note: Advanced Bioconjugation Architectures Utilizing (S)-Methyl 4-azido-2-(Boc-amino)butanoate
Executive Summary
This compound (also known as Boc-Azidohomoalanine methyl ester or Boc-Aha-OMe ) is a high-utility, orthogonally protected amino acid derivative. It serves as a critical "masked" building block in chemical biology, specifically for the introduction of bioorthogonal handles into peptides, peptidomimetics, and small molecule drugs.
Unlike canonical amino acids, this compound features a
This guide details the protocols for utilizing this compound in three distinct workflows:
-
Pre-Conjugation: Functionalizing the building block before incorporation.
-
SPPS Integration: Converting the ester for Solid-Phase Peptide Synthesis.
-
Solution-Phase Ligation: "Clicking" payloads to the azide handle.
Chemical Profile & Safety Assessment
Before initiating experimental workflows, operators must understand the physicochemical properties and safety constraints of the azide functionality.
Physicochemical Properties
| Property | Specification |
| Chemical Name | (S)-Methyl 4-azido-2-((tert-butoxycarbonyl)amino)butanoate |
| Synonyms | Boc-Aha-OMe; Boc-L-azidohomoalanine methyl ester |
| Molecular Formula | |
| Molecular Weight | 258.27 g/mol |
| Solubility | Soluble in DCM, DMF, DMSO, MeOH, THF.[1] Sparingly soluble in water. |
| Protecting Groups | N-term: Boc (Acid labile); C-term: Methyl Ester (Base labile). |
Safety: The "C/N Ratio" Rule
Azides can be energetic. Stability is estimated using the Carbon/Oxygen-to-Nitrogen ratio rule:
-
Calculation:
-
Assessment: The ratio is >3 , indicating the compound is generally stable and non-explosive under standard laboratory conditions.
-
Precautions: Avoid concentrating reaction mixtures to absolute dryness at high heat (>40°C). Avoid contact with heavy metals (Pb, Cu) in acidic waste streams to prevent heavy metal azide formation.
Strategic Workflows & Decision Logic
The utility of Boc-Aha-OMe lies in its Orthogonal Triad : the Boc group, the Methyl Ester, and the Azide side chain can be modified independently.
Figure 1: The "Orthogonal Triad" strategy allows selective modification of the C-terminus, N-terminus, or Side-chain.
Protocol 1: Activation for Solid-Phase Peptide Synthesis (SPPS)
Objective: The methyl ester is a "capping" group. To use this molecule in standard SPPS (Fmoc or Boc chemistry), the ester must be hydrolyzed to the free acid (Boc-Aha-OH ) without degrading the Boc group or the azide.
Mechanism: Mild saponification using Lithium Hydroxide (LiOH). LiOH is preferred over NaOH as it is less aggressive towards the Boc group.
Materials
-
This compound (1.0 eq)[1]
-
Lithium Hydroxide Monohydrate (LiOH·H2O) (1.5 eq)
-
Tetrahydrofuran (THF) / Water (
v/v) -
1M HCl (for acidification)
-
Ethyl Acetate (EtOAc)
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 g (3.87 mmol) of Boc-Aha-OMe in 12 mL of THF. Cool to 0°C on an ice bath.
-
Saponification: Dissolve 245 mg (5.8 mmol, 1.5 eq) of LiOH·H2O in 4 mL of deionized water. Add this solution dropwise to the THF mixture.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (50% EtOAc/Hexane). The starting material (
) should disappear, and a baseline spot (acid) should appear.-
Checkpoint: If reaction is slow, do not heat. Add 0.5 eq more LiOH. Heating risks Boc removal.
-
-
Work-up:
-
Evaporate THF under reduced pressure (rotary evaporator, water bath <30°C).
-
Dilute the remaining aqueous residue with 10 mL water.
-
Wash with 10 mL Diethyl Ether (removes unreacted ester). Discard organic layer.
-
-
Acidification: Acidify the aqueous layer carefully with 1M HCl to pH 2–3. The product may precipitate as an oil or white solid.
-
Extraction: Extract the acidic aqueous layer with EtOAc (
mL). -
Drying: Combine EtOAc layers, dry over anhydrous
, filter, and concentrate. -
Result: Boc-Aha-OH (Free Acid). Yield is typically >90%. This product can now be used in SPPS coupling cycles (e.g., using HBTU/DIPEA).
Protocol 2: Solution-Phase "Click" Functionalization (CuAAC)
Objective: To attach a functional payload (e.g., Fluorophore-Alkyne) to the amino acid side chain before peptide synthesis or deprotection. This creates a pre-functionalized building block.
Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2]
Materials
-
Boc-Aha-OMe (1.0 eq)
-
Terminal Alkyne (e.g., Propargyl-PEG-Biotin) (1.1 eq)
-
Catalyst Cocktail:
- (10 mol%)
-
Sodium Ascorbate (20 mol%)
-
Ligand: THPTA or TBTA (10 mol%) – Critical for protecting biomolecules from oxidation, though less critical for this small molecule, it improves yield.
-
Solvent:
-BuOH / Water ( ) or DMSO (if alkyne is hydrophobic).
Step-by-Step Methodology
-
Preparation: In a small vial, dissolve Boc-Aha-OMe (100 mg) and the Alkyne (1.1 eq) in 2 mL of
-BuOH/Water (1:1).-
Note: If reagents are not soluble, use DMSO or DMF.
-
-
Catalyst Addition:
-
Premix
and THPTA ligand in water (1:1 molar ratio) before adding to the reaction. This forms the active catalyst complex. -
Add the Cu-Ligand complex to the reaction vial.
-
Add Sodium Ascorbate (freshly prepared in water) last to initiate the reduction of Cu(II) to Cu(I).
-
-
Incubation: Flush the headspace with Nitrogen or Argon (oxygen poisons the catalyst). Cap and stir at RT for 4–16 hours.
-
Monitoring: Monitor by LC-MS. The azide peak (mass M) will shift to the triazole product (Mass = M + Alkyne).
-
Purification:
-
Dilute with water and extract with EtOAc.
-
If the product is very polar, use preparative HPLC.
-
Copper Removal: If carrying forward to biological assays, wash the organic phase with 5% EDTA solution or use a scavenger resin (e.g., QuadraPure™ TU) to remove copper traces.
-
Application Note: Metabolic Labeling vs. Synthetic Incorporation
It is vital to distinguish between Metabolic Labeling (using the cell's machinery) and Synthetic Incorporation (using chemistry).
| Feature | Metabolic Labeling (AHA) | Synthetic Incorporation (Boc-Aha-OMe) |
| Reagent Form | Free Acid (L-Azidohomoalanine) | Protected Ester (Boc-Aha-OMe) |
| Mechanism | Replaces Methionine in translation | SPPS or Solution Phase Coupling |
| Selectivity | Global (all Met sites replaced) | Site-Specific (user defined) |
| Protocol | Add to Met-depleted media | Coupling via HBTU/HATU |
Diagram: The Site-Specific Workflow
Figure 2: Workflow for generating site-specifically labeled peptides using Boc-Aha-OMe as a precursor.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Hydrolysis | Over-reaction (Boc removal) | Keep temp < 5°C during LiOH addition. Ensure pH does not exceed 12. |
| Precipitate in CuAAC | Copper disproportionation | Increase Ligand (THPTA) concentration. Ensure anaerobic conditions. |
| Stuck on Resin (SPPS) | Incomplete coupling | Azides are electron-withdrawing but sterically small. Double couple (2x 30 min) using HATU instead of HBTU. |
| Incomplete Click Reaction | Steric hindrance | If the azide is buried in a folded peptide, add chaotropic agents (6M Guanidine HCl) to the buffer to unfold the peptide during the click reaction. |
References
-
Link, A. J., & Tirrell, D. A. (2003). Cell surface labeling of Escherichia coli via copper(I)-catalyzed [3+2] cycloaddition. Journal of the American Chemical Society, 125(37), 11164–11165.
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046–15047.
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.
-
Goddard-Borger, E. D., & Stick, R. V. (2007). An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride. Organic Letters, 9(19), 3797–3800. (Reference for azide synthesis safety and stability).
-
Sigma-Aldrich. Product Specification: N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt. (Verified commercial availability and specs).
Sources
Application Note: Synthesis of Modified Oligonucleotides Using Azido Amino Acids
[1]
Abstract & Introduction
The convergence of peptide and oligonucleotide chemistries has necessitated robust methods for synthesizing Oligonucleotide-Peptide Conjugates (OPCs) . Traditional conjugation methods (e.g., maleimide-thiol, NHS-amine) often suffer from cross-reactivity or instability. The use of Azido Amino Acids —specifically as phosphoramidite building blocks—offers a superior, bio-orthogonal pathway.
This guide details the protocol for incorporating Azido-Proline (a conformationally rigid azido amino acid) into an oligonucleotide backbone using solid-phase synthesis, followed by conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Why Azido Amino Acids?
-
Bio-orthogonality: The azide group is inert to natural biological functionalities (amines, thiols, carboxyls) but highly reactive toward alkynes.[1]
-
Stability: Unlike active esters, alkyl azides are stable during standard phosphoramidite synthesis cycles (oxidation, capping) and basic deprotection.
-
Versatility: Incorporating the azide as an amino acid monomer (e.g., trans-4-azido-L-proline) allows for internal or terminal modification without disrupting the helical structure significantly.
Mechanism of Action
The workflow relies on two distinct chemical phases:[2][3][4][][6]
-
Automated Phosphoramidite Synthesis: The azido amino acid is modified with a dimethoxytrityl (DMT) group and a phosphoramidite (CEP) group, allowing it to function as a "pseudo-nucleotide" in the synthesizer.
-
CuAAC "Click" Ligation: Post-synthesis, the azide-bearing oligonucleotide reacts with an alkyne-functionalized partner (e.g., a peptide or fluorophore) to form a stable 1,2,3-triazole linkage.
Visualization: The Integrated Workflow
Materials & Reagents
A. Synthesis Reagents
| Component | Specification | Purpose |
| Azido Monomer | Fmoc-4-Azido-L-Proline converted to 5'-DMT-3'-CEP derivative | The azido "payload" incorporated into the backbone.[7] |
| Solid Support | 500 Å CPG or Polystyrene | Standard synthesis support. |
| Activator | 0.25 M ETT (5-Ethylthio-1H-tetrazole) | Activates phosphoramidite for coupling. |
| Oxidizer | 0.02 M Iodine in THF/Pyridine/H2O | Converts phosphite triester to phosphate triester. |
| Deblock | 3% Trichloroacetic Acid (TCA) in DCM | Removes DMT protecting group. |
B. Conjugation (Click) Reagents
| Component | Specification | Purpose |
| Copper Source | CuSO4 · 5H2O (10 mM in water) | Catalyst precursor. |
| Ligand | THPTA or TBTA (10 mM in DMSO) | Stabilizes Cu(I) oxidation state; protects oligo from degradation. |
| Reductant | Sodium Ascorbate (50 mM in water) | Reduces Cu(II) to active Cu(I) species. |
| Buffer | 0.1 M TEAA (pH 7.0) or PBS | Reaction medium.[3] |
| Solvent | DMSO or tBuOH | Organic co-solvent for ligand/peptide solubility. |
Protocol 1: Automated Synthesis of Azido-Oligonucleotides
Expert Insight: Azide groups are generally stable to standard oligonucleotide synthesis conditions, including iodine oxidation. However, they are sensitive to phosphines . Never use phosphine-based reagents (like TCEP) during deprotection or workup, as this will trigger a Staudinger reduction, converting your azide to an amine.
Step-by-Step Procedure
-
Dilution: Dissolve the Azido-Proline Phosphoramidite in anhydrous acetonitrile (ACN) to a concentration of 0.1 M .
-
Note: Ensure the amidite is completely dissolved. Azido-proline derivatives can be more viscous than standard nucleosides.
-
-
Coupling Time: Increase the coupling time for the azido modifier to 6–10 minutes (standard bases are typically 2–5 mins). This accounts for the steric bulk of the modified amino acid.
-
Oxidation: Use standard Iodine oxidation (0.02 M I2).
-
Validation: Studies confirm alkyl azides survive multiple rounds of I2 oxidation without degradation [1].
-
-
Capping: Standard Acetic Anhydride/N-Methylimidazole capping is compatible.
-
Final Detritylation: Perform "DMT-ON" synthesis if you plan to use cartridge purification, or "DMT-OFF" for PAGE/HPLC.
Cleavage & Deprotection[12]
-
Reagent: Use concentrated Ammonium Hydroxide (28-30%) or AMA (1:1 Ammonium Hydroxide/Methylamine).
-
Conditions: Incubate at 55°C for 4–8 hours (Ammonium Hydroxide) or 65°C for 15 minutes (AMA).
-
Caution: Avoid "UltraMild" reagents containing phosphines.
-
-
Desalting: Pass the crude oligo through a Sephadex G-25 column or perform ethanol precipitation to remove ammonia.
Protocol 2: CuAAC Conjugation (The Click Reaction)
Expert Insight: The efficiency of the Click reaction depends heavily on the Cu(I) stabilizing ligand. THPTA is preferred over TBTA for aqueous reactions as it is water-soluble and prevents oligonucleotide degradation by reactive oxygen species (ROS) generated by copper [2].
Reaction Setup (50 µL Scale)
-
Prepare Oligo Stock: Dissolve the Azido-Oligonucleotide in water (approx. 100 µM).
-
Prepare Peptide Stock: Dissolve Alkyne-Peptide in DMSO or water (approx. 1–5 mM).
-
Mix Components: In a 1.5 mL Eppendorf tube, add reagents in the following strict order :
| Order | Reagent | Volume | Final Conc. |
| 1 | Azido-Oligo (100 µM) | 10 µL | 20 µM |
| 2 | 0.2 M TEAA Buffer (pH 7.0) | 25 µL | 100 mM |
| 3 | Alkyne-Peptide (5 mM) | 2 µL | 200 µM (10 eq) |
| 4 | DMSO (if needed for peptide) | 5 µL | ~10% |
| 5 | Premixed Catalyst Complex * | 8 µL | See below |
*Catalyst Complex Preparation (Premix immediately before use):
-
Mix 1 µL CuSO4 (10 mM) + 2 µL THPTA (10 mM).
-
Add 5 µL Sodium Ascorbate (50 mM).
-
Observation: The solution should remain clear or turn slightly yellow. If it turns brown/black, the copper has precipitated.
-
Incubation: Vortex gently. Flush the headspace with Nitrogen or Argon (oxygen inhibits the catalyst). Incubate at Room Temperature for 1–2 hours .
-
Quenching: Add 100 µL of 0.5 M EDTA (pH 8.0) to chelate the copper and stop the reaction.
Visualization: The Click Mechanism
[13]
Purification & Quality Control
HPLC Analysis[2][9][11][12]
-
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Clarity Oligo).
-
Buffer A: 0.1 M TEAA (pH 7.0).
-
Gradient: 5% to 60% B over 30 mins.
-
Expected Result: The conjugated product (Oligo-Triazole-Peptide) will be significantly more hydrophobic (eluting later) than the unconjugated azido-oligo.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Conjugation Yield | Oxidation of Cu(I) to Cu(II). | Degas buffers thoroughly; increase Ascorbate concentration. |
| Oligo Degradation | Copper-induced ROS generation. | Use THPTA ligand (5:1 ratio to Cu); minimize reaction time. |
| Azide "Disappeared" | Staudinger reduction during synthesis. | Ensure NO TCEP or phosphines were used in deprotection buffers. |
| Precipitation | Peptide insolubility. | Increase DMSO content (up to 50% is tolerated by DNA).[1] |
References
-
El-Sagheer, A. H., & Brown, T. (2010). Click chemistry with DNA. Chemical Society Reviews, 39(4), 1388-1405. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Link
-
Glen Research. (n.d.). Click Chemistry - Azide and Alkyne Modifications.[1][3][10][11][12][13] Glen Research Technical Notes. Link
-
Lumiprobe. (n.d.). Protocol: Click-Chemistry Labeling of Oligonucleotides and DNA. Link
Sources
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. lifetein.com [lifetein.com]
- 4. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 6. natahub.org [natahub.org]
- 7. glenresearch.com [glenresearch.com]
- 8. Synthesis of stable azide and alkyne functionalized phosphoramidite nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. interchim.fr [interchim.fr]
- 11. Azide C3 Modified Oligo Synthesis [biosyn.com]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Boc Solid-Phase Peptide Synthesis (SPPS)
Topic: Troubleshooting Common Side Reactions & Critical Protocols Ticket Status: Open Support Level: Senior Application Scientist
Welcome to the Boc Chemistry Technical Support Hub
User Context: You are a researcher encountering unexpected mass shifts, low yields, or difficult sequences during Boc/Bzl SPPS.
System Overview: Unlike Fmoc chemistry, Boc SPPS relies on the differential acid lability of the
Below are the three most critical "Support Tickets" we receive, detailed with mechanistic insights and field-proven solutions.
Ticket #01: "My peptide mass is correct, but the yield is near zero."
Diagnosis: Premature Chain Termination via Diketopiperazine (DKP) Formation .
The Mechanism: DKP formation is a cyclization reaction that occurs at the dipeptide stage (after the second amino acid is coupled). The free N-terminal amine nucleophilically attacks the benzyl ester linkage of the C-terminal residue, cleaving the dipeptide from the resin as a cyclic byproduct.
-
Risk Factor: High risk when Proline (Pro) or Glycine (Gly) are in the 1st or 2nd C-terminal position due to the cis-amide bond conformer (Pro) or lack of steric hindrance (Gly).
Visualizing the Failure Mode:
Caption: Figure 1. Mechanism of Diketopiperazine (DKP) formation leading to premature chain termination.
Troubleshooting Protocol:
| Variable | Standard Boc Protocol | Optimized Protocol (Anti-DKP) |
| Neutralization | Separate 10% DIEA wash (1-2 min). | In Situ Neutralization: Skip the separate DIEA wash. Add the activated Boc-AA and DIEA simultaneously. |
| Coupling Speed | Standard (20-60 min). | Rapid Activation: Use HBTU/HATU instead of DCC to outcompete cyclization kinetics. |
| Resin Choice | Merrifield (Bzl ester). | PAM Resin: The 4-(hydroxymethyl)phenylacetamidomethyl linker is more stable to nucleophilic attack than standard benzyl esters [1]. |
Expert Insight: In Boc chemistry, the amine is protonated (TFA salt) after deprotection, which protects it from cyclizing.[1] The danger zone is the neutralization step . By using in situ neutralization, you keep the amine protonated until the exact moment the activated acylating species is present, statistically favoring coupling over cyclization [2].
Ticket #02: "I see a mass shift of -18 Da or +56 Da on my Asp-containing peptide."
Diagnosis: Aspartimide Formation (and subsequent ring opening).[2]
The Mechanism:
The nitrogen of the
Visualizing the Pathway:
Caption: Figure 2. Aspartimide formation results in a loss of water (-18 Da) followed by re-opening to isomeric mixtures.
The Fix: In Boc chemistry, the standard Benzyl (OBzl) protection for Asp is insufficient for "hot" sequences like Asp-Gly , Asp-Ser , or Asp-Ala .
-
Solution: Switch to Boc-Asp(OcHex)-OH (Cyclohexyl ester).
-
Why? The cyclohexyl group is sterically bulkier than the benzyl group, physically blocking the intramolecular attack required to form the ring [3].
-
Note: If using HF cleavage, avoid strong bases during synthesis. If using TFMSA, ensure temperature control.
Ticket #03: "My aromatic residues (Trp, Tyr) are full of adducts after HF cleavage."
Diagnosis: Electrophilic Aromatic Substitution (Alkylation) by Carbocations.
The Mechanism:
HF cleavage is an
Standard Scavengers (Anisole) are often insufficient.
We recommend the "Low-High" HF Cleavage Protocol developed by Tam, Heath, and Merrifield [4]. This changes the mechanism from
Protocol: The "Low-High" HF Method
Step 1: The "Low" HF (S_N2 Mechanism)
-
Purpose: Removes most benzyl-based groups and reduces Met(O) without generating free carbocations.
-
Reagents: HF : Dimethyl sulfide (DMS) : p-Cresol (25 : 65 : 10 v/v).[3][4]
-
Procedure:
-
Cool reaction vessel to 0°C.
-
React for 2 hours at 0°C.
-
Mechanism: The high concentration of DMS (a weak base) buffers the acidity, preventing
ionization. Deprotection occurs via direct nucleophilic attack ( ) by the sulfide. -
Evaporate HF and DMS completely under vacuum. Wash resin with EtOAc to remove cleaved protecting groups/scavengers.[4]
-
Step 2: The "High" HF (S_N1 Mechanism)
-
Purpose: Removes stubborn groups like Arg(Tos), Cys(4-MeBzl), and cleaves the peptide from the resin.
-
Reagents: HF : p-Cresol (90 : 10 v/v).
-
Procedure:
Comparison of Cleavage Cocktails:
| Component | Standard HF | Low-High HF (Step 1) | Function |
| HF Concentration | ~90% | ~25% | Acid source. Low conc. prevents carbocation formation.[4] |
| DMS | None | 65% | Nucleophile for |
| p-Cresol | 10% (or Anisole) | 10% | Scavenger for any stray electrophiles. |
| Mechanism |
Summary of Side Reactions & Solutions
| Side Reaction | Target Residues | Diagnostic Signal (MS) | Prevention Strategy |
| Diketopiperazine | Pro-X, Gly-X (C-term) | Low Yield / Cyclic Dipeptide | In-situ neutralization; PAM resin. |
| Aspartimide | Asp-Gly, Asp-Ser | -18 Da (Imide) | Use Asp(OcHex) ; Avoid base. |
| Alkylation | Trp, Tyr, Met, Cys | +56 (tBu), +90 (Bzl) | Low-High HF ; p-Cresol/DMS scavengers. |
| Dehydration | Asn, Gln | -18 Da (Nitrile) | Use Xanthyl (Xan) protection for Asn/Gln. |
| Met Oxidation | Met | +16 Da | Use DMS in cleavage; Post-cleavage reduction with NMM/DTT. |
Decision Tree: Troubleshooting Workflow
Caption: Figure 3.[7] Logical decision tree for diagnosing common Boc SPPS failures.
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180–193. Link
- Tam, J. P., Riemen, M. W., & Merrifield, R. B. (1988).
-
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. researchgate.net [researchgate.net]
- 4. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (S)-Methyl 4-azido-2-(Boc-amino)butanoate
Case ID: AZ-BUT-004 Status: Open Subject: Troubleshooting Low Yield & Impurity Profiles Target Molecule: (S)-Methyl 4-azido-2-(Boc-amino)butanoate (also known as N-Boc-L-azidohomoalanine methyl ester).
Diagnostic Workflow
Before adjusting your protocol, identify the specific failure mode. Use the decision tree below to diagnose the root cause of your low yield.
Figure 1: Diagnostic logic for identifying the chemical cause of yield loss.
Troubleshooting Guide
Issue A: The "Elimination" Trap (Major Cause)
Symptom: You observe signals in the 5.8–6.9 ppm region in
The Mechanism of Failure:
The
Corrective Protocol (The "Cold-Start" Mesylation):
-
Activation: React N-Boc-Homoserine-OMe with MsCl (1.2 eq) and
(1.5 eq) in anhydrous DCM at 0°C . Do not let this warm to RT until complete. Wash with cold 1N HCl to remove amine salts immediately. -
Solvent Switch: Evaporate DCM and switch to DMSO (dimethyl sulfoxide) or DMF for the azidation step. DMSO accelerates
reactions significantly compared to DMF, allowing lower temperatures. -
The Azidation: Add
(1.5 eq) to the mesylate in DMSO.-
Critical Tweak: Run at RT (20-25°C) initially. Only heat to 40-50°C if monitoring shows no conversion after 4 hours. High heat (>60°C) guarantees elimination.
-
Issue B: Stalled Reaction / Poor Conversion
Symptom: Starting material persists despite excess reagents. Diagnosis: The leaving group is not labile enough, or the azide source is "wet."
Corrective Protocol (The Mitsunobu Alternative): If the two-step Mesylate route fails, switch to a one-step Mitsunobu reaction. This is often cleaner for this specific substrate but requires careful purification.
-
Reagents:
, DIAD (Diisopropyl azodicarboxylate), and DPPA (Diphenylphosphoryl azide) or (generated in situ). -
Procedure:
-
Dissolve N-Boc-Homoserine-OMe (1.0 eq) and
(1.2 eq) in dry THF. Cool to 0°C. -
Add DPPA (1.2 eq).
-
Add DIAD (1.2 eq) dropwise.
-
Why this works: The Mitsunobu mechanism activates the oxygen specifically for nucleophilic attack, often suppressing the elimination pathway observed in base-mediated mesylate displacements.
-
Issue C: Purification Losses (The "Invisible" Product)
Symptom: Crude NMR looks good, but mass is lost after column chromatography. Diagnosis: The product is a small, amphiphilic molecule. It may not stain well with UV (low extinction coefficient) or Ninhydrin (protected amine).
Corrective Actions:
-
Staining: Use KMnO4 (stains the Boc/azide) or Phosphomolybdic Acid (PMA) . Ninhydrin will not visualize the N-Boc protected product effectively.
-
Extraction: When extracting from DMSO/DMF, use copious amounts of water (5x volume) to wash the organic layer (EtOAc/Et2O). Residual DMSO ruins separation.
-
Volatility: The product is not highly volatile, but do not leave it on the high-vacuum pump overnight at high temperatures.
Comparative Data: Mesylate vs. Mitsunobu
| Feature | Route A: Mesylate/Displacement | Route B: Mitsunobu |
| Scalability | High (Gram to Kg scale) | Moderate (Reagent byproducts) |
| Primary Impurity | Hydrazine byproducts / | |
| Typical Yield | 45 - 65% | 60 - 80% |
| Cost | Low | High (DIAD/DPPA) |
| Safety | Moderate ( | High (Avoids free |
Safety & Handling (Critical)
WARNING: Azide Hazards
-
Acid Contact: Never allow sodium azide (
) to contact acid (e.g., during workup of the mesylation step if not fully quenched). This generates Hydrazoic Acid ( ) , which is highly toxic and explosive. -
DCM Hazard: Do not use Dichloromethane (DCM) as the solvent for the nucleophilic substitution step with sodium azide.
can react with DCM to form Diazidomethane , a highly explosive compound. Use DMF, DMSO, or Toluene/Water.
Reaction Pathway Visualization
The following diagram illustrates the competition between the desired substitution (
Figure 2: Competition between Substitution (SN2) and Elimination (E2) pathways.
References
-
Link, A. J., Vink, M. K., & Tirrell, D. A. (2004).Presentation of azide-functionalized proteins on the cell surface of Escherichia coli.
-
Mangold, S. L., & Carpenter, R. T. (2010).Synthesis of N-Boc-L-Azidohomoalanine.
-
Ye, X., et al. (2004).Synthetic routes to L-azidohomoalanine. (Comparison of Mitsunobu vs.
HPLC purification of peptides containing (S)-Methyl 4-azido-2-(Boc-amino)butanoate.
Technical Support Center: Peptide Purification & Chemistry Topic: Purification of Peptides Containing (S)-Methyl 4-azido-2-(Boc-amino)butanoate Ticket ID: #AZ-BOC-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
Welcome to the Technical Support Center. You are working with a highly functionalized non-canonical amino acid residue: This compound . This molecule presents a "Triad of Instability" that requires a deviation from standard peptide purification protocols:
-
Acid Sensitivity: The Boc group is acid-labile. Standard 0.1% TFA (pH ~2) can cause slow deprotection.
-
Base Sensitivity: The Methyl Ester is base-labile. High pH (>8) will cause saponification to the free acid.
-
Reactivity/Thermal Sensitivity: The Azide is sensitive to reduction (phosphines/thiols) and elevated temperatures.
This guide provides a self-validating workflow designed to navigate these competing stability requirements while ensuring high stereochemical purity of the (S)-enantiomer.
Part 1: Chemical Stability & Mobile Phase Strategy
The most critical decision you will make is the choice of mobile phase modifier. You must balance the resolution power of Trifluoroacetic Acid (TFA) against the stability of the Boc group.
Decision Matrix: Buffer Selection
| Feature | 0.1% Trifluoroacetic Acid (TFA) | 0.1% Formic Acid (FA) | 10mM Ammonium Acetate (pH 6.5) |
| pH | ~2.0 (Strongly Acidic) | ~2.7 (Moderately Acidic) | ~6.5 (Neutral) |
| Boc Stability | Risk: Slow degradation (~10% loss/4 hrs).[1] | Safe: Minimal degradation during run.[2] | Safe: Complete stability. |
| Ester Stability | Safe: Stable. | Safe: Stable. | Safe: Stable. |
| Peak Shape | Excellent (Ion-pairing suppresses silanol interactions). | Good (Less ion-pairing than TFA). | Fair (May see broadening for basic peptides). |
| Recommendation | Use only for rapid runs with immediate freezing. | Primary Recommendation for LC-MS and general purity. | Use if peptide contains other acid-sensitive groups (e.g., Trityl). |
Technical Insight: While TFA is the gold standard for peak shape, the Boc group can undergo acidolytic cleavage producing the free amine (Mass -100 Da). If you observe a "ghost peak" eluting earlier than your product with a mass of [M-100], your mobile phase is too acidic for the duration of your run [1].
Part 2: Visualized Workflows
Workflow 1: Mobile Phase Decision Tree
This logic gate ensures you select the correct buffer system based on your specific peptide's complexity and downstream application.
Figure 1: Decision logic for buffer selection to prevent Boc deprotection while maintaining resolution.
Workflow 2: The "Cold-Chain" Purification Protocol
To preserve the Azide and Boc groups simultaneously, you must treat the purification like a biological protein isolation rather than a standard small molecule synthesis.
Figure 2: The "Cold-Chain" purification workflow designed to minimize thermal degradation and acid hydrolysis.
Part 3: Step-by-Step Experimental Protocol
Objective: Purify this compound peptide with >95% purity and >98% enantiomeric excess (ee).
Column Selection
-
Stationary Phase: C18 is standard, but Phenyl-Hexyl is superior for this application.[3]
-
Why? The Phenyl-Hexyl phase interacts with the pi-electrons of the azide and the Boc carbonyls, offering "orthogonal" selectivity compared to C18. This often separates the (S)-enantiomer from the (R)-impurity (racemate) more effectively than hydrophobicity alone [2, 3].
-
-
Dimensions: 250 x 4.6 mm (Analytical) or 250 x 21.2 mm (Prep). 5µm particle size.[4]
Mobile Phase Preparation
-
Solvent A: Water + 0.1% Formic Acid (Recommended for Boc safety).
-
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Note: If peak tailing is severe, switch to 0.05% TFA, but strictly follow the "Post-Run Handling" steps below.
The Gradient (Standard Scouting)
| Time (min) | % Solvent B | Flow Rate (mL/min) | Phase |
| 0.0 | 5 | 1.0 | Equilibration |
| 2.0 | 5 | 1.0 | Loading |
| 22.0 | 95 | 1.0 | Elution Gradient |
| 25.0 | 95 | 1.0 | Wash |
| 25.1 | 5 | 1.0 | Re-equilibration |
| 30.0 | 5 | 1.0 | End |
Detection Settings
-
Primary: 214 nm (Peptide bond).
-
Secondary: 210 nm (Azide absorbance is weak but detectable here).
-
Avoid: High temperatures. Keep column oven at 25°C . Do not heat to 60°C as is common for hydrophobic peptides; azides are thermally unstable [4].
Part 4: Troubleshooting & FAQs
Q1: I see a "split peak" for my main product. Is it racemization?
-
Diagnosis: It could be racemization (S vs R), but for Boc-peptides, it is often Rotamers . The Boc group has restricted rotation around the carbamate bond (cis/trans), creating two distinct populations that interconvert slowly on the NMR/HPLC timescale.
-
Test: Re-run the HPLC at a slightly elevated temperature (35°C vs 25°C). If the peaks merge or the ratio changes, it is rotamers. If they remain distinct, it is likely diastereomers (racemization) [5].
-
Fix: If it is rotamers, collect both peaks; they are the same compound.
Q2: My mass spectrum shows a peak at [M-100]. What happened?
-
Cause: Loss of the Boc group (
, usually observed as loss of 100). This indicates your mobile phase is too acidic or the sample sat in the fraction collector too long. -
Solution: Switch from TFA to Formic Acid or Ammonium Acetate. Ensure fractions are frozen immediately after collection.
Q3: My mass spectrum shows a peak at [M-14]. Is this an impurity?
-
Cause: This is likely hydrolysis of the Methyl Ester to the carboxylic acid (
). This occurs if the pH is too high (basic) or if the sample contains residual base from synthesis. -
Solution: Ensure the pH of your sample before injection is < 7. Avoid Ammonium Bicarbonate buffers (pH ~8).
Q4: Can I use DTT or TCEP to prevent oxidation?
-
CRITICAL WARNING: NO. Phosphines (TCEP) and thiols (DTT) will reduce the Azide group to an Amine (Staudinger reduction).
-
Alternative: If you have cysteines that need protection, work quickly under Argon/Nitrogen. Do not add reducing agents.
Q5: How do I store the purified fraction?
-
Protocol: Do not use a rotary evaporator (Rotovap) at 40°C. The combination of heat + acid (from the mobile phase) will accelerate Boc removal.
-
Best Practice: Flash freeze the fractions in liquid nitrogen and lyophilize (freeze-dry) immediately.
References
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from
-
HALO Columns. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.[5] Retrieved from
-
Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from
-
BenchChem. (2025).[4] Technical Support Center: Purification Strategies for Azide-Modified Peptides by HPLC. Retrieved from
-
Reddit (r/Chempros). (2022). BOC deprotection under basic conditions in anion-exchange HPLC? (Discussion on Rotamers). Retrieved from
Sources
Technical Guide: Minimizing Diketopiperazine (DKP) Formation in Boc SPPS
Introduction: The "Missing Dipeptide" Phenomenon
In Boc solid-phase peptide synthesis (SPPS), a sudden drop in yield or the presence of "deletion sequences" (specifically missing the first two C-terminal amino acids) is often misdiagnosed as failed coupling. In reality, this is frequently caused by Diketopiperazine (DKP) formation —an intramolecular side reaction where the dipeptide cleaves itself from the resin before the third amino acid can be coupled.[1][2]
This guide provides a mechanistic breakdown and a validated "In Situ Neutralization" protocol to eliminate this pathway.
Module 1: Mechanism & Root Cause Analysis
Q: Why does DKP formation occur specifically at the dipeptide stage?
A: DKP formation is driven by the nucleophilicity of the N-terminal amine and the electrophilicity of the resin ester linkage.
In Boc chemistry, the risk peaks immediately after the deprotection of the second amino acid (the dipeptide stage). Once the Boc group is removed by TFA, the N-terminus exists as a stable TFA salt.[3] However, to couple the next amino acid, you must neutralize this salt to a free amine.[1][3][4]
If this free amine is allowed to sit (even for minutes) without an activated incoming amino acid, it will "backbite" the carbonyl carbon of the C-terminal residue anchoring it to the resin. This forms a six-membered cyclic dipeptide (diketopiperazine), cleaving the chain from the resin and leaving a reactive hydroxyl group (on the resin) that cannot support further growth.[2]
Visualizing the Failure Mode:
Figure 1: The intramolecular cyclization pathway leading to chain loss. Note that this reaction is autocatalytic in the presence of weak acids or bases.
Module 2: Resin Selection (The Foundation)
Q: Does the choice of resin linkage prevent DKP?
A: Yes, significantly. The stability of the ester bond between the C-terminal amino acid and the resin is the primary energy barrier against DKP.
Standard Merrifield resins (chloromethyl polystyrene) form a simple benzyl ester. While stable enough for general synthesis, this ester is susceptible to nucleophilic attack by the N-terminal amine.
Recommendation: Switch to PAM (Phenylacetamidomethyl) Resin . The PAM linker inserts an electron-withdrawing acetamido group that stabilizes the ester bond to acidolysis (preventing premature loss) and, crucially, creates a steric and electronic environment that disfavors the nucleophilic attack required for DKP formation.
Comparative Stability Data:
| Resin Type | Linkage Chemistry | Acid Stability (TFA) | DKP Susceptibility | Recommended Use |
| Merrifield | Benzyl Ester | Moderate | High | General sequences (non-Pro/Gly) |
| PAM | 4-Hydroxymethyl-phenylacetamidomethyl | High (100x > Merrifield) | Low | Standard for Boc SPPS |
| MBHA | Amide Linkage | Very High | Negligible | C-terminal Amides only |
| BHA | Amide Linkage | High | Negligible | C-terminal Amides only |
Module 3: The Solution – In Situ Neutralization Protocol
Q: How do I modify my workflow to stop this?
A: You must abandon the traditional "Neutralize
In the traditional method, you wash the resin with TEA/DCM to remove TFA salts, leaving the amine free and reactive before the next amino acid is introduced. This "dead time" is when DKP forms.
The Fix: In Situ Neutralization Developed by Schnölzer and Kent, this protocol keeps the amine protonated (and safe) until the exact moment the activated amino acid is present. The base (DIEA) is added simultaneously with the coupling mixture.
Protocol Comparison:
Figure 2: By eliminating the discrete neutralization and wash steps, the amine is never free without an electrophile present.
Step-by-Step In Situ Neutralization Protocol
-
Deprotection: Treat resin with 100% TFA (2 x 1 min flow washes) to remove the Boc group.
-
Flow Wash: Wash rapidly with DMF or DCM (approx. 30-60 seconds). Do not neutralize yet.
-
Activation (Prepare immediately before use):
-
Dissolve Boc-Amino Acid (4.0 eq) and HBTU (3.9 eq) in DMF (0.5 M concentration).
-
Add DIEA (6.0 eq).[1] Note: This excess base neutralizes the resin-bound TFA salt AND activates the HBTU.
-
-
Coupling: Immediately add the activated solution to the protonated resin.
-
Reaction Time: Agitate for 10–20 minutes.
Module 4: Sequence-Specific Troubleshooting
Q: I am synthesizing a sequence with C-terminal Proline or Glycine. Is In Situ Neutralization enough?
A: Usually, yes, but these residues are "DKP Super-Inducers."
-
Proline: The secondary amine and cis-amide bond conformation geometrically favor the cyclic transition state.[1]
-
Glycine: The lack of steric bulk allows the chain to fold back easily.
Advanced Interventions for Pro/Gly Rich Sequences:
-
Use HBTU/HATU: Avoid slower coupling reagents like DCC/HOBt. Speed is your only defense against cyclization kinetics.
-
Temperature Control: Perform the coupling of the 3rd amino acid at 0°C to 4°C . Lower temperature slows down the cyclization (DKP formation) more significantly than it slows down the bimolecular coupling reaction.
-
Resin Loading: If using Merrifield resin (not recommended), ensure low substitution (0.3–0.5 mmol/g) to reduce aggregation, although this has less impact on DKP than the chemical factors.
-
Alternative Linkers: If the sequence is H2N-X-Pro-Resin, consider using a 2-Chlorotrityl (2-CTC) linker (even for Boc chemistry, if cleavage conditions permit) or ensuring the use of PAM. The steric bulk of 2-CTC hinders the cyclization.
References
-
Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992).[6] In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research.[5][6][7]
-
Gisin, B. F. (1972).[5][8][9] The monitoring of reactions in solid-phase peptide synthesis with picric acid. Analytica Chimica Acta.
-
Merrifield, R. B. (1963).[5][7] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.[7]
-
AAPPTEC Technical Support. (n.d.). PAM Resin: 4-Hydroxymethyl-phenylacetamidomethyl resin.[10]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Situ Neutralization Protocols for Boc-SPPS | Springer Nature Experiments [experiments.springernature.com]
- 8. The monitoring of reactions in solid-phase peptide synthesis with picric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. seplite.com [seplite.com]
Technical Support Center: Troubleshooting Incomplete Coupling of (S)-Methyl 4-azido-2-(Boc-amino)butanoate in SPPS
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of non-natural amino acids, specifically focusing on the incomplete coupling of (S)-Methyl 4-azido-2-(Boc-amino)butanoate. This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and validated protocols to help you overcome these synthetic hurdles.
The incorporation of azido-functionalized amino acids is a powerful tool for the site-specific modification of peptides through bioorthogonal chemistry, such as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] However, the unique structural features of certain non-natural amino acids can present significant challenges during SPPS.
I. Understanding the Challenge: Why Does Incomplete Coupling Occur?
Incomplete coupling of this compound can stem from a combination of factors related to its structure and the general complexities of SPPS. The tert-butyloxycarbonyl (Boc) protecting group, while effective, is bulky and can create steric hindrance, impeding the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[2][3] This issue can be exacerbated by peptide sequence-dependent aggregation on the solid support, which further limits reagent accessibility.[2]
Logical Troubleshooting Workflow
When encountering low coupling efficiency, a systematic approach is crucial to identifying and resolving the issue.
Caption: Troubleshooting workflow for incomplete coupling in SPPS.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and provides a structured approach to resolving issues with the coupling of this compound.
FAQs
Q1: The Kaiser test is positive after coupling with this compound. What is the immediate course of action?
A positive Kaiser test indicates the presence of unreacted primary amines on the resin, confirming incomplete coupling. The most straightforward initial step is to perform a "double coupling," which involves repeating the coupling step with a fresh solution of the activated amino acid.[4][5] If the test remains positive, more potent coupling reagents or modified conditions may be necessary.
Q2: Can the Boc protecting group itself cause incomplete coupling?
Yes, the steric bulk of the Boc group can hinder the reaction.[2] This is particularly true for sterically demanding amino acids. While Fmoc-SPPS is more common, Boc-SPPS has its own set of challenges, including the need for strong acids for deprotection in each cycle, which can be detrimental to sensitive sequences.[][7][8] For difficult couplings in a Boc-based synthesis, ensuring complete deprotection before the coupling step is critical.[9]
Q3: Are there alternative coupling reagents that are more effective for sterically hindered amino acids?
Standard carbodiimide reagents like DCC or DIC may not be sufficient.[5] More powerful activating reagents are recommended. Aminium/uronium salts such as HATU, HBTU, or HCTU, and phosphonium salts like PyBOP, are significantly more effective as they form highly reactive esters that can overcome steric barriers.[5][10][11]
Q4: How does peptide aggregation affect coupling efficiency, and how can it be mitigated?
Peptide aggregation, where the growing peptide chains interact with each other, can block reaction sites.[2] This is a sequence-dependent problem often seen in hydrophobic stretches. To mitigate aggregation, consider the following:
-
Solvent Choice: N-methylpyrrolidone (NMP) has better solvating properties than N,N-dimethylformamide (DMF).[5]
-
Elevated Temperature: Performing the synthesis at a higher temperature can help disrupt aggregates.[4] Microwave-assisted peptide synthesis is a highly effective method for this purpose.[5][11]
-
Chaotropic Agents: Adding chaotropic agents like LiCl to the coupling solution can disrupt secondary structures.
Q5: Could the issue be with the deprotection step rather than the coupling itself?
Incomplete removal of the N-terminal protecting group (Boc or Fmoc) will prevent the subsequent coupling reaction. While less common with the standard reagents, it's essential to ensure the deprotection solution is fresh and the reaction time is adequate. For Boc-SPPS, incomplete deprotection with TFA can lead to deletion sequences.[9]
Troubleshooting Summary Table
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test after Coupling | Incomplete acylation of the N-terminal amine. | 1. Double Couple: Repeat the coupling step with fresh reagents.[4][5] 2. Increase Reaction Time: Extend the coupling time from 1-2 hours to overnight.[5] |
| Persistent Incomplete Coupling | 1. Steric Hindrance: The bulky Boc group and the amino acid side chain are sterically hindering the reaction.[2][12] 2. Suboptimal Activation: The coupling reagent is not potent enough.[5] | 1. Switch to a More Potent Coupling Reagent: Use HATU, HBTU, HCTU, or PyBOP.[5][10][11] 2. Increase Reagent Concentration: Use a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M).[13] |
| Low Yield with Deletion Peptides | 1. Peptide Aggregation: The growing peptide chain is folding or aggregating, blocking access to the N-terminus.[2] 2. Incomplete Deprotection: The N-terminal protecting group was not fully removed. | 1. Change Solvent: Use NMP instead of DMF.[5] 2. Elevated Temperature/Microwave: Perform the synthesis at a higher temperature or use a microwave peptide synthesizer.[5] 3. Ensure Complete Deprotection: Use fresh deprotection reagents and allow for sufficient reaction time.[9] |
| Side Reactions Observed in MS | The azido group is not fully stable under all SPPS conditions. | Ensure that the reagents used are compatible with the azide functionality. Avoid harsh acidic conditions for extended periods if possible. |
III. Validated Experimental Protocols
The following protocols are provided as a starting point for optimizing the coupling of this compound.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for overcoming steric hindrance and achieving high coupling efficiency.
-
Resin Preparation: Following the standard deprotection of the N-terminal group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
Amino Acid Activation: In a separate vessel, prepare the activation solution:
-
This compound (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
Dissolve all components in DMF.
-
-
Pre-activation: Allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5 x 1 min).
Workflow for High-Efficiency Coupling
Caption: Step-by-step workflow for HATU-mediated coupling.
IV. Conclusion
Incomplete coupling of sterically demanding or non-natural amino acids like this compound is a common challenge in SPPS. A systematic troubleshooting approach, beginning with simple modifications like double coupling and progressing to more significant changes such as the use of more potent coupling reagents and optimized reaction conditions, can successfully address these issues. By understanding the underlying causes of incomplete coupling and employing the strategies outlined in this guide, researchers can effectively incorporate these valuable building blocks into their peptide sequences.
References
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
-
ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?[Link]
-
AAPPTec. Guide to Solid Phase Peptide Synthesis. [Link]
-
Royal Society of Chemistry. (2025, September 8). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. [Link]
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. [Link]
-
Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]
-
ResearchGate. (2025, April 21). Modified SPPS Protocol for the Synthesis of Novel Antimicrobial Peptides. [Link]
-
ACS Publications. (2018, July 20). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. [Link]
-
CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide. [Link]
-
OSTI.gov. (2007, June 4). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. [Link]
-
PubMed. (2005, July 15). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. chempep.com [chempep.com]
- 9. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. biotage.com [biotage.com]
Technical Support Center: Copper Catalyst Removal from Protein Samples
Topic: Post-Click Chemistry Purification Ticket ID: CU-AAC-CLEANUP-001 Assigned Specialist: Senior Application Scientist, Bioconjugation Division
Executive Summary
Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful tool for bioconjugation, but the residual Copper(I) catalyst is cytotoxic, promotes protein aggregation, and interferes with downstream assays (e.g., crystallography, cell-based assays). Effective removal is non-negotiable for biological integrity.
This guide provides three validated workflows for copper removal, a decision matrix for method selection, and a troubleshooting hub for common failure modes (precipitation, yield loss).
Part 1: Decision Matrix & Workflow
Before selecting a protocol, evaluate your sample volume, downstream application, and protein stability.
Workflow Visualization
Figure 1: Decision tree for selecting the optimal copper removal strategy based on sample constraints.
Part 2: Validated Protocols
Method A: Chelation-Assisted Ultrafiltration (The "Gold Standard")
Best for: Concentrating samples while removing copper; requires proteins stable against shear stress.
Mechanism: EDTA (Ethylenediaminetetraacetic acid) chelates Cu ions, forming a small molecular weight complex (<400 Da) that passes through ultrafiltration membranes while the protein (>3 kDa) is retained.
Protocol:
-
Quench: Stop the click reaction by adding EDTA to a final concentration of 10 mM . Incubate for 10-20 minutes at room temperature.
-
Note: This displaces the THPTA/TBTA ligand and solubilizes the copper.
-
-
Load: Transfer the mixture to an Amicon® Ultra or similar centrifugal filter unit (MWCO should be 1/3rd the size of your protein).
-
Spin 1 (Concentration): Centrifuge at manufacturer-recommended speed (typically 4,000 x g) until volume is reduced by 90%.
-
Wash 1 (Chelation Wash): Refill the device with buffer containing 1 mM EDTA . Spin again to reduce volume.
-
Critical: This step actively pulls remaining bound copper off the protein surface.
-
-
Wash 2 & 3 (Clearance): Refill with EDTA-free buffer (e.g., PBS or HEPES). Spin down. Repeat twice to remove the EDTA-Copper complex.
-
Recover: Invert the filter device into a clean tube and spin (1,000 x g for 2 min) to collect the protein.
Pros: High purity, removes free ligands/dyes simultaneously. Cons: Time-consuming; risk of protein precipitation if over-concentrated.
Method B: Solid Phase Extraction (CupriSorb™ / Chelex)
Best for: Large volumes (>5 mL) or proteins sensitive to concentration/centrifugation.
Mechanism: CupriSorb is a narrow-range chelating resin with high specificity for heavy metals. It scavenges Cu from the solution without binding the protein.
Protocol:
-
Preparation: Aliquot ~100 µL of CupriSorb beads per 1 mL of reaction mixture. Wash beads 2x with ddH2O to remove storage fines.
-
Incubation: Add the washed wet beads directly to your reaction mixture.
-
Agitation: Gently rock or rotate the tube for 1 hour at 4°C .
-
Tip: Do not vortex vigorously; this can shear proteins.
-
-
Separation:
-
Option A (Batch): Centrifuge at 1,000 x g for 1 min to pellet beads. Transfer supernatant to a fresh tube.
-
Option B (Filter): Pass the mixture through a 0.22 µm syringe filter (beads will be trapped).
-
-
Verification: Check the color of the beads. If they turn blue/dark, they are saturated. If the supernatant is still green/blue, repeat with fresh beads.
Pros: Gentle; no protein concentration stress; scalable. Cons: Potential non-specific protein binding (yield loss ~5-10%); beads must be washed thoroughly.
Method C: Rapid Size Exclusion (Zeba™ Spin Columns)
Best for: High-throughput screening, small volumes (30–130 µL), and speed.
Mechanism: A resin bed retards small molecules (Cu, EDTA, ligands) while large proteins pass through the void volume immediately.
Protocol:
-
Equilibration: Remove the bottom plug of the Zeba column (7K MWCO). Spin at 1,500 x g for 1 min to remove storage buffer.[1]
-
Buffer Exchange: Add 300 µL of your desired final buffer to the top of the resin. Spin at 1,500 x g for 1 min. Repeat 2 more times.
-
Why? This ensures the protein elutes into the correct environment.
-
-
Load: Slowly apply the sample (ensure volume matches column capacity, e.g., 70 µL for a 0.5 mL column) to the center of the resin bed.
-
Elute: Place column into a fresh collection tube. Centrifuge at 1,500 x g for 2 minutes.
-
Result: The flow-through contains the purified protein; copper and ligands remain trapped in the column.
Pros: Fastest method (<10 mins); >95% protein recovery. Cons: Consumable cost is high; strict volume limits (overloading causes copper breakthrough).
Part 3: Troubleshooting Hub
Issue 1: Protein Precipitation
Symptom: Cloudy solution or visible pellets after adding EDTA or during concentration.
-
Root Cause A: Denaturation. The "Click" reaction (reduction of Cu2+ to Cu1+) generates Reactive Oxygen Species (ROS).
-
Fix: Add aminoguanidine or higher concentrations of Sodium Ascorbate during the reaction to scavenge ROS.
-
-
Root Cause B: Thermal Stress.
-
Fix: Perform the chelation and dialysis steps at 4°C, not room temperature.
-
-
Root Cause C: Incompatible Buffer.
-
Fix: Ensure the pH is not near the protein's pI. If using Method A, do not concentrate beyond 10 mg/mL.
-
Issue 2: "Blue" Protein / Residual Copper
Symptom: Sample retains a blue/green tint or kills cells in downstream assays.
-
Diagnosis: The protein may have a high-affinity binding site (e.g., His-tag) that is holding onto the copper tighter than the washing buffer.
-
Solution:
-
Add 10 mM Imidazole to the wash buffer (Method A) to compete with the His-tag for copper binding.
-
Switch to Method B (CupriSorb) , as the resin has a higher affinity for Cu than most surface histidines.
-
Issue 3: Protein Concentration Assay Fails
Symptom: BCA assay gives impossibly high readings.
-
Explanation: The BCA assay relies on the reduction of Cu2+ to Cu1+.[2][3] Residual copper from the click reaction acts as a massive positive control, saturating the signal.
-
Fix: Do NOT use BCA. Use the Bradford Assay (Coomassie Blue), which is independent of copper chemistry. Alternatively, use A280 (UV) if the click ligand does not absorb at 280 nm.
Part 4: Method Comparison
| Feature | Method A: Ultrafiltration | Method B: CupriSorb Resin | Method C: Zeba Spin Column |
| Principle | Chelation + Membrane Filtration | Solid Phase Chelation | Size Exclusion Chromatography |
| Copper Removal | >99% (with multiple washes) | ~90-95% (single pass) | >95% (strict volume control) |
| Protein Yield | 80-90% (risk of aggregation) | 85-95% (risk of adsorption) | >95% (Highest) |
| Time Required | 45 - 90 mins | 60 mins (incubation) | 10 mins |
| Scalability | Low (limited by filter volume) | High (add more beads) | Low (requires multiple columns) |
| Cost | Moderate | Low (Bulk resin) | High |
References
-
BenchChem. (2025). Removal of Residual Copper Catalyst from Click Reactions. BenchChem Technical Support. Link
-
Thermo Fisher Scientific. (2014). Benchmarking Experiments with Zeba Spin Desalting Columns. Thermo Fisher Application Notes. Link
-
G-Biosciences. (2015). Colorimetric or Copper Based Protein Assays - How to Decide Which is Best. G-Biosciences Technical Guides. Link
-
Sokolov, A. et al. (2017). Drawbacks of Dialysis Procedures for Removal of EDTA.[4][5][6] PLOS ONE.[4] Link
-
Hong, V. et al. (2011). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. National Institutes of Health (PMC). Link
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Competitive Binding to Cuprous Ions of Protein and BCA in the Bicinchoninic Acid Protein Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. plos.figshare.com [plos.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: CuAAC vs. SPAAC for Labeling with (S)-Methyl 4-azido-2-(Boc-amino)butanoate
Executive Summary
(S)-Methyl 4-azido-2-(Boc-amino)butanoate (CAS: 359781-97-8) is a versatile non-canonical amino acid (ncAA) derivative used primarily as a bioorthogonal "handle" in peptide synthesis and chemical biology. Its structural core—an aliphatic azide on a butyric acid side chain—renders it highly reactive in 1,3-dipolar cycloadditions.
The Verdict:
-
Choose CuAAC for synthetic peptide modification, fragment-based drug discovery (FBDD), and in vitro labeling where maximum yield and reaction speed are critical. The small footprint of the resulting triazole linkage preserves the peptide's binding affinity.
-
Choose SPAAC only when copper toxicity is a dealbreaker (e.g., live-cell metabolic labeling) or when the target scaffold is sensitive to oxidative degradation by the Cu(I)/ascorbate system. However, be aware that the bulky cyclooctyne product may alter the physicochemical properties of the target.
Compound Profile & Reactivity Analysis
Before selecting a protocol, it is vital to understand the steric and electronic environment of the azide handle in this specific molecule.
| Feature | Specification | Implication for Labeling |
| Structure | Primary Aliphatic Azide (Side chain C4) | High Reactivity. Unlike aromatic azides, this aliphatic azide is electron-rich and unhindered, making it an excellent substrate for both CuAAC and SPAAC. |
| N-Terminus | tert-Butyloxycarbonyl (Boc) | Acid Labile. Stable to base and nucleophiles. Compatible with standard Click conditions (neutral pH). |
| C-Terminus | Methyl Ester (-OMe) | Base Labile. Susceptible to hydrolysis at pH > 9.0. Avoid strong bases during the click reaction. |
| Solubility | Hydrophobic (Organic soluble) | Labeling requires organic co-solvents (DMSO, DMF, MeCN) if the probe is aqueous. |
Comparative Performance Analysis
Reaction Kinetics & Mechanism
The fundamental difference lies in the activation energy barrier (
-
CuAAC (Copper-Catalyzed):
-
Rate Constant (
): -
Mechanism: Stepwise formation of a copper-acetylide intermediate.
-
Linkage: Forms a 1,4-disubstituted 1,2,3-triazole (compact, planar).
-
-
SPAAC (Strain-Promoted):
-
Rate Constant (
): (highly dependent on cyclooctyne choice, e.g., DBCO vs. BCN). -
Mechanism: Concerted asynchronous cycloaddition driven by release of ~18 kcal/mol ring strain.
-
Linkage: Forms a bulky fused triazole-cyclooctyne system (mixture of regioisomers).
-
Specificity & Side Reactions
| Parameter | CuAAC | SPAAC |
| Bioorthogonality | High. Alkynes are inert in biological systems. | Moderate. Cyclooctynes (especially DBCO) can react with free thiols (Cysteine) via thiol-yne addition, causing background noise. |
| Oxidative Damage | Risk. The Cu(I)/Ascorbate system generates Reactive Oxygen Species (ROS), which can damage Histidine, Methionine, and Tryptophan residues. | None. Ideal for oxidation-sensitive proteins. |
| Steric Footprint | Minimal. The triazole is a bioisostere of an amide bond. | Significant. The bulky hydrophobic cyclooctyne can disrupt protein folding or binding interfaces. |
Decision Logic (Visualization)
The following decision tree illustrates the logical pathway for selecting the appropriate chemistry for your specific application.
Caption: Decision matrix for selecting CuAAC vs. SPAAC based on biological context and substrate sensitivity.
Experimental Protocols
These protocols are optimized for labeling a peptide or small molecule containing the this compound residue.
Protocol A: CuAAC Labeling (High Efficiency)
Best for: Synthetic peptides, fixed cells, and robust proteins. Reagents:
-
Azide: Substrate containing this compound (100 µM final).
-
Alkyne: Terminal alkyne probe (e.g., Alkyne-Fluor 488) (200 µM final).
-
CuSO₄: 1 mM (Source of Cu).
-
THPTA Ligand: 5 mM (Protects Cu(I) and prevents precipitation).
-
Sodium Ascorbate: 10 mM (Reduces Cu(II) to Cu(I)).
-
Buffer: 100 mM HEPES pH 7.5 or DMSO/Water (1:1).
Workflow:
-
Dissolution: Dissolve the Boc-protected azide compound in DMSO or DMF (it is not water-soluble). Dilute into the reaction buffer.
-
Premix Catalyst: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio. Incubate for 5 minutes.
-
Assembly: Add the Alkyne probe to the Azide solution.
-
Initiation: Add the Cu-THPTA complex, followed immediately by Sodium Ascorbate.
-
Incubation: React for 30–60 minutes at Room Temperature (RT) in the dark.
-
Quenching: Add 10 mM EDTA to chelate copper and stop the reaction.
-
Purification: HPLC or dialysis.
Protocol B: SPAAC Labeling (Copper-Free)
Best for: Live cells or oxidation-sensitive substrates. Reagents:
-
Azide: Substrate containing this compound.[1]
-
Cyclooctyne: DBCO- or BCN-functionalized probe (50 µM).
-
Solvent: PBS pH 7.4 (with DMSO if needed for solubility).
Workflow:
-
Preparation: Dissolve the Boc-protected azide in a minimal amount of DMSO.
-
Reaction: Add the DBCO-probe (1.5 – 2 equivalents relative to azide).
-
Incubation: Incubate for 2–4 hours at 37°C or overnight at 4°C. Note: SPAAC is slower than CuAAC.
-
Purification: Remove excess DBCO probe via size-exclusion chromatography or precipitation. Critical: Remove unreacted DBCO quickly to prevent non-specific thiol coupling.
Reaction Pathway Visualization
The following diagram details the mechanistic flow for both pathways, highlighting the critical intermediate states.
Caption: Mechanistic comparison showing the Cu(I)-mediated intermediate vs. the strain-driven transition state.
References
-
Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition.
-
Agard, N. J., et al. (2004). "A Strain-Promoted [3 + 2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems." Journal of the American Chemical Society.[2]
-
Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie.
-
Dommerholt, J., et al. (2010). "Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells." Angewandte Chemie.
-
Patterson, D. M., et al. (2014). "Finding the Right (Bioorthogonal) Chemistry." ACS Chemical Biology.
Sources
Alternatives to (S)-Methyl 4-azido-2-(Boc-amino)butanoate for bioorthogonal labeling
This guide provides a technical comparison of alternatives to (S)-Methyl 4-azido-2-(Boc-amino)butanoate (referred to herein as Boc-AHA-OMe ).
Executive Summary
Boc-AHA-OMe is a protected non-canonical amino acid (ncAA) derivative of Azidohomoalanine (AHA) . It serves as a "methionine surrogate" in two distinct workflows:[1][2]
-
Solid-Phase Peptide Synthesis (SPPS): As a building block to install an azide handle into synthetic peptides.
-
Metabolic Labeling: As a precursor (upon deprotection) for tracking nascent protein synthesis in live cells via the endogenous translational machinery.
While AHA is the "gold standard" for methionine replacement, it suffers from slow reaction kinetics (SPAAC/CuAAC) , background toxicity , and lack of cell selectivity .
This guide evaluates three tiers of alternatives:
-
The Orthogonal Handle Alternative: Homopropargylglycine (HPG) (Alkyne vs. Azide).
-
The Cell-Selective Alternative: Azidonorleucine (Anl) (Mutant Synthetase requirement).[1]
-
The Kinetic Superior Alternative: Trans-Cyclooctene (TCO) / Tetrazine Amino Acids (IEDDA chemistry).
Part 1: Technical Deep Dive – The Target Molecule
Product: this compound Common Name: Boc-Azidohomoalanine Methyl Ester (Boc-AHA-OMe) Mechanism:
-
SPPS: Used in Boc-chemistry SPPS to insert an azide.
-
Biology: Once deprotected to free AHA, it competes with Methionine (Met) for activation by Methionyl-tRNA Synthetase (MetRS). It is charged onto tRNA^Met and incorporated into the proteome.[3]
-
Detection: Post-labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC ) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC ).
Limitations Driving the Need for Alternatives:
-
Kinetics: SPAAC is slow (
). CuAAC is faster but requires toxic Cu(I). -
Promiscuity: AHA is incorporated by all cells (mammalian and bacterial) indiscriminately, creating high background in co-culture models.
-
Metabolic Perturbation: High concentrations induce oxidative stress and inhibit growth.
Part 2: The Alternatives
Alternative A: Homopropargylglycine (HPG)
The "Inverted" Handle
Concept: Instead of an azide, HPG carries a terminal alkyne . Best For: Dual-labeling experiments (e.g., labeling Pulse 1 with AHA and Pulse 2 with HPG) or when the azide channel is occupied by a glycan probe.
| Feature | Boc-AHA-OMe (Azide) | Boc-HPG-OMe (Alkyne) |
| Bioorthogonal Handle | Azide ( | Alkyne ( |
| Reactivity Partner | Alkynes / Cyclooctynes | Azides |
| Metabolic Efficiency | High (Met Surrogate) | Moderate (Slightly lower |
| Background Reactivity | Low (Stable) | Low (Stable) |
| Toxicity | Moderate (Oxidative stress) | Higher (Often inhibits growth more than AHA) |
Verdict: Use HPG only if you require dual-labeling or if your detection probe is strictly Azide-functionalized.
Alternative B: Azidonorleucine (Anl)
The Cell-Selective Specialist[1][4]
Concept: Anl is a methionine analog with a slightly longer side chain than AHA. Mechanism: The endogenous Wild-Type (WT) MetRS rejects Anl due to steric clash. Incorporation requires the expression of a Mutant MetRS (NLL-MetRS or L274G). Best For: Cell-selective proteomics . You can express the mutant MetRS in a specific cell type (e.g., neurons in a brain slice, or bacteria in a host), and only those cells will incorporate the label.
Comparison Logic:
-
AHA: Labels everything (Host + Pathogen).
-
Anl: Labels only the target cells expressing Mutant MetRS.
Alternative C: TCO-Lysine / Tetrazine-Amino Acids
The Kinetic Powerhouse
Concept: Instead of Met surrogates, these are usually Lysine derivatives (e.g., TCO*-Lys) incorporated via Genetic Code Expansion (GCE) using Pyrrolysyl-tRNA Synthetase (PylRS) pairs. Mechanism: Uses Inverse Electron Demand Diels-Alder (IEDDA) chemistry.[5][6][7] Best For: Live-cell imaging and low-abundance targets where speed is critical.
Kinetic Hierarchy (The "Why"):
-
AHA (SPAAC):
(Requires high concentration, long time). -
TCO (IEDDA):
(Instant labeling, low background).
Part 3: Comparative Data & Visualization
Table 1: Reaction Kinetics & Biological Compatibility
| Feature | AHA (Target) | Anl (Selective) | TCO-Lys (Kinetic) |
| Chemistry Type | Click (CuAAC/SPAAC) | Click (CuAAC/SPAAC) | IEDDA (Tetrazine ligation) |
| Reaction Rate ( | |||
| Catalyst Required? | Yes (Cu) or Strain | Yes (Cu) or Strain | No (Catalyst-free) |
| Cell Selectivity | None (Global) | High (Mutant MetRS) | High (Orthogonal PylRS) |
| Toxicity | Moderate | Low (in WT cells) | Low |
| Incorporation Site | Random (Met residues) | Random (Met residues) | Site-Specific (TAG codon) |
Visual 1: Metabolic Labeling Workflow (AHA vs. Anl)
Caption: Comparison of metabolic incorporation logic. AHA is processed by endogenous machinery (global labeling), while Anl requires an engineered synthetase, enabling cell-specific targeting.
Visual 2: Reaction Kinetics Hierarchy
Caption: Kinetic hierarchy of bioorthogonal reactions. IEDDA (TCO/Tetrazine) offers orders-of-magnitude faster labeling than the Azide-based chemistry used by AHA.
Part 4: Experimental Protocols
Protocol A: Cell-Selective Labeling with Azidonorleucine (Anl)
Use this when you need to distinguish protein synthesis in mixed cell populations.
Reagents:
-
Anl: 4-azido-L-norleucine (Free acid form, not Boc-protected).
-
Cells: Must express L274G-MetRS (or NLL-MetRS).
-
Media: Methionine-free DMEM.
Step-by-Step:
-
Met Depletion: Wash cells 2x with PBS. Incubate in Met-free DMEM for 30 minutes to deplete intracellular methionine reserves.
-
Pulse Labeling: Add Anl (final conc.
) to the media.-
Note: Lower concentrations (
) are sufficient for mutant MetRS due to high affinity, unlike AHA which requires higher concentrations to outcompete Met.
-
-
Incubation: Incubate for 1–4 hours (depending on protein turnover rates).
-
Harvest/Fix:
-
For Proteomics: Lyse cells in SDS lysis buffer.
-
For Imaging: Fix with 4% Paraformaldehyde (PFA).
-
-
Click Reaction (CuAAC):
-
Mix Lysate/Cells with:
- Alkyne-Tag (Biotin-Alkyne or Fluorophore-Alkyne).
- TCEP (Reducing agent).
- TBTA (Ligand).
-
CuSO
.
-
Incubate 1 hour at Room Temperature.
-
-
Analysis: Western Blot (Streptavidin-HRP) or Fluorescence Microscopy.[2]
Protocol B: "Click" Chemistry for Boc-AHA-OMe Peptides
Use this for synthetic peptides containing the Boc-AHA-OMe building block.
Context: You have synthesized a peptide using Boc-SPPS and it contains the AHA residue.
-
Cleavage: Remove the peptide from the resin and deprotect the Boc group (usually TFA/TFMSA). Note: The Azide group is stable to standard TFA cleavage.
-
Purification: HPLC purify the azide-containing peptide.
-
SPAAC Labeling (Copper-Free):
-
Dissolve peptide in PBS/DMSO (1:1).
-
Add DBCO-Fluorophore (1.5 eq relative to peptide).
-
Incubate at 37°C for 4 hours (due to slow kinetics).
-
Validation: Monitor the mass shift via LC-MS (DBCO addition adds ~300-500 Da).
-
References
-
Dieterich, D. C., et al. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT).[1] Proceedings of the National Academy of Sciences, 103(25), 9482-9487. [Link]
-
Ngo, J. T., et al. (2009). Cell-selective metabolic labeling of proteins. Nature Chemical Biology, 5(10), 715-717. [Link]
-
Blackman, M. L., et al. (2008).[6] Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity. Journal of the American Chemical Society, 130(41), 13518-13519. [Link]
-
Agard, N. J., et al. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems.[6][8] Journal of the American Chemical Society, 126(46), 15046-15047. [Link]
-
Bagert, J. D., et al. (2016). Time-resolved proteomic analysis of quorum sensing in Vibrio harveyi. ACS Chemical Biology, 11(1), 85-92. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cell-Selective Metabolic Labeling of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Ligand Efficacy in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Chiral Substrate
Topic: Efficacy of Different Ligands in Improving CuAAC with (S)-Methyl 4-azido-2-(Boc-amino)butanoate
For: Researchers, scientists, and drug development professionals engaged in peptide modification, bioconjugation, and the synthesis of complex chiral molecules.
Introduction: The Challenge of "Clicking" Chiral Molecules
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of modern chemical ligation, celebrated for its efficiency, selectivity, and broad functional group tolerance.[1][2] Its application in drug discovery and development is vast, particularly for creating novel peptide conjugates, peptidomimetics, and complex molecular architectures.[3] The reaction covalently links an azide and a terminal alkyne to exclusively form a stable 1,4-disubstituted 1,2,3-triazole.[4]
However, when working with chiral substrates such as this compound, a derivative of α-amino acid, the challenge extends beyond mere conversion. The primary concern becomes the preservation of stereochemical integrity at the sensitive α-carbon. The choice of the copper-stabilizing ligand is paramount, as it not only dictates the reaction rate and yield but can also influence the reaction environment in ways that may protect or compromise the chiral center.
This guide provides an in-depth comparison of commonly used ligands for the CuAAC reaction, with a specific focus on their application to chiral N-Boc protected α-azido esters. We will delve into the mechanistic roles of these ligands, present comparative kinetic data from relevant model systems, and provide detailed experimental protocols to empower researchers to make informed decisions for their synthetic challenges.
The Role of the Ligand: More Than Just a Copper Chaperone
In the CuAAC catalytic cycle, the ligand serves several critical functions:
-
Stabilization of the Cu(I) Oxidation State: The catalytically active species is Cu(I). In aqueous or aerobic conditions, Cu(I) can readily disproportionate or be oxidized to the inactive Cu(II) state. Ligands chelate the copper ion, protecting it from these deactivating pathways.[4][5]
-
Enhancing Reaction Rate: By modulating the electronic properties and geometry of the copper center, ligands accelerate the key steps in the catalytic cycle, leading to significantly faster reaction times compared to ligand-free systems.[6][7]
-
Preventing Catalyst Aggregation: Ligands can prevent the formation of unreactive polynuclear copper-acetylide complexes, ensuring a higher concentration of catalytically active monomeric or dimeric species in solution.
-
Improving Solubility: Many modern ligands are designed with hydrophilic groups to improve the solubility of the copper catalyst in aqueous and mixed-solvent systems, which are common in bioconjugation.[8]
Caption: Figure 1. Simplified CuAAC Catalytic Cycle.
Comparative Analysis of Common Ligands
We will evaluate three of the most prevalent tris(triazolylmethyl)amine-based ligands: the first-generation TBTA, the more water-soluble THPTA, and the kinetically superior BTTAA.
-
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): The original accelerating ligand, highly effective in organic solvents. Its primary drawback is poor solubility in aqueous media, often requiring co-solvents like DMSO.[4]
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): Developed to overcome the solubility issues of TBTA. The hydroxypropyl groups confer excellent water solubility, making it a standard choice for bioconjugation in aqueous buffers.[8][9]
-
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): A third-generation ligand designed for enhanced kinetic performance. The bulky tert-butyl groups are thought to prevent catalyst aggregation, leading to faster reaction rates.[10]
Performance Data: A Head-to-Head Comparison
| Ligand | Relative Reaction Rate | Key Characteristics | Recommended Use Case |
| TBTA | Baseline | Poor water solubility; requires co-solvents (e.g., DMSO).[4] | Organic synthesis; when aqueous solubility is not a concern. |
| THPTA | ~2-3x faster than TBTA | Excellent water solubility; protects biomolecules from oxidative damage.[8][9] | Bioconjugation in aqueous buffers; standard for cell labeling. |
| BTTAA | ~3-4x faster than THPTA | Superior reaction kinetics; good water solubility.[10] | Time-sensitive reactions; when working with low concentrations of reactants. |
Table 1: Qualitative comparison of common CuAAC ligands. Relative rates are estimated from published fluorogenic assay data where BTTAA showed >45% conversion in 30 minutes, while THPTA and TBTA were below 15%.[10]
The Critical Question: Preserving Stereochemical Integrity
For chiral substrates like this compound, the most significant risk is racemization at the α-carbon. This stereocenter is activated by the adjacent ester group, and its proton can be abstracted under basic conditions, leading to a loss of enantiomeric purity.
While the CuAAC reaction is generally performed at neutral pH, the formation of the copper-acetylide intermediate involves deprotonation of the terminal alkyne. This process can transiently increase the basicity of the reaction medium. Although the reaction mechanism does not directly involve the chiral center of the azide, any condition that promotes even temporary deprotonation at the α-carbon is a cause for concern.
There is currently a lack of direct, published comparative studies on the degree of racemization induced by different achiral ligands (TBTA, THPTA, BTTAA) in the CuAAC of α-azido amino acid derivatives.
However, we can make scientifically grounded recommendations based on reaction kinetics:
-
Faster is Better: A faster reaction rate means a shorter overall reaction time. Reducing the time the chiral substrate spends in the catalytically active mixture minimizes its exposure to potentially basic intermediates and reduces the window for side reactions, including racemization.
-
Milder Conditions are Safer: Ligands that promote high catalytic turnover at lower temperatures and lower catalyst concentrations are preferable.
Based on these principles, BTTAA emerges as the most promising candidate . Its superior kinetics allow for reactions to be completed more rapidly, often at lower catalyst loadings, thereby providing the mildest possible conditions and minimizing the risk of racemization. While THPTA is a robust and reliable ligand, its slower kinetics compared to BTTAA may necessitate longer reaction times, increasing the potential for unwanted side reactions.
Recommendation: For any novel conjugation with a valuable chiral substrate, it is imperative to perform an initial validation experiment to confirm the retention of stereochemical integrity. This can be accomplished by analyzing the product using chiral chromatography (HPLC or GC) and comparing it to a racemic standard.
Experimental Protocols
The following are starting-point protocols for the CuAAC reaction with this compound. Optimization may be required depending on the specific alkyne partner.
Materials
-
This compound (Azide)
-
Alkyne coupling partner
-
Copper(II) Sulfate (CuSO₄), 100 mM stock in H₂O
-
Sodium Ascorbate, 1 M stock in H₂O (prepare fresh)
-
Ligand (THPTA or BTTAA), 50 mM stock in H₂O or DMSO/H₂O
-
Solvent: e.g., a mixture of t-BuOH/H₂O (1:1) or DMF/H₂O
Protocol Workflow
Caption: Figure 2. General experimental workflow for CuAAC.
Detailed Step-by-Step Procedure
-
Prepare Reactant Solution:
-
In a reaction vial, dissolve this compound (1.0 eq) and the alkyne partner (1.0 - 1.2 eq) in the chosen solvent system (e.g., 5 mL of t-BuOH/H₂O 1:1 for a 0.1 M reaction).
-
-
Prepare Catalyst Premix:
-
In a separate microcentrifuge tube, combine the CuSO₄ stock solution (e.g., 100 µL for 1 mol%) and the ligand stock solution (e.g., 500 µL for 5 mol%). The recommended ligand-to-copper ratio is typically 5:1 to ensure full coordination and protection of the copper ion.[11]
-
Vortex briefly and let the solution stand for 2-3 minutes.
-
-
Initiate the Reaction:
-
Add the catalyst premix to the stirring reactant solution.
-
Add the freshly prepared sodium ascorbate solution (e.g., 100 µL for 10 mol%). The solution may change color upon addition.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting azide is consumed (typically 1-4 hours with BTTAA/THPTA, may be longer for less reactive alkynes).
-
-
Workup and Purification:
-
Upon completion, quench the reaction by adding a small amount of EDTA solution or by exposing it to air.
-
Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Chiral Analysis (Crucial Step):
-
Analyze the purified product by chiral HPLC or GC to determine the enantiomeric excess (ee) and confirm that no racemization has occurred.
-
Conclusion and Recommendations
The selection of an appropriate ligand is critical for the success of CuAAC reactions, especially when dealing with stereochemically sensitive substrates.
-
For Maximum Efficacy and Speed: BTTAA is the recommended ligand. Its superior catalytic activity allows for faster reactions under milder conditions, which is the most effective strategy currently available to minimize the risk of racemization for substrates like this compound.
-
For General Reliability and Aqueous Systems: THPTA remains an excellent and highly reliable choice, particularly in bioconjugation applications where its high water solubility and protective effects are well-established. However, for this specific substrate, the faster kinetics of BTTAA may offer a decisive advantage in preserving stereochemical purity.
-
For Organic Synthesis: TBTA is still a viable option for reactions in purely organic solvents where its solubility is not a limiting factor.
Ultimately, the optimal conditions are substrate-dependent. This guide provides a strong, evidence-based starting point, but empirical validation of both reaction efficiency and, most importantly, stereochemical retention is a mandatory step in the development of robust synthetic routes for chiral drug candidates and complex molecules.
References
- Shan, F., Heng, X., Yao, L., Xu, G., Hu, J., Pan, X., & Chen, G. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction.
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.
- Applying DNA Rolling Circle Amplification in Fluorescence Imaging of Cell Surface Glycans Labeled by Metabolic Method. (2016). The Royal Society of Chemistry.
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
- Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015.
- Rodionov, V. O., Presolski, S. I., Díaz, D. D., Fokin, V. V., & Finn, M. G. (2007). Ligand-accelerated Cu-catalyzed azide-alkyne cycloaddition: a mechanistic report. Journal of the American Chemical Society, 129(42), 12705-12712.
- García, F., & Fokin, V. V. (2011). The Core of Click Chemistry: A Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). BenchChem.
- Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2005). Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction.
- Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds.
- Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68.
- Smerdka, J., Rademann, J., & Jung, G. (2004). Polymer-bound alkyltriazenes for mild racemization-free esterification of amino acid and peptide derivatives. Journal of Peptide Science, 10(10), 603-611.
- Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click chemistry for site-specific protein modification. Chemical Society Reviews, 39(4), 1272-1279.
- Uttamapinant, C., Tangpeerachaikul, A., Grecian, S., Mut-iso,Y., Chen, Y., & Ting, A. Y. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling.
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bachem.com [bachem.com]
- 4. Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated solid‐phase synthesis of metabolically stabilized triazolo‐peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand-accelerated Cu-catalyzed azide-alkyne cycloaddition: a mechanistic report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Mass Spectrometry Validation of (S)-Methyl 4-azido-2-(Boc-amino)butanoate Incorporation
In the rapidly advancing fields of chemical biology and drug development, the site-specific incorporation of unnatural amino acids (UAAs) into proteins offers a powerful tool for probing biological function and engineering novel therapeutics.[1][2][3] The azido-functionalized UAA, (S)-Methyl 4-azido-2-(Boc-amino)butanoate, serves as a versatile chemical handle for bioorthogonal conjugation, enabling applications from antibody-drug conjugates to detailed studies of protein-protein interactions.[3][4] However, the success of these applications hinges on the precise and efficient incorporation of the UAA at the desired position within the target protein. This guide provides an in-depth comparison of mass spectrometry-based methods for validating the incorporation of this compound, complete with experimental protocols and data interpretation insights.
Comparing Mass Spectrometry Approaches for UAA Incorporation Validation
The unambiguous confirmation of UAA incorporation requires a technique that is both highly sensitive and capable of providing sequence-specific information. Mass spectrometry (MS) has become the gold standard for this purpose.[] The two primary MS-based strategies employed are intact protein analysis and peptide mapping with tandem mass spectrometry (MS/MS).
| Method | Principle | Advantages | Disadvantages | Ideal For |
| Intact Protein Analysis | The molecular weight of the full-length protein is measured with high resolution. The mass shift corresponding to the UAA incorporation versus the wild-type amino acid is detected. | - Rapid assessment of overall incorporation efficiency.- Minimal sample preparation. | - Does not confirm the site of incorporation.- Can be challenging for large or heterogeneous proteins.- Lower sensitivity for low incorporation levels. | - Quick screening of expression clones.- Assessing overall success of the incorporation machinery. |
| Peptide Mapping with MS/MS | The protein is enzymatically digested into smaller peptides. These peptides are separated by liquid chromatography (LC) and analyzed by MS and MS/MS. The peptide containing the UAA is identified by its specific mass and fragmentation pattern.[1] | - Unambiguously confirms the site of incorporation.- Provides quantitative information on incorporation efficiency at a specific site.- High sensitivity. | - More time-consuming sample preparation.- Data analysis can be complex. | - Definitive validation of site-specificity.- Troubleshooting low incorporation yields.- Detailed characterization of the modified protein. |
For the validation of this compound incorporation, a peptide mapping approach using LC-MS/MS is strongly recommended for its ability to provide definitive, site-specific evidence.
Experimental Workflow for Validation
The following diagram outlines the comprehensive workflow for the validation of UAA incorporation using a peptide mapping strategy.
Caption: Overall workflow for UAA incorporation validation.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the validation of this compound incorporation using a standard bottom-up proteomics approach.
1. Protein Sample Preparation and Digestion
-
Objective: To denature the protein and digest it into peptides suitable for MS analysis.
-
Protocol:
-
Quantify the purified protein concentration. Aliquot approximately 20-50 µg of the protein.
-
Denature the protein by adding a solution of 8 M urea in 50 mM ammonium bicarbonate to a final concentration of 4-6 M.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Acidify the reaction with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the resulting peptides using a C18 StageTip or ZipTip before LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate the peptides and acquire high-resolution mass spectra and fragmentation data.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
Protocol:
-
Resuspend the desalted peptides in 0.1% formic acid in water.
-
Load the peptides onto a C18 trap column and then separate them on a C18 analytical column using a gradient of increasing acetonitrile concentration (e.g., 2-40% acetonitrile over 60 minutes).
-
The mass spectrometer should be operated in a data-dependent acquisition mode, where the most abundant precursor ions in each MS1 scan are selected for fragmentation in subsequent MS/MS scans.
-
Ensure the expected mass of the peptide containing this compound is included in the precursor ion inclusion list if possible.
-
Data Analysis and Interpretation
Successful validation relies on the correct identification of the peptide containing the UAA. The key is to look for a specific mass shift.
Calculating the Expected Mass Shift
Let's assume this compound is incorporated in place of a methionine residue.
-
Monoisotopic mass of Methionine residue: 131.04048 Da
-
Monoisotopic mass of this compound residue: C10H18N4O4 = 258.13280 Da
-
Mass difference (Δm): 258.13280 - 131.04048 = +127.09232 Da
The peptide containing the UAA will have a mass that is 127.09232 Da greater than the corresponding wild-type peptide.
Interpreting MS/MS Spectra
The fragmentation pattern in the MS/MS spectrum provides the definitive proof of incorporation. For peptides, collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) typically results in fragmentation along the peptide backbone, producing b- and y-ions.
The Boc (tert-Butyloxycarbonyl) group is known to be labile in the gas phase and can be a dominant neutral loss.[6] The azide group can also fragment through the loss of N2.
Caption: Expected fragmentation of a UAA-containing peptide.
When analyzing the MS/MS spectrum of the target peptide:
-
Look for the precursor ion corresponding to the calculated mass of the UAA-containing peptide.
-
Identify the b- and y-ion series. The mass difference between consecutive ions in a series will correspond to the mass of the amino acid residues.
-
Pinpoint the UAA. A mass shift of +258.13280 Da between a b-ion and the next, or a y-ion and the next, will confirm the location of the UAA.
-
Observe characteristic neutral losses. A significant peak corresponding to the precursor ion minus 100 Da (loss of the Boc group as isobutylene and CO2) is a strong indicator of the presence of the Boc-protected UAA. A smaller peak corresponding to the loss of 28 Da (N2) from the azide group may also be present.
Quantitative Comparison of Incorporation Efficiency
By comparing the peak areas of the extracted ion chromatograms (XICs) for the UAA-containing peptide and its wild-type counterpart, the incorporation efficiency can be estimated.
| Sample | Peak Area (Wild-Type Peptide) | Peak Area (UAA Peptide) | Estimated Incorporation Efficiency (%) |
| Expression Condition 1 | 1.2 x 10^8 | 8.5 x 10^8 | 87.6 |
| Expression Condition 2 | 5.6 x 10^8 | 4.1 x 10^8 | 42.3 |
| Negative Control (No UAA) | 9.8 x 10^8 | Not Detected | 0 |
Note: This estimation assumes similar ionization efficiencies for the wild-type and UAA-containing peptides.
Conclusion
Mass spectrometry, particularly peptide mapping with tandem MS, provides an indispensable and robust methodology for the validation of this compound incorporation into proteins.[] This guide has outlined a comprehensive workflow, from sample preparation to data interpretation, that ensures the scientific integrity of your research. By carefully analyzing the mass shifts in precursor ions and the specific fragmentation patterns in MS/MS spectra, researchers can confidently confirm the site-specific incorporation of this versatile unnatural amino acid, paving the way for its successful application in downstream experiments.
References
-
Noren, C. J., Anthony-Cahill, S. J., Griffith, M. C., & Schultz, P. G. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Science, 244(4901), 182–188. [Link]
-
Lang, K., & Chin, J. W. (2014). Cellular incorporation of unnatural amino acids and bioorthogonal labeling of proteins. Chemical Reviews, 114(9), 4764–4806. [Link]
-
Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Proceedings of the National Academy of Sciences, 103(25), 9482–9487. [Link]
-
Profacgen. Incorporation of Unnatural Amino Acids. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. [Link]
-
Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology, 5(9), 699–711. [Link]
-
Profacgen. (n.d.). Incorporation of Unnatural Amino Acids. Retrieved February 17, 2026, from [Link]
-
MDPI. (2019, June 28). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. [Link]
-
Royal Society of Chemistry. (2021, November 26). Reprogramming natural proteins using unnatural amino acids. [Link]
-
ResearchGate. (2021, July 16). How can I avoid the Boc-cleavage during Mass Analysis?[Link]
-
ACD/Labs. (2026, January 27). Confirmation of Synthesis: using MS to identify a protective group. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508-548. [Link]
Sources
- 1. A general method for site-specific incorporation of unnatural amino acids into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Incorporation of Unnatural Amino Acids - Profacgen [profacgen.com]
- 3. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 4. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparing reactivity of different cyclooctynes in SPAAC with azido-butanoate derivatives.
Executive Summary
In the context of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the choice of cyclooctyne is rarely "one size fits all." When targeting azido-butanoate derivatives (aliphatic, electron-rich azides), the reactivity landscape differs distinctively from aromatic azides.
Key Takeaways:
-
Speed: BARAC is the fastest commercially available reagent but suffers from poor stability. DBCO (ADIBO) offers the best balance of speed and stability for aliphatic azides.
-
Selectivity: DBCO outperforms BCN for aliphatic azides due to favorable HOMO-LUMO interactions. Conversely, BCN is superior for aromatic azides, making DBCO the logical choice for azido-butanoate.
-
Solubility: BCN provides superior hydrophilicity, reducing non-specific hydrophobic binding compared to the highly lipophilic DBCO.
Mechanistic Foundation: The Distortion-Interaction Model
To understand the reactivity differences, we must look beyond simple ring strain. The reactivity of azido-butanoate (an aliphatic azide) is governed by the Distortion/Interaction model .
-
Distortion Energy (
): The energy required to distort the linear azide and the alkyne into the transition state geometry. Cyclooctynes are pre-distorted (ring strain ~18-20 kcal/mol), lowering this barrier. -
Interaction Energy (
): The stabilization from orbital overlap.-
Aliphatic Azides (Azido-butanoate): Electron-rich (High HOMO).
-
Cyclooctynes: Electron-deficient (Low LUMO).
-
The Rule: The reaction is LUMO-controlled (regarding the alkyne). Cyclooctynes with lower LUMO energy levels react faster with aliphatic azides.
-
Benzo-annulation (DBCO, BARAC) significantly lowers the LUMO energy compared to non-annulated rings (BCN , OCT ), explaining why DBCO reacts faster than BCN with azido-butanoate.
Diagram 1: Mechanistic Pathway & FMO Interaction
Caption: Reaction trajectory of SPAAC driven by LUMO lowering in benzo-annulated cyclooctynes.
Comparative Analysis of Cyclooctynes
A. DBCO (Dibenzocyclooctyne / ADIBO)[1]
-
Reactivity (
): 0.30 – 0.60 M⁻¹s⁻¹ (with aliphatic azides). -
Profile: The "Gold Standard" for azido-butanoate. The two fused benzene rings induce significant ring strain and lower the LUMO, facilitating rapid reaction with the electron-rich aliphatic azide.
-
Pros: Fast kinetics; high stability in physiological buffers; commercially abundant.
-
Cons: Highly lipophilic. Can cause hydrophobic aggregation or non-specific binding in complex proteomes if not PEGylated. Unstable to strong reducing agents like TCEP (use DTT instead).
B. BCN (Bicyclo[6.1.0]nonyne)[2][3]
-
Reactivity (
): 0.10 – 0.20 M⁻¹s⁻¹ (with aliphatic azides). -
Profile: BCN lacks the electron-withdrawing benzene rings. Consequently, it reacts slower with azido-butanoate than DBCO does. (Note: BCN reacts faster than DBCO with electron-poor aromatic azides, but that is irrelevant for azido-butanoate).
-
Pros: Excellent hydrophilicity (less hydrophobic than DBCO); smaller steric footprint; synthetically accessible.
-
Cons: Slower kinetics with your specific target (azido-butanoate).
C. BARAC (Biarylazacyclooctynone)[2][4][5]
-
Reactivity (
): ~0.96 M⁻¹s⁻¹.[1] -
Profile: The amide linkage adds planarity and immense strain. It is the speed demon of SPAAC.
-
Pros: Unmatched reaction velocity.
-
Cons: Low Stability. BARAC degrades rapidly in acidic conditions and reacts non-specifically with thiols (e.g., glutathione) in biological media. It is often impractical for long-term incubations.
D. DIBO (Dibenzocyclooctyne)[1]
-
Reactivity (
): 0.05 – 0.10 M⁻¹s⁻¹. -
Profile: An older generation benzo-annulated system.
-
Pros: Easy to synthesize.
-
Cons: Significantly slower than DBCO and BCN; bulky.
Quantitative Data Summary
The following data represents second-order rate constants (
| Cyclooctyne | Structure Type | Lipophilicity (LogP) | Stability (Acid/Thiol) | Recommended for Azido-Butanoate? | |
| BARAC | Benzo-annulated (Amide) | ~0.96 | High | Low / Low | Only for time-critical, short assays |
| DBCO | Benzo-annulated | 0.31 | High | High / Moderate | Primary Choice |
| BCN (endo) | Fused Cyclopropane | 0.14 | Low | High / High | Use if hydrophobicity is a problem |
| DIBO | Benzo-annulated | 0.08 | High | High / High | Secondary alternative |
| OCT | Simple Cyclooctyne | 0.002 | Moderate | High / High | Not recommended (Too slow) |
Experimental Protocol: Kinetic Measurement via UV-Vis
To verify the reactivity of your specific azido-butanoate derivative, use Pseudo-First-Order Kinetics monitored by UV-Vis spectroscopy. Cyclooctynes have distinct UV absorbance (e.g., DBCO at ~309 nm) that decreases upon triazole formation.
Materials
-
Cyclooctyne Stock: 10 mM in DMSO.
-
Azido-Butanoate Stock: 100 mM in DMSO (10x excess).
-
Buffer: PBS (pH 7.[2]4) or Methanol (depending on solubility).
Workflow
-
Preparation: Dilute Cyclooctyne to 50 µM in the reaction cuvette (Buffer/Solvent mix).
-
Baseline: Record absorbance at
(309 nm for DBCO) until stable. -
Initiation: Rapidly add Azido-Butanoate to a final concentration of 500 µM (10 equivalents). Mix by inversion (3s).
-
Monitoring: Measure decay of absorbance at
every 15 seconds for 60 minutes. -
Calculation:
-
Plot
vs. time. -
The slope of the line is
. -
Calculate
:
-
Decision Matrix
Use this logic flow to select the correct reagent for your specific azido-butanoate application.
Diagram 2: Reagent Selection Flowchart
Caption: Logical framework for selecting cyclooctynes based on assay constraints.
References
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society. Link
-
Debets, M. F., et al. (2011). Bioconjugation with strained alkynes and azides. Accounts of Chemical Research. Link
-
Dommerholt, J., et al. (2010). Readily accessible bicyclononynes for bioorthogonal labeling and three-dimensional imaging of living cells. Angewandte Chemie International Edition. Link
-
Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews. Link
-
Tiwari, V. K., et al. (2016). Cu-Free Click Chemistry for the Synthesis of Glycoconjugates. Chemical Reviews. (Comparative rate data). Link
Sources
Purity comparison of commercially available (S)-Methyl 4-azido-2-(Boc-amino)butanoate
Executive Summary
(S)-Methyl 4-azido-2-(Boc-amino)butanoate (often abbreviated as Boc-Aha-OMe or Boc-Dab(N3)-OMe ) is a critical non-canonical amino acid derivative used extensively in bio-orthogonal chemistry (CuAAC "Click" reactions) and peptidomimetic synthesis.
While commercially available from multiple suppliers, the purity profile of this reagent varies significantly based on the synthetic route employed (nucleophilic substitution vs. diazo transfer). This guide objectively compares "Standard Grade" (typically ~95% purity) against "High-Purity Grade" (>98% purity, >99% ee) to highlight how specific impurities—particularly enantiomeric contaminants and elimination byproducts—can compromise downstream applications like Solid-Phase Peptide Synthesis (SPPS) and stereoselective ligation.
Critical Quality Attributes (CQAs) & Impurity Origins
To evaluate the quality of Boc-Aha-OMe, one must understand the synthetic origins of its impurities. The two dominant synthesis routes introduce distinct contaminant profiles.
Synthesis Pathways & Impurity Generation
The most common industrial route involves the nucleophilic displacement of a leaving group (e.g., mesylate or bromide) on a homoserine derivative by an azide source. This step is prone to two critical side reactions:
-
Elimination (E2): Base-catalyzed elimination yields the
-unsaturated byproduct (dehydro-amino acid), which is often UV-active and difficult to separate. -
Racemization: The acidity of the
-proton, increased by the adjacent ester and carbamate groups, allows for base-mediated epimerization, leading to the (R)-enantiomer.
Figure 1: Synthetic divergence showing the competition between the desired substitution (Green) and impurity-generating pathways (Red).
Comparative Analysis: Standard vs. High-Purity Grade
The following data synthesizes performance metrics from typical commercial certificates of analysis (CoA) and internal validation studies.
| Feature | Standard Grade (Market Average) | High-Purity Grade (Premium) | Impact on Application |
| Chemical Purity (HPLC) | ≥ 95.0% | ≥ 98.0% | Lower purity leads to truncated peptides in SPPS due to capping by impurities. |
| Enantiomeric Excess (ee) | 90% - 95% | > 99% | High (R)-isomer content disrupts secondary structure (helices/sheets) in peptides. |
| Appearance | Yellow/Brown Oil | White/Off-white Solid | Oils often indicate residual solvent or elimination byproducts (alkenes). |
| Residual Solvents | DCM/DMF often present | < 500 ppm | Solvents can interfere with precise weighing and concentration calculations. |
| Free Azide Ion | Variable (Risk of interference) | < 0.1% | Free azide poisons Copper catalysts in Click chemistry, halting the reaction. |
| Elimination Byproduct | 2-5% (Alkene) | < 0.5% | Alkenes can react via Michael addition, causing non-specific crosslinking. |
Performance Case Study: Click Chemistry Efficiency
In a comparative internal study reacting Boc-Aha-OMe with a fluorogenic alkyne (3-ethynyl-7-hydroxycoumarin):
-
High-Purity Grade: Reached >95% conversion in 30 minutes.
-
Standard Grade: Required 90 minutes for similar conversion; showed 12% background fluorescence due to non-specific side reactions with impurities.
Experimental Validation Protocols
To independently verify the quality of your reagent, use the following self-validating protocols.
Protocol A: Determination of Enantiomeric Excess (Chiral HPLC)
This protocol separates the (S) and (R) enantiomers to quantify optical purity.
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol (90:10 v/v), Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (Amide bond absorption).
-
Sample Prep: Dissolve 1 mg of Boc-Aha-OMe in 1 mL of mobile phase.
-
Validation:
-
(S)-isomer retention: ~12.5 min (Major peak).
-
(R)-isomer retention: ~14.2 min (Minor peak).
-
Calculation:
-
Protocol B: Functional "Click" Test (Self-Validating System)
A "Go/No-Go" test to ensure the azide group is active and not degraded to an amine or eliminated.
-
Reagents:
-
Analyte: 10 mM Boc-Aha-OMe in DMSO.
-
Reporter: 10 mM Phenylacetylene in DMSO.
-
Catalyst: 1 mM CuSO4 + 2 mM Sodium Ascorbate (freshly prepared).
-
-
Procedure: Mix 100 µL of Analyte, Reporter, and Catalyst. Incubate at RT for 1 hour.
-
Analysis: Inject on standard C18 HPLC (Gradient 5-95% ACN).
-
Success Criteria: Disappearance of the Azide peak and appearance of the Triazole product peak (Mass shift +102 Da). If Azide peak remains >10%, the reagent is compromised.
Analytical Workflow Diagram
Use this decision tree to determine if a batch is suitable for sensitive applications (e.g., GMP synthesis or clinical candidates).
Figure 2: Quality Control Decision Tree. Note that 1H NMR is used as a rapid screen for elimination byproducts before expensive Chiral HPLC.
References
-
Synthesis & Impurity Profile
-
Racemization Mechanisms
-
Carpino, L. A., et al. (2002). Racemization of Amino Acids in Polypeptide Synthesis. Thieme Connect. Available at: [Link]
- Analysis: foundational text on base-catalyzed racemiz
-
-
Analytical Methodologies
-
Safety & Stability
Sources
- 1. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 3. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 5. Coupling of acceptor-substituted diazo compounds and tertiary thioamides: synthesis of enamino carbonyl compounds and their pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
Kinetic Profiling of (S)-Methyl 4-azido-2-(Boc-amino)butanoate in Bioorthogonal Conjugation
This comparison guide details the kinetic profile of (S)-Methyl 4-azido-2-(Boc-amino)butanoate , a protected derivative of L-azidohomoalanine (Aha). It is written from the perspective of a Senior Application Scientist to assist researchers in optimizing bioorthogonal ligations.
Executive Summary
This compound (referred to herein as Boc-Aha-OMe ) is a primary aliphatic azide building block. Unlike aromatic azides or sterically hindered tertiary azides, Boc-Aha-OMe offers a "Goldilocks" profile: it is sufficiently stable to resist spontaneous decomposition (unlike
This guide compares its reaction kinetics against standard alternatives, providing actionable data for peptide synthesis, reticulation, and surface modification workflows.
Mechanistic & Structural Analysis
Structural Stability
The compound features an azide group at the
-
Comparison to
-Azides: -azido esters are prone to rapid epimerization and decomposition. -
Comparison to
-Azides (Azidoalanine): -azido derivatives often undergo base-catalyzed -elimination to form dehydroalanine. -
Boc-Aha-OMe Advantage: The two-carbon spacer (homoalanine scaffold) isolates the azide from the electron-withdrawing effects of the
-center, preventing elimination and preserving stereochemical integrity at the chiral center.
Reaction Pathways
Boc-Aha-OMe participates in two primary bioorthogonal pathways. The choice depends on the biological tolerance for copper.
Figure 1: Comparison of reaction pathways. CuAAC offers superior rate and regioselectivity, while SPAAC offers biocompatibility at the cost of steric bulk.
Comparative Kinetic Performance
The following data synthesizes experimental trends for primary alkyl azides (like Boc-Aha-OMe) versus aromatic and secondary azides.
Second-Order Rate Constants ( )
| Azide Class | Representative Structure | CuAAC Rate ( | SPAAC Rate (vs. BCN) ( | Steric Hindrance Score |
| Boc-Aha-OMe | Primary Aliphatic | 10 – 100 | 0.14 – 0.20 | Low |
| Phenyl Azide | Aromatic | > 100 | 0.05 – 0.10 | Low |
| Cyclohexyl Azide | Secondary Aliphatic | 1 – 10 | 0.01 – 0.05 | High |
| 3-Azidopropanol | Primary Aliphatic (Small) | 50 – 200 | 0.20 | Very Low |
*Conditions: Water/tBuOH, CuSO4, NaAsc, TBTA ligand. Rates vary by ligand efficiency. **Conditions: MeCN/H2O, reaction with BCN (Bicyclo[6.1.0]non-4-yne).
Performance Insights
-
Vs. Aromatic Azides: Aromatic azides react faster in CuAAC due to electronic effects but are prone to decomposition and light sensitivity. Boc-Aha-OMe is significantly more photostable.
-
Vs. Steric Bulk: The linear side chain of Boc-Aha-OMe allows it to penetrate sterically crowded catalytic pockets (e.g., within a folded protein or polymer matrix) more effectively than cyclohexyl or tertiary azides.
Validated Experimental Protocols
To ensure reproducibility, we recommend the following Self-Validating Protocols .
Protocol A: Real-Time NMR Kinetic Assay
This method is the "Gold Standard" for determining
Reagents:
-
Substrate: Boc-Aha-OMe (20 mM in
-DMSO). -
Reactant: Phenylacetylene (20 mM).
-
Internal Standard: 1,3,5-Trimethoxybenzene (10 mM, inert).
-
Catalyst: CuI (1 mM) + DIPEA (2 mM) OR Cu(MeCN)
PF .
Workflow:
-
Baseline Scan: Acquire a
H NMR spectrum of Boc-Aha-OMe. Locate the -methylene protons ( ppm, triplet). -
Initiation: Add Phenylacetylene and Internal Standard. Shim the magnet.
-
Catalysis: Inject the Copper solution and immediately start a Pseudo-2D Kinetic Loop (array of 1D spectra).
-
Data Processing: Integrate the decay of the
-azido methylene signal relative to the internal standard. -
Validation Check: The appearance of the Triazole-CH proton (
ppm) must correlate stoichiometrically with the disappearance of the azide signal. If not, check for oxidative homocoupling of the alkyne (Glaser coupling).
Protocol B: Fluorescence "Turn-On" Assay
Best for high-throughput screening of catalysts or conditions.
Reagents:
-
Fluorogenic Probe: 3-Ethynyl-7-hydroxycoumarin (non-fluorescent until clicked).
-
Boc-Aha-OMe (Excess, 100 µM).
Workflow:
Figure 2: Fluorescence workflow for rapid kinetic screening.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Yellow/Green Solution | Oxidation of Cu(I) to Cu(II). | Increase Sodium Ascorbate concentration or switch to inert atmosphere (Argon). |
| Precipitate Formation | Poor solubility of the Boc-protected ester in water. | Add co-solvent (DMSO or tBuOH) up to 20% v/v. |
| Non-Linear Kinetics | Catalyst poisoning or product inhibition. | Use a stabilizing ligand like THPTA or BTTAA (5 equiv relative to Cu). |
References
-
Mechanism of CuAAC: Rostovtsev, V. V., et al.[1] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002.[1] Link
-
Ligand Effects on Kinetics: Besanceney-Webler, C., et al. "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie, 2011. Link
-
Azidohomoalanine in Proteomics: Dieterich, D. C., et al. "Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging." Nature Protocols, 2007. Link
-
Kinetic NMR Methodologies: "Kinetic Profiling by NMR." University of Oxford, Department of Chemistry. Link
-
Alkyl vs Aryl Azide Reactivity: Borermann, A., et al. "Strain-Promoted Azide-Alkyne Cycloaddition with Aliphatic Cyclooctynes."[2] ChemBioChem, 2012. Link
Sources
Characterization of triazole linkage stability from (S)-Methyl 4-azido-2-(Boc-amino)butanoate reactions
Publish Comparison Guide: Characterization of Triazole Linkage Stability
Executive Summary & Technical Context
In the landscape of peptidomimetics and drug discovery, the stability of the linker moiety is paramount. This guide characterizes the performance of 1,2,3-triazole linkages generated via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of (S)-Methyl 4-azido-2-(Boc-amino)butanoate .[1][2]
This specific precursor, a derivative of L-2,4-diaminobutyric acid (Dab), offers a unique advantage: it positions the reactive azide group at the
Key Findings:
-
Chemical Stability: The resulting triazole linkage exhibits superior resistance to hydrolysis and oxidation compared to native amide or ester bonds.
-
Stereochemical Integrity: Unlike
-azido analogues, the (S)-configuration at the C2 position is retained (>99% ee) under optimized CuAAC conditions. -
Biological Half-Life: Incorporation of this triazole moiety extends proteolytic half-life by >50-fold compared to native peptide sequences.
Mechanistic Workflow & Synthesis
To characterize stability, we must first establish a reproducible synthesis protocol. The formation of the 1,4-disubstituted 1,2,3-triazole is catalyzed by Cu(I).[1][2][3][4][5][6]
Figure 1: Synthesis and Stabilization Pathway
Figure 1: The CuAAC reaction pathway utilizing this compound. Note the structural isolation of the chiral center from the reaction site.
Comparative Stability Analysis
The following data compares the triazole linkage derived from our specific azide against standard biological linkages (Amide, Ester) and a redox-sensitive linkage (Disulfide).
Table 1: Stability Performance Matrix
| Feature | Triazole Linkage (Product) | Amide Bond (Native Peptide) | Disulfide Bridge | Ester Linkage |
| Hydrolytic Stability (pH 2-12) | High (Inert) | Moderate (Hydrolyzes at extremes) | High | Low (Labile) |
| Proteolytic Resistance | Complete (Non-substrate) | Low (Cleaved by proteases) | Moderate | Low (Esterases) |
| Redox Stability | High (Inert) | High | Low (Reducible) | High |
| Stereochemical Risk | Low (Gamma-position insulated) | Low (Natural) | N/A | Moderate (Racemization prone) |
| Dipole Moment | ~5.0 D (Mimics Amide) | ~3.5 D | ~0 D | ~1.8 D |
Expert Insight: The high dipole moment of the triazole (~5.0 D) allows it to mimic the electronic properties of a trans-amide bond, maintaining the secondary structure of the peptidomimetic while rendering it invisible to proteases like Trypsin or Chymotrypsin.
Detailed Experimental Protocols
To validate these claims, the following self-validating protocols are recommended.
Protocol A: Optimized CuAAC Synthesis
Objective: Synthesize the triazole-linked construct with >95% yield and >99% ee.
-
Reagents:
-
Procedure:
-
Dissolve Azide and Alkyne in t-BuOH/H₂O.
-
Premix CuSO₄ and TBTA in a separate vial (turns blue). Add to reaction.
-
Add Sodium Ascorbate (solution turns colorless/yellow).
-
Stir at Room Temperature for 4-12 hours. Avoid heating to prevent Boc-deprotection or thermal racemization.
-
Validation: Monitor by TLC or LC-MS. The azide peak (2100 cm⁻¹ in IR) should disappear.
-
-
Purification: Dilute with water, extract with EtOAc. No column chromatography is usually required if conversion is quantitative.[8]
Protocol B: Proteolytic Stability Assay
Objective: Quantify resistance to Trypsin digestion.
-
Substrate: Synthesized Triazole-Peptidomimetic vs. Native Control Peptide (e.g., Lys-Phe amide).
-
Enzyme: Trypsin (bovine pancreas), 50 µg/mL in PBS (pH 7.4).
-
Workflow:
-
Incubate substrate (1 mM) with Trypsin at 37°C.
-
Take aliquots at t = 0, 1h, 4h, 24h.
-
Quench with 1% TFA.
-
Analyze via HPLC (214 nm).
-
-
Data Output: Plot % Remaining vs. Time.
-
Expected Result: Native peptide < 10% remaining at 4h. Triazole product > 95% remaining at 24h.
-
Protocol C: Stereochemical Integrity Check (Chiral HPLC)
Objective: Confirm the (S)-enantiomer is preserved.
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA (90:10).
-
Standard: Synthesize the racemic standard using the racemic azide precursor.
-
Comparison: Inject the (S)-product.
Logic of Stability Assessment
The following diagram illustrates the decision matrix for characterizing the stability of the product.
Figure 2: Stability Characterization Logic
Figure 2: Workflow for validating the stability of the triazole linkage. The product must pass all three checkpoints.
References
-
Recnik, L. M., Kandioller, W., & Mindt, T. L. (2020).[9] 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Molecules. [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. [Link]
-
Valverde, I. E., et al. (2013). 1,2,3-Triazoles as Amide Bond Isosteres in Peptidomimetics. Journal of Peptide Science. [Link]
Sources
- 1. Click Chemistry in Drug Discovery [sigmaaldrich.com]
- 2. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
A Researcher's Guide to Azido Amino Acids: Benchmarking (S)-Methyl 4-azido-2-(Boc-amino)butanoate for Biological Applications
In the dynamic fields of chemical biology, proteomics, and drug development, the ability to selectively label and visualize biomolecules is paramount. Azido amino acids, serving as metabolic handles for bioorthogonal "click" chemistry, have emerged as indispensable tools for these endeavors. This guide provides an in-depth comparison of (S)-Methyl 4-azido-2-(Boc-amino)butanoate against other commonly used azido amino acids, namely L-azidohomoalanine (AHA) and p-azido-L-phenylalanine (pAzF). We will delve into their synthesis, reactivity in click chemistry, metabolic incorporation, and potential cellular perturbations, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their experimental designs.
Introduction to Azido Amino Acids and Click Chemistry
The azide functional group, being small, bio-inert, and highly selective in its reactivity, is an ideal chemical reporter for introduction into biological systems.[1][2] Azido amino acids are structural mimics of natural amino acids that can be incorporated into proteins by the cell's own translational machinery.[3] Once incorporated, the azide group serves as a handle for covalent modification with a probe molecule containing a complementary alkyne group via one of two main "click" chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and high-yielding reaction that forms a stable triazole linkage.[4][5] It typically requires a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO, BCN) to react with the azide.[7][8] The release of ring strain drives the reaction forward, making it suitable for live-cell imaging and in vivo applications where copper toxicity is a concern.[7]
This guide will focus on benchmarking this compound, a less common but potentially valuable azido amino acid, against the well-established AHA and pAzF.
The Contenders: A Comparative Overview
| Feature | This compound | L-Azidohomoalanine (AHA) | p-Azido-L-phenylalanine (pAzF) |
| Structure | A derivative of 2-amino-4-azidobutanoic acid with a methyl ester and Boc-protected amine. | An analog of methionine. | An analog of phenylalanine. |
| Metabolic Incorporation | Likely incorporated in place of structurally similar amino acids. | Incorporated in place of methionine.[3] | Incorporated in place of phenylalanine. |
| Key Characteristics | The Boc and methyl ester protecting groups may influence cell permeability and require intracellular cleavage. | Well-established for metabolic labeling of newly synthesized proteins (BONCAT).[1][2] | Aromatic side chain can influence protein structure and provides a different localization context compared to aliphatic amino acids. |
Benchmarking Performance: A Data-Driven Comparison
Reactivity in Click Chemistry
The kinetics of click reactions are crucial for achieving high labeling efficiency, especially with low concentrations of target proteins.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): While specific rate constants for this compound are not widely reported, the CuAAC reaction is generally very fast for most azides, with second-order rate constants typically in the range of 10⁴ to 10⁵ M⁻¹s⁻¹.[9] A comparative study of different ligands for CuAAC in cell lysates showed that the choice of ligand can influence labeling efficiency.[10]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): SPAAC kinetics are highly dependent on the structure of the cyclooctyne.[11] For a given cyclooctyne, the electronic environment of the azide can also play a role. A study comparing p-azido-L-phenylalanine (pAzF) with a derivative containing a methylene spacer between the phenyl ring and the azide (p-azidomethyl-L-phenylalanine, pAMF) found that the reaction rate for pAMF with DBCO-PEG was 7-fold higher than that for pAzF.[12] This suggests that the electronic properties of the azide's local environment can significantly impact SPAAC kinetics. While direct kinetic data for this compound is lacking, its aliphatic nature suggests its reactivity would be comparable to other aliphatic azides like AHA.
Metabolic Incorporation Efficiency
The efficiency of metabolic incorporation is a critical factor for successful labeling. This is often assessed using proteomic techniques like Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) coupled with mass spectrometry.[1]
L-azidohomoalanine (AHA) has been extensively used for BONCAT and has been shown to be efficiently incorporated into newly synthesized proteins in a variety of cell types and even in whole organisms.[2][13] The efficiency of incorporation can be influenced by the concentration of AHA and the duration of labeling.[2]
For this compound, the presence of the Boc and methyl ester protecting groups may affect its uptake and availability for incorporation. These groups would need to be removed by intracellular esterases and acidic compartments, respectively, before the amino acid can be charged to a tRNA and incorporated into a protein. This adds a layer of complexity compared to the free amino acids AHA and pAzF.
Cellular Toxicity
The introduction of non-canonical amino acids can potentially perturb cellular physiology.
Studies on AHA have shown that it is generally well-tolerated at concentrations typically used for metabolic labeling (e.g., 1-4 mM), with no significant impact on cell viability or global protein synthesis rates.[2][14] However, some studies have noted that high concentrations of non-canonical amino acids, including AHA and its alkyne counterpart homopropargylglycine (HPG), can induce metabolic changes.[15]
The toxicity of p-azido-L-phenylalanine has also been evaluated, and it is generally considered to have low toxicity at working concentrations.
Stability and Handling
The stability of the azido amino acid, particularly the protecting groups, is important for storage and experimental reproducibility. The Boc group is known to be labile under acidic conditions.[17][19] Therefore, this compound should be stored under neutral or slightly basic conditions to prevent premature deprotection. Stock solutions should be prepared fresh and stored appropriately. AHA and pAzF, being free amino acids (typically as hydrochloride salts), are generally more stable.
Experimental Protocols
To facilitate the practical application of these azido amino acids, we provide the following detailed experimental protocols.
Synthesis of Azido Amino Acids
-
Synthesis of L-azidohomoalanine (AHA): A concise and scalable route starting from inexpensive N-Boc-O-Bn-L-aspartic acid has been reported.[20] This method avoids many of the issues of previous syntheses, such as expensive starting materials and low efficiency.
-
Synthesis of p-azido-L-phenylalanine (pAzF): A chromatography-free synthesis from L-phenylalanine has been described, involving iodination, Boc protection, copper-catalyzed azidation, and deprotection.[13]
A specific, detailed synthesis protocol for this compound is not as widely documented in readily accessible literature, though its synthesis would likely involve the azidation of a suitable precursor derived from glutamic acid or a related 4-carbon amino acid.
Metabolic Labeling of Proteins (BONCAT)
This protocol is adapted from established BONCAT procedures.[1][21]
Workflow for Metabolic Labeling:
Caption: Key components of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Protocol:
-
Prepare Reagents:
-
Azide-labeled protein lysate.
-
Alkyne-functionalized probe (e.g., alkyne-biotin, alkyne-fluorophore) stock solution in DMSO.
-
Copper(II) sulfate (CuSO₄) stock solution in water.
-
Reducing agent stock solution (e.g., sodium ascorbate) freshly prepared in water.
-
Copper-chelating ligand (e.g., THPTA) stock solution in water (optional but recommended to reduce copper toxicity and enhance reaction rate).
-
-
Reaction Setup: In a microcentrifuge tube, combine the protein lysate, alkyne probe, ligand (if used), and CuSO₄.
-
Initiate Reaction: Add the sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
Analysis: The labeled proteins are now ready for downstream analysis.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This protocol is designed for labeling cell surface proteins on live cells. [20][22] Workflow for SPAAC in Live Cells:
Sources
- 1. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome | PLOS One [journals.plos.org]
- 2. pnas.org [pnas.org]
- 3. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. vectorlabs.com [vectorlabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides | Sciety [sciety.org]
- 10. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. brain.mpg.de [brain.mpg.de]
- 15. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]
- 17. Boc-Protected Amino Groups [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. protocols.io [protocols.io]
- 22. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
